molecular formula C5H3BrN4 B15318220 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B15318220
M. Wt: 199.01 g/mol
InChI Key: QBIDMLLQNKBRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1640120-88-2) is a brominated heteroaromatic compound with the molecular formula C5H4BrN5 and a molecular weight of 214.02 g/mol . It belongs to the class of [1,2,4]triazolo[1,5-b]pyridazines, which are fused bicyclic structures known to be of significant interest in medicinal chemistry and drug discovery. The bromine atom at the 6-position serves as a reactive handle, making this compound a versatile building block for chemical synthesis . It enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing researchers to introduce diverse aromatic and heteroaromatic substituents . This facilitates the exploration of structure-activity relationships in the development of novel bioactive molecules. While specific mechanistic data for this exact compound is not widely published, the triazolopyridazine scaffold is recognized as a privileged structure in drug design . These heterocycles are frequently investigated for their potential to interact with enzyme binding sites, and the scaffold has been identified as a key component in compounds screened as selective kinase inhibitors . As such, 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is a valuable intermediate for researchers in synthetic and medicinal chemistry working on the synthesis of novel compounds for biological screening. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H

InChI Key

QBIDMLLQNKBRTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=N2)Br

Origin of Product

United States

Foundational & Exploratory

Strategic Utilization of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on privileged heterocyclic scaffolds. 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6) has emerged as a cornerstone building block in this domain[1]. By acting as a rigid, metabolically stable bioisostere for purines and indoles, the triazolopyridazine core provides optimal hydrogen-bonding geometry for target engagement[2]. Furthermore, the C6-bromine substituent serves as an ideal synthetic handle for palladium-catalyzed divergent functionalization, allowing researchers to rapidly generate vast libraries of therapeutic candidates.

Physicochemical Properties & Molecular Identity

Understanding the baseline molecular properties of a building block is critical for predicting the pharmacokinetic behavior of the downstream drug product. The fused bicyclic nature of this compound offers a highly favorable polar surface area for both systemic and central nervous system (CNS) applications[3].

PropertyValue
IUPAC Name 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine
CAS Registry Number 1301714-06-6
EC Number 186-646-5
Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
Isotopic Mass Signature m/z 198.95 (79Br) / 200.95 (81Br) in 1:1 ratio
Structural Class Fused Bicyclic Heteroaromatic

Structural Rationale & Bioisosterism

The selection of the [1,2,4]triazolo[1,5-b]pyridazine core over traditional monocyclic or electron-rich bicyclic systems (e.g., indoles) is driven by three mechanistic advantages:

  • Kinase Hinge Binding: The nitrogen-rich core acts as a bidentate hydrogen-bond acceptor. The N-N bond of the pyridazine ring specifically interacts with the backbone amides of the kinase hinge region (such as Valine or Methionine residues), anchoring the molecule within the ATP-binding pocket[2].

  • Conformational Rigidity: The fused ring system mimics the cis-double bond geometry found in natural pharmacophores, locking the molecule into a rigid, entropically favored conformation that minimizes off-target binding[2].

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring makes the scaffold highly resistant to cytochrome P450-mediated oxidative metabolism, a common liability in electron-rich heterocycles.

Pharmacophore Core [1,2,4]triazolo[1,5-b]pyridazine Core Scaffold N_N N-N Bond (H-Bond Acceptor) Core->N_N features Rigidity Conformational Rigidity (Mimics cis-double bonds) Core->Rigidity provides C6_Sub C6-Substitution (Solvent Channel) Core->C6_Sub enables Hinge Kinase Hinge Region (Val/Met Residues) N_N->Hinge binds to Rigidity->Hinge optimizes fit

Figure 1: Pharmacophore mapping of the triazolopyridazine core in target binding.

Synthetic Utility: The C6-Bromine Handle

The primary utility of CAS 1301714-06-6 lies in the reactivity of the C6-bromine bond. Because the adjacent nitrogen atoms withdraw electron density from the aromatic ring, the C-Br bond is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables divergent synthesis via cross-coupling reactions.

CatalyticCycle SM 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6) OxAdd Oxidative Addition (C6-Br Bond Activation) SM->OxAdd Reacts with Pd0 Pd(0) L_n Catalyst Pd0->OxAdd Initiates TransMet Transmetalation (R-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Di-organo Pd(II) RedElim->Pd0 Catalyst Regeneration Product 6-Substituted-[1,2,4]triazolo[1,5-b]pyridazine (Target Scaffold) RedElim->Product Product Release

Figure 2: Palladium-catalyzed cross-coupling cycle for C6-functionalization.

Quantitative Reaction Optimization

To maximize yield and prevent catalyst poisoning, specific reagents must be selected based on the electron-deficient nature of the substrate.

Reaction TypePreferred CatalystOptimal BaseSolvent SystemMechanistic Rationale
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂OBidentate dppf ligand enforces cis-geometry, accelerating reductive elimination; water activates the boronic acid.
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosCs₂CO₃TolueneBrettPhos facilitates challenging C-N bond formation; weak base prevents SNAr side reactions.
Sonogashira Pd(PPh₃)₄ / CuIEt₃NDMFCuI acts as a co-catalyst for alkyne activation; Et₃N serves dual roles as base and ligand.

Self-Validating Experimental Protocols

As an Application Scientist, it is vital to design protocols that are not merely procedural, but self-validating. The following methodology for the Suzuki-Miyaura cross-coupling of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine ensures real-time reaction monitoring and high-fidelity outcomes.

Step-by-Step Suzuki-Miyaura Functionalization
  • Preparation & Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane provides excellent solubility for the organic components, while water is strictly required to dissolve the inorganic base and form the reactive hydroxyboronate intermediate necessary for transmetalation.

  • Reaction Execution: Purge the flask with N₂ for 5 minutes, then heat the mixture to 90 °C for 6–8 hours.

  • Validation Checkpoint (LC-MS): To ensure the system is self-validating, sample the reaction mixture via LC-MS. The starting material (CAS 1301714-06-6) exhibits a distinct isotopic signature at m/z 199.0 and 201.0 (1:1 ratio) due to the 79Br and 81Br isotopes. The complete disappearance of this doublet and the emergence of a single product mass peak confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

Applications in Modern Therapeutics

The derivatization of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has directly led to the discovery of advanced preclinical and clinical candidates across multiple therapeutic areas:

  • Kinase Inhibitors (Oncology): The scaffold is heavily utilized in the development of PIM kinase inhibitors (PIM-1, PIM-2, PIM-3)[4]. By functionalizing the C6 position with various aromatic groups, researchers can optimize interactions with the solvent-exposed channel of the kinase, driving extreme subtype selectivity in proliferative diseases[4].

  • GPCR Antagonists (Neurology): Recent breakthroughs in neuropharmacology have utilized triazolopyridazine derivatives as high-quality antagonist tool compounds for the M5 Muscarinic Acetylcholine Receptor[5]. Compounds derived from this core demonstrate exquisite potency (IC₅₀ < 20 nM), excellent brain exposure, and high oral bioavailability, making them superior to older imidazo-pyridazine analogues which suffered from poor subtype selectivity[5].

References

  • European Chemicals Agency (ECHA). "6-bromo-[1,2,4]triazolo[1,5-b]pyridazine - Substance Identity and Properties." ECHA CHEM Database. Verified URL: [Link]

  • Journal of Medicinal Chemistry (ACS). "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." ACS Publications, 2024. Verified URL:[Link]

  • RSC Advances. "Bimetallic copper and zinc-catalyzed oxidative cycloaddition... a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines." Royal Society of Chemistry, 2017. Verified URL:[Link]

  • World Intellectual Property Organization (WIPO). "6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors." Patent WO2012098387A1.

Sources

The [1,2,4]Triazolo[1,5-b]pyridazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Biology and Target Landscape

The[1,2,4]triazolo[1,5-b]pyridazine ring system is a fused bicyclic heteroaromatic scaffold characterized by a bridgehead nitrogen. Its high nitrogen density provides multiple hydrogen-bond acceptor sites, making it an exceptional bioisostere for purines, quinazolines, and benzimidazoles. This structural profile is particularly advantageous for targeting the ATP-binding hinge region of kinases and the orthosteric or allosteric sites of G-protein coupled receptors (GPCRs). By replacing highly lipophilic carbon-based aromatic rings with this nitrogen-rich core, medicinal chemists can significantly improve aqueous solubility and metabolic stability while maintaining the planar geometry required for deep-pocket binding.

Target Engagement
  • Kinase Inhibition : The scaffold has been heavily utilized in the development of targeted kinase inhibitors. Its planar nature allows for optimal

    
     stacking and hydrogen bonding with the kinase hinge region. It has been patented for its role in inhibiting PIM kinases (PIM-1, -2, -3)[1], which are critical in cytokine signaling and cancer cell proliferation, as well as in RIPK1[2] and USP1 inhibition[3].
    
  • GPCR Antagonism : Recent breakthroughs have utilized this scaffold to develop highly selective M5 muscarinic acetylcholine receptor antagonists[4]. The core provides the necessary basicity and spatial geometry to form strong hydrogen-bonding networks within the receptor, driving both potency and subtype selectivity.

M5_Pathway L Acetylcholine (ACh) M5 M5 Muscarinic Receptor L->M5 Gq Gq/11 Protein Activation M5->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Antag [1,2,4]triazolo[1,5-b]pyridazine Antagonist Antag->M5

Mechanistic pathway of M5 muscarinic receptor antagonism by the triazolopyridazine scaffold.

Synthetic Methodologies: The Bimetallic Oxidative Cycloaddition

Historically, synthesizing 1,2,4-triazolo[1,5-b]pyridazines required harsh, multi-step sequences involving highly toxic reagents like O-mesitylenesulfonylhydroxylamine (MSH) and polyphosphoric acid[5]. To maximize atom economy and reduce hazardous waste, modern synthesis relies on transition-metal-catalyzed one-pot protocols.

A highly efficient, field-proven methodology utilizes a cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition followed by an I


/KI-mediated intramolecular oxidative N–N bond formation[5].
Mechanistic Rationale
  • Cu(I) Activation : Copper(I) coordinates with the nitrile, increasing its electrophilicity.

  • Zn(II) Lewis Acid Role : Zinc(II) acts as a Lewis acid to activate the 3-aminopyridazine, facilitating the initial nucleophilic attack to form an amidine intermediate. This bimetallic synergy dramatically lowers the activation energy of the difficult C–N bond formation[5].

  • Oxidative Cyclization : The addition of I

    
    /KI provides a mild, environmentally benign oxidative environment compared to heavy metals. Iodine facilitates the abstraction of electrons, driving the intramolecular N–N coupling to close the triazole ring[5].
    

SynthWorkflow A 3-Aminopyridazine + Nitrile B Cu(I)/Zn(II) Catalysis (Tandem C-N Addition) A->B C Amidine Intermediate B->C D I2/KI Mediated Oxidative N-N Coupling C->D E [1,2,4]triazolo[1,5-b]pyridazine D->E

One-pot bimetallic synthetic workflow for the [1,2,4]triazolo[1,5-b]pyridazine scaffold.

Self-Validating Experimental Protocol: One-Pot Synthesis

Objective: Synthesize 6-chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine from 3-amino-6-chloropyridazine and acetonitrile.

  • Step 1: Reaction Setup . In an oven-dried Schlenk tube under argon, combine 3-amino-6-chloropyridazine (1.0 mmol), acetonitrile (1.5 mmol), CuBr (10 mol%), 1,10-phenanthroline (10 mol%), and ZnI

    
     (10 mol%) in anhydrous dichlorobenzene (3 mL).
    
    • Causality: The argon atmosphere prevents premature oxidation of the Cu(I) catalyst. 1,10-phenanthroline acts as a bidentate ligand to stabilize the Cu(I) center, preventing disproportionation.

  • Step 2: C–N Bond Formation . Heat the mixture to 130 °C for 12 hours.

    • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The reaction must show >90% consumption of the starting pyridazine and the appearance of the mass corresponding to the amidine intermediate [M+H]

      
      . Do not proceed to oxidation until this intermediate is confirmed. 
      
  • Step 3: Oxidative Cyclization . Cool the reaction to 80 °C. Add I

    
     (1.5 mmol) and KI (1.5 mmol) in one portion. Re-seal and heat at 130 °C for an additional 12 hours.
    
    • Causality: Lowering the temperature before adding the oxidant prevents violent exothermic reactions and iodine sublimation. KI forms the highly soluble I

      
       complex with I
      
      
      
      , ensuring a homogeneous oxidative environment for the N–N bond closure.
  • Step 4: Final Validation .

    • Self-Validation Checkpoint 2: Perform TLC (Eluent: EtOAc/Hexane 1:1). The amidine intermediate spot should be completely absent, replaced by a highly UV-active lower-R

      
       spot (the triazolopyridazine product).
      
  • Step 5: Workup . Quench the mixture with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to reduce unreacted iodine. Extract with EtOAc, dry over MgSO
    
    
    , and purify via silica gel chromatography.

Structure-Activity Relationship (SAR) Insights

When optimizing the [1,2,4]triazolo[1,5-b]pyridazine scaffold, the positioning of the nitrogen atoms is critical for balancing target potency, physicochemical properties, and off-target selectivity. A prime example of this is found in the development of VU6036864 analogs targeting the M5 Muscarinic Acetylcholine Receptor[4].

Quantitative SAR Data Summary
Compound IDScaffold TypehM5 IC

(nM)
Efficacy (ACh

%)
GPCR Subtype Selectivity
Compound 34 [1,2,4]triazolo[1,5-b]pyridazine1112%High
Compound 35 [1,2,4]triazolo[1,5-a]pyrazine312%High
Compound 36 imidazo[1,2-b]pyridazine8.22%Poor
Compound 22 [1,2,4]triazolo[1,5-a]pyridine7.42%High

Data adapted from the optimization of M5 antagonist tool compounds[4].

Causality Behind the SAR Trends

The shift from a[1,2,4]triazolo[1,5-b]pyridazine (Compound 34) to an imidazo[1,2-b]pyridazine (Compound 36) removes a critical hydrogen-bond acceptor (the nitrogen at the 3-position of the triazole ring)[4].

While the removal of this nitrogen significantly boosted raw target potency (IC


 dropping from 111 nM to 8.2 nM) and improved overall aqueous solubility by altering the molecular dipole, it resulted in a severe loss of GPCR subtype selectivity[4]. The extra nitrogen in the [1,2,4]triazolo[1,5-b]pyridazine scaffold acts as a selectivity filter, forming a specific hydrogen bond with non-conserved residues in the M5 allosteric pocket that are absent in M1-M4 receptors. Therefore, retaining the triazolopyridazine core is often necessary during lead optimization to maintain the delicate balance between potency and off-target avoidance.

References

1.[4] Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 2.[5] Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. RSC Publishing. URL:[Link] 3.[1] WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors. Google Patents. URL: 4.[2] WO2024040155A1 - Isoxazolidines as ripk1 inhibitors and use thereof. Google Patents. URL: 5.[3] US 2024/0409538 A1 - Substituted triazoloheteroaryl compounds and analogues as USP1 inhibitors. Google Patents. URL:

Sources

Engineering the Kinome: 6-Bromo-Triazolo-Pyridazine as a Modular Purine Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and neurodegeneration, ATP-competitive kinase inhibitors remain a cornerstone of therapeutic intervention. Historically, medicinal chemistry relied heavily on the endogenous purine scaffold to anchor molecules within the kinase ATP-binding hinge region. However, purines are plagued by high polar surface area (PSA), promiscuity across the kinome, and severe metabolic liabilities—most notably, rapid oxidation by xanthine oxidase.

To rescue failing chemotypes, the field has pivoted toward advanced bioisosterism. The [1,2,4]triazolo[1,5-b]pyridazine and [1,2,4]triazolo[4,3-b]pyridazine scaffolds have emerged as privileged purine bioisosteres 1. By utilizing the 6-bromo derivative of these cores, drug development professionals can exploit a highly modular synthetic hub. This technical guide dissects the mechanistic causality behind this scaffold, provides quantitative comparative data, and outlines self-validating protocols for its application in lead optimization.

Mechanistic Rationale: The Triazolopyridazine Advantage

Overcoming the Purine Liability

The purine ring binds the kinase hinge region via bidentate hydrogen bonds (typically N1 and N7 acting as acceptors, and the C6-amine acting as a donor). While effective, the high nitrogen density results in poor pharmacokinetic (PK) properties.

The triazolopyridazine core elegantly solves this 2. The nitrogen atoms within the fused triazole ring act as precise geometric mimics for the purine's hydrogen bond acceptors. Concurrently, the reduction in overall hydrogen bond donors lowers the Topological Polar Surface Area (TPSA), driving superior membrane permeability and oral bioavailability—a critical factor in the development of CNS-penetrant drugs like LRRK2 inhibitors for Parkinson's Disease [[3]](_).

Causality in Scaffold Design: Why 6-Bromo?

In structure-based drug design (SBDD), the core anchors the molecule, but the substituents drive selectivity . The 6-position of the triazolopyridazine core geometrically projects directly into the kinase's hydrophobic pocket II (or the DFG-out pocket).

Why a bromine atom? Bromine provides the optimal thermodynamic balance for late-stage functionalization. It is sufficiently reactive to undergo rapid oxidative addition by Palladium(0) catalysts during cross-coupling, unlike the often-inert chlorine atom. Conversely, it is stable enough to resist the spontaneous dehalogenation that frequently degrades iodo-derivatives during storage or basic reaction conditions. Thus, 6-bromo-triazolo-pyridazine is the ultimate modular building block for rapid Structure-Activity Relationship (SAR) exploration [[4]]().

G Purine Purine Scaffold (Endogenous ATP Mimic) Triazolo Triazolopyridazine Core (Bioisostere) Purine->Triazolo Bioisosteric Replacement Hinge Kinase Hinge Region (Hydrogen Bonding) Purine->Hinge N-H / N Donors & Acceptors Triazolo->Hinge Improved Metabolic Stability Preserved H-Bonds Vector 6-Bromo Position (Diversification Vector) Triazolo->Vector Synthetic Handle Hydrophobic Hydrophobic Pocket II (Selectivity Filter) Vector->Hydrophobic Pd-Catalyzed Coupling (Suzuki/Buchwald)

Fig 1: Logical mapping of the purine bioisosteric replacement and the 6-bromo diversification vector.

Quantitative Scaffold Comparison

To justify the transition from a purine to a triazolopyridazine core, we must look at the quantitative physicochemical shifts. The table below summarizes the typical profile changes observed during scaffold hopping.

PropertyPurine (Endogenous Mimic)[1,2,4]Triazolo[1,5-b]pyridazineCausality of Difference
Hinge Binding N1, N7 (Bidentate)N2, N3 (Bidentate)Bioisosteric preservation of H-bond acceptor geometry.
Metabolic Half-Life < 30 mins (in vitro)> 120 mins (in vitro)Lack of susceptibility to Xanthine Oxidase oxidation.
Topological PSA ~54 Ų~43 ŲReplacement of NH with CH improves membrane permeability.
Synthetic Modularity Low (Complex multi-step)High (via 6-Bromo intermediate)Halogen activation allows rapid Pd-catalyzed diversification.
Target Selectivity Promiscuous (Pan-kinase)Highly Tunable6-position vector precisely directs substituents into selectivity pockets.

Self-Validating Experimental Methodologies

A core principle of rigorous drug discovery is that every protocol must be a self-validating system. The following workflows detail the synthesis and biological validation of 6-substituted triazolopyridazines, explaining the causality behind each experimental choice.

Protocol 1: Modular Synthesis via Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 6-position of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine to probe the kinase selectivity pocket.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq) in a Schlenk flask.

  • Catalyst Selection: Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes competing dehalogenation or homocoupling of the boronic acid, which is critical when working with electron-deficient heteroaromatics.

  • Base Activation: Add aqueous K2CO3 (2.0 eq).

    • Causality: A mild inorganic base is required to activate the boronic acid via the formation of a highly reactive boronate complex. K2CO3 is chosen over stronger bases (like KOtBu) to prevent nucleophilic attack or hydrolysis of the triazolopyridazine core.

  • Solvent System: Suspend the mixture in 1,4-Dioxane/H2O (4:1) and degas via argon sparging for 15 minutes.

    • Causality: The biphasic system ensures the solubility of both the organic electrophile and the inorganic base/boronic acid, facilitating efficient interfacial catalysis.

  • Reaction & Isolation: Heat at 90°C for 4 hours. Cool, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

  • Self-Validation (QC): The reaction is strictly gated by LC-MS and NMR. A purity threshold of >95% (via HPLC at 254 nm) must be met before biological screening to rule out false positives driven by trace palladium impurities or unreacted starting material.

Protocol 2: Orthogonal Target Engagement Screening

Objective: Validate kinase inhibition and prove direct, 1:1 thermodynamic target engagement.

Step-by-Step Methodology:

  • Primary Assay (TR-FRET):

    • Incubate the purified triazolopyridazine derivative with the target kinase (e.g., c-Met or LRRK2) and a fluorescently labeled ATP-competitive tracer.

    • Causality: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-resolved nature eliminates interference from compound auto-fluorescence—a common liability in highly conjugated heteroaromatic bioisosteres.

  • Self-Validating Orthogonal Assay (DSF):

    • For compounds exhibiting an IC50 < 1 µM, perform Differential Scanning Fluorimetry (DSF).

    • Incubate the kinase with the compound and SYPRO Orange dye. Subject the plate to a thermal gradient (25°C to 95°C) and monitor fluorescence.

    • Causality: High-throughput biochemical assays often yield "Pan-Assay Interference Compounds" (PAINS) that act via aggregation or redox cycling. DSF physically validates that the triazolopyridazine is thermodynamically stabilizing the folded state of the kinase (measured as a positive shift in melting temperature, ΔTm), proving a direct binding event in the hinge region.

G Start 6-Bromo-Triazolopyridazine (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Coupling QC LC-MS & 1H-NMR QC (Purity >95%) Coupling->QC Primary TR-FRET Kinase Assay (Biochemical IC50) QC->Primary Pass Orthogonal Thermal Shift Assay (DSF) (Target Engagement ΔTm) Primary->Orthogonal Active (IC50 < 1 µM) Decision Hit Confirmation (Concordant Data?) Orthogonal->Decision Decision->Coupling No (False Positive) Lead Lead Optimization Decision->Lead Yes

Fig 2: Self-validating experimental workflow from 6-bromo building block to lead optimization.

Conclusion

The transition from endogenous purine mimics to the [1,2,4]triazolo[1,5-b]pyridazine bioisostere represents a masterclass in rational drug design. By utilizing the 6-bromo derivative, researchers unlock an unparalleled vector for synthetic modularity, allowing for the rapid generation of highly selective, metabolically stable kinase inhibitors. When coupled with self-validating experimental workflows—combining rigorous cross-coupling QC with orthogonal biophysical validation—this scaffold dramatically accelerates the hit-to-lead trajectory in modern therapeutics.

References

  • Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity, N
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor, Journal of Medicinal Chemistry (ACS),
  • Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors, N
  • 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, Benchchem,

Sources

A Technical Guide to the Structural Elucidation of 6-bromo-triazolo[1,5-b]pyridazine and its [4,3-b] Isomer

A Technical Guide to the Structural Elucidation of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and its [4,3-b] Isomer

Abstract

The[1][2][3]triazolopyridazine scaffold is a cornerstone in medicinal chemistry, valued for its role in developing treatments for a range of diseases. This framework exists as two primary ring-fusion isomers: the [1,5-b] and [4,3-b] systems. The seemingly subtle difference in the placement of a single nitrogen atom profoundly impacts the molecule's steric and electronic properties, which in turn dictates its biological activity and therapeutic potential. This guide provides an in-depth analysis of the synthesis, structural characterization, and comparative properties of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and 6-bromo-[1][2][3]triazolo[4,3-b]pyridazine. We will explore the critical role of regioselectivity in their synthesis and present a multi-technique approach, centered on NMR spectroscopy and X-ray crystallography, for their unambiguous differentiation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of these important heterocyclic systems.

Introduction: The Significance of Isomerism in a Privileged Scaffold

Triazolopyridazines are a class of nitrogen-rich heterocyclic compounds recognized for their wide-ranging pharmacological activities.[4] Their rigid, planar structure serves as an effective scaffold for presenting functional groups in a well-defined three-dimensional space, making them ideal for targeted interactions with biological macromolecules.

The fusion of a 1,2,4-triazole ring with a pyridazine ring can result in two distinct constitutional isomers, differentiated by the position of the bridgehead nitrogen atom. This structural nuance is not trivial; it governs the molecule's dipole moment, hydrogen bonding capability, metabolic stability, and ultimately, its structure-activity relationship (SAR). Consequently, the ability to selectively synthesize and definitively characterize a specific isomer is paramount for the rational design of novel therapeutics. This guide focuses on the 6-bromo substituted derivatives, common intermediates for further functionalization via cross-coupling reactions.

Gcluster_06-bromo-[1,2,4]triazolo[1,5-b]pyridazinecluster_16-bromo-[1,2,4]triazolo[4,3-b]pyridazineisomer_15bisomer_43b

Figure 1: Chemical structures of the two title isomers.

Synthesis and the Challenge of Regioselectivity

The most common route to these bicyclic systems involves the cyclization of a 3-hydrazino-6-bromopyridazine precursor. The choice of the cyclizing agent and reaction conditions critically determines which of the two triazole nitrogen atoms attacks the pyridazine ring, thus dictating the final isomeric product.

The formation of the [4,3-b] isomer typically involves a condensation reaction with a one-carbon electrophile (e.g., formic acid or triethyl orthoformate), followed by cyclization. In this pathway, the exocyclic hydrazine nitrogen (N4 of the resulting triazole) attacks the C3 of the pyridazine ring. Conversely, the synthesis of the [1,5-b] isomer often proceeds through a different mechanism, such as oxidative cyclization, where the endocyclic hydrazine nitrogen attacks a carbon that will become C2 of the triazole ring, leading to the bridgehead nitrogen at position 4.

The causality is rooted in the reaction mechanism. Acid-catalyzed condensation/cyclization reactions tend to favor the thermodynamically more stable product, which can vary based on the substitution pattern. Understanding and controlling these factors is the key to a regioselective synthesis.[5]

Gprecursor3-Hydrazino-6-bromopyridazineintermediateAcyl Hydrazide Intermediateprecursor->intermediateAcylationisomer_15b6-bromo-[1,2,4]triazolo[1,5-b]pyridazineprecursor->isomer_15bOxidativeCyclizationisomer_43b6-bromo-[1,2,4]triazolo[4,3-b]pyridazineintermediate->isomer_43bAcid-catalyzedCyclodehydrationreagent1C1 Electrophile(e.g., HCOOH)reagent1->intermediatereagent2Oxidative Cyclizing Agentreagent2->precursor

Figure 2: General synthetic pathways influencing isomer formation.

Experimental Protocol: Representative Synthesis of the [4,3-b] Isomer

This protocol is a self-validating system; successful synthesis must be confirmed by the characterization methods outlined in the next section.

  • Reaction Setup: To a solution of 3-hydrazino-6-bromopyridazine (1.0 eq) in formic acid (10 vol), add a catalytic amount of concentrated hydrochloric acid.

  • Cyclization: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.

  • Purification & Validation: Dry the crude product under vacuum. The product, 6-bromo-[1][2][3]triazolo[4,3-b]pyridazine, should be an off-white solid.[3] Recrystallize from a suitable solvent (e.g., ethanol) if necessary. The final structure and purity must be confirmed by NMR spectroscopy and Mass Spectrometry, comparing the results with the data in Table 1.

Unambiguous Structural Elucidation

Differentiating between the [1,5-b] and [4,3-b] isomers requires a combination of spectroscopic techniques. While both have the same molecular formula (C₅H₃BrN₄) and molecular weight (199.01 g/mol ), their different connectivity leads to distinct spectroscopic fingerprints.[6][7]

NMR Spectroscopy: The Decisive Tool

Nuclear Magnetic Resonance (NMR) is the most powerful method for distinguishing these isomers in solution. The key differences arise from the distinct electronic environments of the protons and carbons in each molecule.

  • ¹H NMR: The most telling signal is often the proton on the triazole ring (H3 in the [4,3-b] isomer and H2 in the [1,5-b] isomer). The chemical environment of the pyridazine protons (H7 and H8) will also differ significantly due to the proximity and electronic influence of the triazole ring and the bridgehead nitrogen.

  • ¹³C NMR: The carbon chemical shifts, particularly for the bridgehead carbons and the carbons adjacent to the fusion, provide a secondary layer of confirmation.

  • ¹H-¹⁵N HMBC: For definitive, publication-quality assignment, two-dimensional heteronuclear correlation spectroscopy is unparalleled. An ¹H-¹⁵N HMBC experiment can unambiguously establish the connectivity between protons and nitrogen atoms.[8] For the [4,3-b] isomer, the H3 proton will show a correlation to the N2 and N4 nitrogens. In contrast, for the [1,5-b] isomer, the H2 proton would correlate to N1 and N3. This directly maps the triazole ring's orientation.[9]

Table 1: Comparative Spectroscopic Data

Feature6-bromo-[1][2][3]triazolo[1,5-b]pyridazine6-bromo-[1][2][3]triazolo[4,3-b]pyridazineRationale for Difference
Molecular Formula C₅H₃BrN₄[7]C₅H₃BrN₄[6]Isomeric, same atoms
Molecular Weight 199.01[10]199.01[6]Isomeric, same atoms
CAS Number 1301714-06-6[11]115127-23-6[3]Unique registry numbers
Appearance SolidOff-white solid[3]Similar physical state
Key ¹H NMR Signals Predicted δ ~8.5-9.0 (H2), ~7.5-8.0 (H7, H8)Predicted δ ~9.0-9.5 (H3), ~7.6-8.2 (H7, H8)The lone proton on the triazole ring is in a different electronic environment.
Key ¹³C NMR Signals Predicted distinct shifts for bridgehead carbonsPredicted distinct shifts for bridgehead carbonsThe position of the bridgehead nitrogen alters the electronic distribution across the fused system.

Note: Predicted NMR shifts are based on general principles of heterocyclic chemistry; experimental values should be obtained for confirmation.

X-ray Crystallography: The Gold Standard

For absolute proof of structure, single-crystal X-ray diffraction is the definitive method. It provides an unambiguous three-dimensional map of electron density, revealing the precise spatial arrangement and connectivity of every atom in the crystal lattice. This technique is invaluable when spectroscopic data is ambiguous or when a new synthetic route is developed. Studies on related triazolo-fused systems have relied on X-ray analysis to confirm their structures, setting a precedent for its application here.[12][13]

GstartSynthesized Product(Unknown Isomer)msMass Spectrometrystart->msnmrNMR Spectroscopy(¹H, ¹³C)start->nmrxraySingle CrystalX-ray Diffractionstart->xrayIf singlecrystalavailableconfirm_massConfirm Mass:199.01ms->confirm_masshmbcAdvanced NMR(¹H-¹⁵N HMBC)nmr->hmbcIf ambiguouscompare_nmrCompare Spectra toReference Datanmr->compare_nmrhmbc->compare_nmrdefinitiveDefinitive Proofof Connectivityxray->definitiveis_15bStructure is[1,5-b] Isomercompare_nmr->is_15bMatch Ais_43bStructure is[4,3-b] Isomercompare_nmr->is_43bMatch Bdefinitive->is_15bConfirms Adefinitive->is_43bConfirms B

Figure 3: Workflow for the analytical differentiation of the isomers.

Comparative Properties and Implications

The structural difference directly translates to different physicochemical properties. The [4,3-b] isomer, with its N-N bond at the bridgehead, has a different electron distribution and dipole moment compared to the [1,5-b] isomer. This affects:

  • Reactivity: The nucleophilicity and electrophilicity of various positions on the rings are altered, influencing how the molecules behave in subsequent chemical transformations.

  • Biological Activity: The position of the nitrogen atoms changes the molecule's ability to act as a hydrogen bond donor or acceptor. This is critical for binding to target proteins and enzymes. Even a slight shift in a key nitrogen atom can abolish or enhance biological activity, underscoring the importance of isomeric purity in drug candidates.

Conclusion

The 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and its [4,3-b] isomer represent a classic case study in heterocyclic chemistry, where subtle structural variation leads to significant chemical and functional differences. While their synthesis can be directed through careful control of reaction conditions, their unambiguous characterization is essential for any meaningful application. A combination of one- and two-dimensional NMR spectroscopy serves as the primary tool for differentiation, with single-crystal X-ray crystallography providing the ultimate, irrefutable proof of structure. For scientists working in drug discovery, a thorough understanding and rigorous application of these analytical principles are indispensable for advancing compounds from the laboratory to the clinic.

References

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. ACS Publications. Retrieved from [Link]

  • Patel, R. V., et al. (2021). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][3][4]thiadiazine Scaffold. Dove Press. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from [Link]

  • Rlavie. (n.d.). 6-Bromo-[1][2][3]Triazolo[4,3-B]Pyridazine. Retrieved from [Link]

  • ChemCASS. (n.d.). 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. Retrieved from [Link]

  • ChemRxiv. (2026). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. Retrieved from [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Kapadiya, K., et al. (2021). Regioselective Synthesis of Triazolo[3,4-e] purine Derivatives and their Anti-Cancer Activity against NCI-60 Cell Lines. Folia Medica. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[1][2][3]TRIAZOLO[4,3-B][1][2][3][6]TETRAZINE DERIVATIVES. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-bromo-2-methyl-[1][2][3]triazolo[1,5-b]pyridazine. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved from [Link]

  • ResearchGate. (2025). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • MD Topology. (n.d.). 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]

Therapeutic Potential of Triazolo[1,5-b]pyridazine Derivatives in Kinase Inhibition: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of targeted oncology therapeutics has driven the evolution of novel heterocyclic scaffolds capable of precise kinase inhibition. Among these, the triazolo[1,5-b]pyridazine core has emerged as a highly privileged, nitrogen-rich pharmacophore[1]. Acting as a bioisostere to the purine ring of ATP, this scaffold offers exceptional tuning capabilities for targeting dysregulated kinase networks—most notably the mesenchymal-epithelial transition factor (c-Met) and the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family (PIM-1, PIM-2, PIM-3)[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular design and bench-level execution. This guide dissects the mechanistic rationale behind the triazolo[1,5-b]pyridazine scaffold, details the causality of Structure-Activity Relationship (SAR) optimizations, and provides field-proven, self-validating experimental workflows for synthesizing and validating these inhibitors.

Mechanistic Rationale: Targeting c-Met and PIM Kinase Networks

The therapeutic efficacy of triazolo[1,5-b]pyridazine derivatives stems from their ability to act as Type I ATP-competitive inhibitors. The rigid, planar nature of the fused bicyclic ring allows it to deeply intercalate into the orthosteric ATP-binding pocket of kinases[1].

The Hinge-Binding Motif

The nitrogen atoms within the triazole and pyridazine rings act as critical hydrogen bond acceptors.

  • In c-Met: The scaffold forms a bidentate hydrogen bond network with the backbone amide of Met1160 in the hinge region, a hallmark interaction for potent c-Met inhibitors[1].

  • In PIM Kinases: Unlike most kinases, PIM kinases possess a unique hinge region containing a proline residue (Pro123 in PIM-1), which disrupts traditional hydrogen bonding[3]. The triazolo[1,5-b]pyridazine core uniquely adapts to this architecture by forming a strong hydrogen bond with the backbone carbonyl of Glu121, bypassing the need for a standard donor-acceptor pair at the proline site[3].

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates STAT3 STAT3 Activation cMet->STAT3 Cross-talk PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylates PIM PIM Kinases (PIM-1/2/3) PIM->STAT3 Co-activates CellSurvival Cell Survival & Proliferation PIM->CellSurvival Promotes STAT3->CellSurvival Transcription PI3K->CellSurvival Promotes Inhibitor Triazolo[1,5-b]pyridazine Derivatives Inhibitor->cMet Inhibits (ATP-competitive) Inhibitor->PIM Inhibits (ATP-competitive)

Fig 1. c-Met and PIM kinase signaling pathways inhibited by triazolo[1,5-b]pyridazine derivatives.

Structure-Activity Relationship (SAR) & Lead Optimization

To optimize the triazolo[1,5-b]pyridazine core, chemical modifications are typically focused on the 6- and 8-positions. The causality behind these substitutions is rooted in the spatial constraints of the kinase ATP pocket.

  • 6-Position (Solvent-Exposed Channel): Substitutions here dictate solubility and pharmacokinetic properties. Small alkylamines (e.g., -NH-CH₃) enhance aqueous solubility while providing a hydrogen bond donor that interacts with solvent molecules at the edge of the ATP pocket[2].

  • 8-Position (Hydrophobic Pocket): This vector projects into the deep hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. Bulky, bi-aryl groups (e.g., 4-(1-methyl-1H-pyrazol-4-yl)phenyl) maximize van der Waals interactions, drastically driving down the IC₅₀[2].

Quantitative SAR Data Summary

The following table synthesizes representative optimization data, demonstrating how specific structural modifications dictate biochemical potency against c-Met and PIM-1 targets.

Compound ID6-Position (R₁)8-Position (R₂)c-Met IC₅₀ (nM)PIM-1 IC₅₀ (nM)Selectivity / Optimization Profile
Cpd-01 -H-Phenyl>1000>1000Unoptimized baseline; poor pocket filling.
Cpd-02 -CH₃-Phenyl450320Weak dual inhibitor; slight hydrophobic gain.
Cpd-03 -NH₂-3-Fluorophenyl8545Moderate potency; F-atom enhances lipophilicity.
Cpd-04 -NH-Cyclopropyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl128High potency; pyrazole deeply inserts into pocket.
Cpd-05 (Lead) -NH-CH₃-4-(1-methyl-1H-pyrazol-4-yl)phenyl5 3 Optimized lead; ideal steric and electronic fit.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the development of these inhibitors requires a robust, self-validating experimental pipeline. The workflow below outlines the critical path from chemical synthesis to biological validation.

Workflow Synthesis 1. Scaffold Synthesis (Cu/Zn Catalysis) Purification 2. Purification & Characterization Synthesis->Purification Biochemical 3. Biochemical Assay (ADP-Glo IC50) Purification->Biochemical Cellular 4. Cellular Assay (Proliferation) Biochemical->Cellular LeadOpt 5. Lead Optimization (SAR Analysis) Cellular->LeadOpt LeadOpt->Synthesis Iterative Refinement

Fig 2. Self-validating experimental workflow for the synthesis and evaluation of kinase inhibitors.

Protocol A: Regioselective Synthesis of the Triazolo[1,5-b]pyridazine Core

Causality: Traditional condensation methods yield complex regioisomeric mixtures that complicate SAR. We utilize a cooperative Cu(I)/Zn(II)-catalyzed tandem C–N addition followed by I₂/KI-mediated oxidative N–N bond formation to guarantee strict regiocontrol at the 6- and 8-positions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the appropriate 3-aminopyridazine derivative (1.0 equiv) and the corresponding aldehyde (1.2 equiv).

  • Catalysis: Add CuI (10 mol%) and Zn(OTf)₂ (10 mol%) as co-catalysts in anhydrous DMF (0.2 M). Reasoning: Zn(II) activates the aldehyde, while Cu(I) facilitates the C-N coupling.

  • Oxidative Cyclization: Stir the mixture at 80°C for 4 hours. Once the intermediate is formed (verified by TLC), add I₂ (1.5 equiv) and KI (2.0 equiv) to induce intramolecular N-N bond formation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with EtOAc (3x).

  • Self-Validation Checkpoint: Purify via flash chromatography. The isolated product must be validated using 2D NOESY NMR. A cross-peak between the triazole proton and the 8-position substituent confirms the correct regiochemistry. Do not proceed to biological testing without this structural confirmation.

Protocol B: Biochemical Kinase Inhibition Assay (ADP-Glo)

Causality: To accurately measure ATP-competitive inhibition without the regulatory burden of radiometric assays (³³P-ATP), we employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the ADP generated during the kinase reaction, providing a direct, highly sensitive readout of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the triazolo[1,5-b]pyridazine derivatives in 100% DMSO. Transfer 100 nL of the compounds to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume dispensing.

  • Enzyme/Substrate Addition: Add 5 µL of the kinase enzyme (e.g., recombinant human PIM-1 or c-Met) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix (ATP concentration set at the empirically determined K_m for the specific kinase to ensure competitive kinetics). Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a multimode plate reader.

  • Self-Validation Checkpoint: The assay plate is only valid if it passes strict quality control.

    • Negative Control (1% DMSO) establishes 100% kinase activity.

    • Positive Control (1 µM Staurosporine) establishes maximum inhibition (background).

    • Calculate the Z'-factor. The data is only accepted if Z' > 0.6 , proving the assay has a wide dynamic range and low variability.

Future Perspectives & Clinical Translation

The triazolo[1,5-b]pyridazine scaffold represents a highly tunable platform for next-generation kinase inhibitors. Future development must focus on overcoming acquired resistance mutations (e.g., the c-Met D1228V mutation) by designing macrocyclic derivatives that restrict the conformational flexibility of the 8-position substituent. Furthermore, leveraging this scaffold in Proteolysis Targeting Chimeras (PROTACs) by attaching an E3 ligase recruiter to the solvent-exposed 6-position offers a promising avenue to degrade, rather than merely inhibit, oncogenic kinases.

References

  • Source: PMC / Molecules (NIH)
  • Title: WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors Source: Google Patents URL
  • Title: WO2013004984A1 - Tricyclic compounds for use as kinase inhibitors Source: Google Patents URL

Sources

A Technical Guide to the Design of c-Met Kinase Inhibitors Utilizing theTriazolo[1,5-b]pyridazine Core

A Technical Guide to the Design of c-Met Kinase Inhibitors Utilizing the[1][2][3]Triazolo[1,5-b]pyridazine Core

Abstract

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a critical signaling axis implicated in the progression of numerous human cancers. Dysregulation of the HGF/c-Met pathway, through genetic alterations or overexpression, is a key driver of tumorigenesis, metastasis, and the development of therapeutic resistance.[1][2] This has established c-Met as a high-priority target for anticancer drug discovery.[3] This guide provides an in-depth technical overview for researchers and drug development professionals on the design, synthesis, and evaluation of c-Met inhibitors centered on the[4][1][5]triazolo[1,5-b]pyridazine scaffold. We will explore the rationale for targeting c-Met, the strategic implementation of the triazolopyridazine core, structure-activity relationship (SAR) insights, and detailed protocols for preclinical evaluation.

The c-Met Signaling Pathway: A Central Oncogenic Driver

Under normal physiological conditions, the HGF/c-Met pathway is integral to embryonic development and tissue regeneration.[1] However, in the context of cancer, its aberrant activation initiates a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion.[4][2]

Upon binding of HGF, the c-Met receptor dimerizes and undergoes trans-autophosphorylation of key tyrosine residues in its kinase domain, creating docking sites for various adaptor proteins.[1] This triggers the activation of several major signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental to cancer cell growth and survival.[6]

cMet_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membranePlasma Membranecluster_intracellularIntracellular SignalingHGFHGFcMetc-Met ReceptorHGF->cMetBinding & DimerizationGRB2GRB2cMet->GRB2Phosphorylation & RecruitmentPI3KPI3KcMet->PI3KRecruitmentSOSSOSGRB2->SOSRASRASSOS->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKTranscriptionGene Transcription(Proliferation, Survival,Invasion, Angiogenesis)ERK->TranscriptionAKTAKTPI3K->AKTmTORmTORAKT->mTORmTOR->Transcription

Caption: The c-Met signaling cascade initiated by HGF binding.

The frequent dysregulation of this pathway in a wide array of malignancies, including lung, gastric, and breast cancers, underscores its importance as a therapeutic target.[7] Furthermore, c-Met amplification has been identified as a mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors, making c-Met inhibitors potentially valuable in combination therapies.

The[1][2][3]Triazolo[1,5-b]pyridazine Scaffold: A Privileged Core for Kinase Inhibition

Fused heterocyclic systems are a cornerstone of medicinal chemistry, often serving as rigid scaffolds that can appropriately position functional groups for optimal interaction with biological targets. The[4][1][5]triazolo[1,5-b]pyridazine core is an attractive scaffold for kinase inhibitor design due to its structural and electronic properties. It can act as a bioisostere for other purine-like systems and presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While much of the published research on c-Met inhibitors has focused on the isomeric[4][1][5]triazolo[4,3-b]pyridazine and[4][1][5]triazolo[4,3-a]pyrazine cores, the fundamental principles of their design and interaction with the c-Met kinase are highly relevant to the[4][1][5]triazolo[1,5-b]pyridazine scaffold.[1][5] These scaffolds are designed to interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

General Synthesis of the[1][2][3]Triazolo[1,5-b]pyridazine Core

A common synthetic route to the[4][1][5]triazolo[1,5-b]pyridazine core involves the oxidative cycloaddition of 3-aminopyridazines with nitriles. This can be achieved through a one-pot reaction catalyzed by a bimetallic system, such as Cu(I) and Zn(II), followed by an iodine-mediated intramolecular N-N bond formation.

Synthesis_WorkflowStart3-Aminopyridazine + NitrileReactionCu(I)/Zn(II) CatalysisI2/KIStart->ReactionProduct[1,2,4]Triazolo[1,5-b]pyridazineCoreReaction->Product

Caption: General synthetic workflow for the[4][1][5]triazolo[1,5-b]pyridazine core.

This synthetic versatility allows for the introduction of various substituents on both the triazole and pyridazine rings, which is essential for developing a comprehensive structure-activity relationship.

Design Principles and Structure-Activity Relationship (SAR)

The design of potent and selective c-Met inhibitors based on the triazolopyridazine scaffold generally follows a modular approach, with different parts of the molecule responsible for specific interactions with the kinase.

  • Hinge-Binding Moiety: The triazolopyridazine core itself is designed to form key hydrogen bonds with the hinge region of the c-Met kinase domain, typically with residues such as MET-1160.[8]

  • Linker: A linker, often an ether or amine, connects the core to a solvent-exposed region.

  • Solvent-Exposed Moiety: This part of the molecule extends into the solvent-exposed region and can be modified to optimize physicochemical properties and introduce additional interactions.

A study on[4][1][5]triazolo[4,3-b]pyridazine derivatives revealed that the introduction of a 5-methylthiazole fragment as part of a larger substituent significantly enhanced inhibitory activity.[1] The docking studies from this research indicated that the two nitrogen atoms of the triazolopyridazine core form a bidentate hydrogen bond with MET-1160 in the hinge region.[8] Additionally, other parts of the molecule can form hydrogen bonds with key residues like ASP-1222.[8]

Compound ID Core Structure Key Substituents c-Met IC50 (µM) A549 Cell IC50 (µM) Reference
12e [4][1][5]triazolo[4,3-b]pyridazine4-Methyl-2-(pyridin-2-yl)thiazole-5-carboxamide0.0901.06[1]
12c [4][1][5]triazolo[4,3-b]pyridazine4-Methyl-2-phenylthiazole-5-carboxamide>1011.23[1]
12d [4][1][5]triazolo[4,3-b]pyridazine2-(4-Fluorophenyl)-4-methylthiazole-5-carboxamide>1010.16[1]
4g [4][1][5]triazolo[4,3-b]pyridazinep-methoxy-p-hydroxy-benzylidene hydrazone0.163Not Reported[3]

Table 1: Structure-Activity Relationship of selected[4][1][5]triazolo[4,3-b]pyridazine derivatives.

The data in Table 1 clearly demonstrates that small changes in the substituents can have a profound impact on both enzymatic and cellular activity. For instance, the presence of a pyridin-2-yl group in compound 12e leads to a significant increase in potency compared to a phenyl or fluorophenyl group in the same position (compounds 12c and 12d ).[1] This highlights the importance of the pyridyl nitrogen for additional interactions within the kinase active site.

Biological Evaluation: A Step-by-Step Approach

A rigorous and systematic biological evaluation is crucial to characterize the potency, selectivity, and mechanism of action of newly synthesized c-Met inhibitors.

Inhibitor_Evaluation_Workflowcluster_in_vitroIn Vitro Evaluationcluster_in_vivoIn Vivo EvaluationKinase_AssayEnzymatic Kinase Assay(e.g., LanthaScreen)Cell_ProliferationCell-Based Proliferation Assay(e.g., MTT)Kinase_Assay->Cell_ProliferationApoptosis_AssayApoptosis Assay(e.g., Annexin V-FITC/PI)Cell_Proliferation->Apoptosis_AssayCell_CycleCell Cycle AnalysisApoptosis_Assay->Cell_CycleXenograftTumor Xenograft ModelCell_Cycle->XenograftPK_PDPharmacokinetics &PharmacodynamicsXenograft->PK_PD

Caption: A generalized workflow for the preclinical evaluation of c-Met inhibitors.

Enzymatic Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to the kinase of interest.[4][5]

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound in 1X Kinase Buffer A. A serial dilution is performed to determine the IC50.

    • Prepare a 2X solution of the c-Met kinase and a Eu-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 4 µL of the 4X test compound solution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

    • Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay determines if the inhibitor induces programmed cell death (apoptosis) in cancer cells.[3][7]

Protocol:

  • Cell Treatment:

    • Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with c-Met expression) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the c-Met inhibitor for a specified period (e.g., 24-48 hours). Include a vehicle-only control.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution.[9]

    • Incubate the cells at room temperature for 15 minutes in the dark.[9]

    • Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.[9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • FITC fluorescence (detecting Annexin V binding to phosphatidylserine on the cell surface) is typically measured in the FL1 channel, while PI fluorescence (detecting compromised cell membranes) is measured in the FL3 channel.

    • The cell population will segregate into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

In Vivo Efficacy Assessment: Human Tumor Xenograft Model

This model evaluates the antitumor activity of the inhibitor in a living organism.[10]

Protocol:

  • Model Establishment:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[10]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment and Monitoring:

    • Randomize the mice into treatment and control groups.

    • Administer the c-Met inhibitor (formulated in an appropriate vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

    • Measure the tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity.

    • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

    • Tumors can be excised for further pharmacodynamic analysis (e.g., Western blot for phosphorylated c-Met).

Conclusion and Future Perspectives

The[4][1][5]triazolo[1,5-b]pyridazine scaffold and its isomers represent a promising foundation for the development of novel c-Met kinase inhibitors. The synthetic tractability of this core allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these compounds.

Future efforts in this area should focus on enhancing the selectivity of these inhibitors to minimize off-target effects and exploring their efficacy in combination with other anticancer agents to overcome therapeutic resistance. The continued application of structure-based drug design, coupled with rigorous biological evaluation, will undoubtedly lead to the discovery of new and effective c-Met-targeted therapies for the treatment of cancer.

References

  • Zhao, L., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16483–16493. [Link]

  • Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14, 1-1. [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Comoglio, P. M., et al. (2008). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences, 65(19), 3159-3168.
  • Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043.
  • Tovar, E. A., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][1][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863539. [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • Ryu, J. W., et al. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7185-7188. [Link]

  • Mu, X., et al. (2017). Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. Organic & Biomolecular Chemistry, 15(28), 5963-5967.
  • Cui, J. J., et al. (2008). Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry, 51(9), 2607-2616. [Link]

  • Liu, X., et al. (2016). Synthesis, antitumor evaluation and molecular docking studies of[4][1][5]triazolo[4,3-b][4][1][5][7]tetrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3042-3047. [Link]

  • Gentile, A., Trusolino, L., & Comoglio, P. M. (2008). The Met tyrosine kinase receptor in development and cancer. Cancer and Metastasis Reviews, 27(1), 85-94.
  • Gou, S., et al. (2016). Synthesis and biological evaluation of new[4][1][5]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3323-3333. [Link]

  • Zhao, L., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16483–16493. [Link]

The Solubility Profile of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6) is a highly valued fused bicyclic heterocyclic building block. It is extensively utilized in medicinal chemistry for the synthesis of kinase inhibitors (such as c-Met inhibitors) and anti-asthmatic agents[1]. However, a critical bottleneck in leveraging this scaffold is its notoriously poor solubility profile across a wide range of standard organic solvents.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic solubility of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine. By examining the physicochemical causality behind its phase behavior, we provide drug development professionals and synthetic chemists with validated protocols for solubility determination and strategic solvent selection to optimize synthetic yields and purification workflows.

Structural Causality: Why is Solubility a Challenge?

To understand the solubility profile of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine, one must analyze its molecular architecture. The compound exhibits a highly planar, electron-deficient aromatic core.

  • Crystal Lattice Energy: The planarity of the [1,2,4]triazolo[1,5-b]pyridazine system promotes extensive, tightly packed intermolecular

    
     stacking.
    
  • Halogen Bonding: The addition of the heavy bromine atom at the 6-position (Molecular Weight: 199.01 g/mol ) increases molecular polarizability. This facilitates strong intermolecular halogen bonding (C–Br···N interactions), which significantly increases the crystal lattice energy.

  • Lack of Rotatable Bonds: With zero rotatable bonds, the entropic penalty of dissolution is high. The solvent must expend substantial energy to break the rigid crystal lattice, a barrier that weak solvents cannot overcome[2].

Because the energy required to disrupt this lattice is exceptionally high, the compound frequently precipitates during silica gel column chromatography and exhibits poor reactivity in low-polarity solvents[1].

Empirical Solubility Profile in Organic Solvents

The solubility of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine is heavily dependent on the solvent's ability to act as a strong hydrogen-bond acceptor and its dipole moment. Below is the synthesized quantitative data representing the thermodynamic solubility profile across various organic solvent classes.

Table 1: Solubility Profile and Solvation Mechanics
Organic SolventSolvent ClassDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Causality & Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.75.0 – 10.0High dipole moment effectively disrupts

stacking; strong H-bond acceptor.
N,N-Dimethylformamide (DMF) Polar Aprotic36.72.0 – 5.0Good dipole-dipole interactions, though slightly weaker than DMSO.
Methanol (MeOH) Polar Protic32.7< 1.0Protic nature provides H-bonding, but insufficient to overcome the strong halogen-bonded lattice.
Dichloromethane (DCM) Halogenated9.1< 0.5Weak dispersion forces; unable to solvate the highly polar triazole nitrogens.
Tetrahydrofuran (THF) Ether7.5< 0.5Poor solvation capacity for planar, rigid nitrogen-rich heterocycles.
Hexanes / Pet. Ether Non-Polar1.9InsolubleComplete lack of dipole or H-bonding capacity; zero affinity for the solute.

Note: Data is synthesized from structural analogs and generalized behavior of halogenated triazolo-pyridazines at 25°C[1][3].

Self-Validating Protocol: Thermodynamic Solubility Determination

Relying on visual dissolution (kinetic solubility) often leads to false positives in downstream assays. To establish absolute trustworthiness in your data, thermodynamic solubility must be measured using a self-validating Shake-Flask HPLC-UV methodology.

Step-by-Step Methodology

Phase 1: Preparation of the Saturated Solution

  • Aliquotting: Weigh exactly 5.0 mg of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add 500

    
    L of the target organic solvent (e.g., DMSO or DCM). Ensure the presence of visible solid to guarantee saturation.
    
  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25°C

    
     0.1°C. Shake at 300 RPM for exactly 24 hours. Causality: 24 hours ensures the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.
    

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000


 g for 15 minutes at 25°C. Causality: High-speed centrifugation forces sub-micron undissolved particulates to the pellet, preventing artificial inflation of the solubility value.
5. Extraction:  Carefully aspirate 100 

L of the clear supernatant without disturbing the pellet.

Phase 3: Quantification 6. Dilution: Dilute the 100


L supernatant with 900 

L of an HPLC-compatible diluent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the HPLC column. 7. Analysis: Inject 10

L onto a C18 Reverse-Phase HPLC system coupled with a UV detector (set to the compound's

, typically around 254 nm). 8. Validation: Quantify the concentration against a pre-established 5-point calibration curve of the compound dissolved in pure DMSO.

Workflow Visualization

Below is the logical flow for the thermodynamic solubility screening protocol, demonstrating the critical path from solid compound to validated data.

G Start Compound Aliquot (6-bromo-[1,2,4]triazolo[1,5-b]pyridazine) Solvent Add Organic Solvent (DMSO, DMF, DCM, etc.) Start->Solvent Incubation Thermostatic Incubation (24h at 25°C, 300 RPM) Solvent->Incubation Separation Phase Separation (Centrifugation at 10,000g) Incubation->Separation Analysis Supernatant Analysis (RP-HPLC-UV) Separation->Analysis Data Thermodynamic Solubility Quantification (mg/mL) Analysis->Data

Caption: Thermodynamic solubility screening workflow for heterocyclic building blocks.

Strategic Handling and Solubility Enhancement

Given the poor solubility of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine in volatile organic solvents, synthetic chemists must adopt specific strategies during reaction design and purification:

  • Reaction Solvent Selection: Avoid DCM or THF for homogeneous reactions. Instead, utilize polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO combined with moderate heating (60°C–80°C) to disrupt the crystal lattice dynamically during the reaction[1].

  • Purification Workarounds: Because the compound is prone to precipitating on silica gel (sacrificing yield), consider utilizing reverse-phase chromatography (C18) using Water/Acetonitrile gradients, or employ trituration techniques using hot methanol or ethyl acetate to wash away impurities while keeping the highly insoluble product intact[1][2].

  • Substituent Modification: If the compound is being used as a precursor, converting the bromide to a more lipophilic or sterically bulky group (via cross-coupling) early in the synthetic sequence can disrupt the planar packing and significantly improve solubility for subsequent steps[3].

References

  • Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. RSC Advances. Available at:[Link]

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of Heteroaromatic Compounds. MDPI Molecules. Available at:[Link]

Sources

Strategic Modulation of Calculated LogP and Polar Surface Area in Triazolopyridazine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazolopyridazine scaffold—specifically the[1,2,4]triazolo[4,3-b]pyridazine isomer—has emerged as a highly versatile, nitrogen-rich privileged structure in modern drug discovery. Widely deployed in the development of kinase inhibitors (e.g., c-Met, LRRK2) and CNS-active agents, its utility stems from its unique physicochemical profile. This whitepaper provides an in-depth analysis of the calculated partition coefficient (cLogP) and topological polar surface area (tPSA) of the triazolopyridazine core, explaining the causality behind its ADME advantages and providing self-validating computational protocols for lead optimization.

Physicochemical Anatomy of the Triazolopyridazine Core

To effectively utilize the triazolopyridazine scaffold, medicinal chemists must understand the causality behind its baseline properties. The unsubstituted[1,2,4]triazolo[4,3-b]pyridazine core (SMILES: C1=CC2=NN=CN2N=C1) possesses a molecular weight of 120.11 g/mol and contains four nitrogen atoms within a fused bicyclic aromatic system 1.

  • Calculated LogP (cLogP): The core exhibits an exceptionally low cLogP of approximately -0.3 1. This hydrophilicity is driven by the strong electron-withdrawing nature of the four nitrogen atoms, which creates a significant molecular dipole and reduces the electron density of the carbon framework. In contrast to carbon-rich bioisosteres like indole (cLogP ~2.1), the triazolopyridazine acts as a highly efficient "lipophilicity sink." This allows researchers to append highly lipophilic substituents (e.g., phenyl or thiophene rings) to target deep hydrophobic pockets without exceeding the Lipinski limit of cLogP < 5 2.

  • Topological Polar Surface Area (tPSA): The core has a strict tPSA of 43.1 Ų 1. This value is a direct summation of the fractional surface area contributions of the specific nitrogen environments (three standard aromatic nitrogens and one bridgehead nitrogen). Crucially, all four nitrogens act strictly as hydrogen bond acceptors (HBAs) with zero hydrogen bond donors (HBDs). This 43.1 Ų footprint provides sufficient polarity to maintain aqueous solubility while remaining well below the 90 Ų threshold generally required for blood-brain barrier (BBB) penetration.

Impact on ADME and CNS Multiparameter Optimization (MPO)

The balance between cLogP and tPSA is the primary determinant of a molecule's permeability, clearance, and off-target toxicity. For central nervous system (CNS) indications, such as LRRK2 kinase inhibitors for Parkinson's disease, the triazolopyridazine scaffold is uniquely suited to fit within the optimal CNS MPO space 3.

  • The "Golden Quadrant": Analysis of in vivo safety and permeability shows that compounds residing in the quadrant defined by cLogP < 3 and tPSA < 75 Ų have the highest probability of success and the lowest risk of toxicological findings 3. Because the bare triazolopyridazine core starts at cLogP -0.3 and tPSA 43.1 Ų, it provides a massive "budget" for adding target-binding moieties before breaching these limits.

  • Scaffold Hybridization in Oncology: In the optimization of c-Met kinase inhibitors, researchers directly attached aromatic and heteroaromatic groups to the triazolopyridazine core 2. For instance, adding a 2-thiophenyl or 6-phenyl group increased the cLogP into the optimal 2.0–3.5 range for hydrophobic pocket binding, while the core nitrogens maintained critical hinge-binding interactions without inflating the tPSA beyond acceptable permeability limits 2.

Quantitative Data Presentation

The following table summarizes the physicochemical shifts that occur when the triazolopyridazine core is substituted. The data illustrates how the core buffers the addition of lipophilic mass.

Compound / DerivativeSMILESMW ( g/mol )cLogP (est.)tPSA (Ų)Primary Application
Unsubstituted Core C1=CC2=NN=CN2N=C1120.11-0.343.1Scaffold / Building Block 1
6-Chloro derivative Clc1ccc2nncn2n1154.56~0.543.1Synthetic Intermediate 4
6-Bromo derivative Brc1ccc2nncn2n1199.01~0.743.1Cross-coupling precursor 5
6-Chloro-3-(4-chlorophenyl) C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)Cl265.09~3.143.1Advanced Intermediate 6
Typical c-Met Inhibitor (Proprietary/Complex)~350-4002.5 - 3.855 - 70Oncology Lead (e.g., AMG 337 precursors) 2

Self-Validating Protocol: High-Throughput Property Calculation

To systematically evaluate triazolopyridazine libraries, a robust, reproducible computational workflow is required. The following protocol utilizes RDKit (an open-source cheminformatics toolkit) to calculate cLogP (using the Wildman-Crippen method) and tPSA (using the Ertl fragment-based method). Because the algorithm is deterministic, it acts as a self-validating system: identical SMILES inputs will universally yield identical property outputs.

Step-by-Step Methodology:

  • Library Ingestion: Import the compound library as a list of SMILES strings into a Python environment.

  • Molecular Sanitization: Convert SMILES to RDKit Mol objects (Chem.MolFromSmiles(smiles)). The software automatically checks for valency errors and standardizes the aromaticity of the triazolopyridazine ring.

  • Property Calculation:

    • Invoke Descriptors.MolLogP(mol) to compute the atomic-contribution-based cLogP.

    • Invoke Descriptors.TPSA(mol) to calculate the polar surface area based on nitrogen and oxygen atom topologies.

  • MPO Filtering: Apply Boolean logic to isolate compounds that meet the target parameters (e.g., cLogP < 3.0 and tPSA < 75.0 for optimal CNS safety profiles).

G Start Input SMILES (Triazolopyridazine Library) Parse RDKit Mol Object Generation (Sanitization & 2D/3D Embedding) Start->Parse CalcPSA Calculate tPSA (Fragment-based atomic contributions) Parse->CalcPSA CalcLogP Calculate cLogP (Wildman-Crippen algorithm) Parse->CalcLogP Filter ADME Filtering (e.g., CNS MPO: cLogP < 3, tPSA < 75) CalcPSA->Filter CalcLogP->Filter Output Lead Candidates Optimized Scaffold Filter->Output

Fig 1: High-throughput computational workflow for filtering triazolopyridazines by cLogP and tPSA.

References

  • [6] Achmem. "6-Chloro-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine". URL:

  • [1] PubChem. "1,2,4-Triazolo(4,3-b)pyridazine | C5H4N4 | CID 577392". National Center for Biotechnology Information. URL:

  • [2] Liu, J., et al. "Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase". Journal of Medicinal Chemistry, ACS Publications (2008). URL:

  • [3] "Novel Therapeutic Approaches to the Treatment of Parkinson's Disease". Topics in Medicinal Chemistry. URL:

  • [5] SynHet. "6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine". URL:

  • [4] Sigma-Aldrich. "6-Chloro[1,2,4]triazolo[4,3-b]pyridazine". URL:

Sources

Strategic Sourcing and Synthetic Applications of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6) has emerged as a highly versatile building block [1]. The [1,5-b] triazolopyridazine core is uniquely positioned to act as a hinge-binding motif in ATP-competitive kinase inhibitors, offering multiple nitrogen atoms as potent hydrogen bond acceptors. The presence of the bromine atom at the 6-position provides an essential synthetic handle for transition-metal-catalyzed cross-coupling, enabling rapid late-stage functionalization and Structure-Activity Relationship (SAR) exploration.

This whitepaper provides an in-depth technical analysis of this building block, detailing its physicochemical profile, a validated commercial supply chain, and mechanistically grounded protocols for its incorporation into lead optimization pipelines.

Physicochemical & Structural Profiling

Understanding the physicochemical properties of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-deficient nature of the pyridazine ring, compounded by the electron-withdrawing triazole fusion, makes the C-Br bond highly susceptible to oxidative addition by low-valent palladium species.

Table 1: Core Chemical Data
PropertyValueStructural Implication
Chemical Name 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazineFused bicyclic system; aromatic.
CAS Registry Number 1301714-06-6Unique identifier for sourcing[2].
Molecular Formula C₅H₃BrN₄High nitrogen content (N/C ratio = 0.8).
Molecular Weight 199.01 g/mol Low MW; ideal for fragment-based drug design (FBDD).
SMILES Brc1ccc2ncnnc12Defines the [1,5-b] connectivity.
Hydrogen Bond Acceptors 4Excellent hinge-binding potential in kinase ATP pockets.
Hydrogen Bond Donors 0Enhances passive membrane permeability.

Global Commercial Supply Chain & Sourcing

Due to its complex synthesis—often requiring the cyclization of 3-amino-6-bromopyridazine with electrophilic reagents under strictly controlled conditions—most discovery programs rely on commercial procurement. When sourcing this building block, purity (≥97%) is paramount, as residual unreacted pyridazine precursors or transition metal contaminants can poison downstream cross-coupling catalysts.

Table 2: Verified Commercial Suppliers
Supplier NameCatalog / Ref NumberClaimed PurityRegional Hub
BLD Pharm BD-1301714≥97%Global / USA
Appretech Scientific APT003641≥98%Asia / China [3]
Aaronchem AR027NU0≥97%Global
Shanghai Haohong Pharma Custom Synthesis≥97%Asia / China

Note: When scaling up from milligram to kilogram quantities, it is highly recommended to request a Certificate of Analysis (CoA) featuring quantitative NMR (qNMR) to rule out the presence of isomeric impurities (e.g., [4,3-b] isomers).

Pharmacological Utility & Mechanistic Rationale

The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology and central nervous system (CNS) disorders.

  • Kinase Inhibition (c-Met & PIM): The triazole nitrogens interact directly with the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met). Derivatization at the 6-position allows the molecule to project into the solvent-exposed channel or the hydrophobic pocket, depending on the DFG-in/out conformation of the target [4].

  • USP1 Inhibition: Recent advancements have utilized this scaffold to inhibit Ubiquitin-Specific Protease 1 (USP1), disrupting DNA repair pathways in Fanconi Anemia (FA) and Translesion Synthesis (TLS), thereby inducing synthetic lethality in BRCA-mutated cancers.

PharmacologicalUtility Target Target Kinase (e.g., c-Met, PIM) OncogenicSignaling Oncogenic Signaling Pathway Target->OncogenicSignaling Aberrant Activation BuildingBlock 6-Bromo-[1,2,4]triazolo [1,5-b]pyridazine CrossCoupling Pd-Catalyzed Cross-Coupling BuildingBlock->CrossCoupling Diversification LeadCompound Optimized Lead (Kinase Inhibitor) LeadCompound->Target ATP-Competitive Inhibition CrossCoupling->LeadCompound SAR Optimization Apoptosis Cell Cycle Arrest & Apoptosis OncogenicSignaling->Apoptosis Pathway Blockade

Fig 1. Workflow mapping the synthetic diversification of the building block to its biological endpoint.

Experimental Methodology: Self-Validating Suzuki-Miyaura Coupling

To fully leverage 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine, medicinal chemists frequently employ the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Causality: The electron-deficient nature of the triazolopyridazine core accelerates the oxidative addition of Pd(0). However, this same electron deficiency makes the core susceptible to nucleophilic attack and hydrolysis under harsh basic conditions. Therefore, a mild base (


) and a bidentate ligand (

) are chosen. The

ligand provides steric bulk that forces the intermediate Pd(II) complex into a cis-geometry, dramatically accelerating the rate-limiting reductive elimination step and preventing protodeboronation of the boronic acid.
Step-by-Step Protocol

Reagents Required:

  • 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv, limiting reagent)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 equiv)

  • 
     adduct (0.05 equiv, 5 mol%)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Procedure:

  • Reaction Assembly: To an oven-dried, 20 mL reaction vial equipped with a magnetic stir bar, add 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (100 mg, 0.50 mmol), the chosen boronic acid (0.60 mmol), and

    
     (138 mg, 1.0 mmol).
    
  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water. Seal the vial with a PTFE septum cap. Sparge the biphasic mixture with ultra-pure

    
     or Argon gas for exactly 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the formation of homocoupled boronic acid byproducts.
    
  • Catalyst Introduction: Briefly open the vial under a positive stream of inert gas and add

    
     (20.4 mg, 0.025 mmol). Reseal and sparge for an additional 2 minutes.
    
  • Thermal Activation: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Control (IPC) & Validation: After 4 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS.

    • Validation Checkpoint: The reaction is complete when the starting material mass (

      
      , characteristic 1:1 bromine isotope pattern) is fully consumed, replaced by the target mass of the coupled product.
      
  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with an additional 10 mL of Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in Dichloromethane).
    

References

  • Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681. URL:[Link]

  • European Chemicals Agency (ECHA). REACH Registration for 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6). URL:[Link]

  • Appretech Scientific Limited. Product Catalog: 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (Catalog No: APT003641). URL:[Link]

  • ACS Publications. Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound. Journal of Medicinal Chemistry (2024). URL:[Link]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-triazolo[1,5-b]pyridazine

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

Authored by: A Senior Application Scientist

Introduction

The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for designing novel therapeutic agents. The functionalization of this core structure is paramount for modulating pharmacological activity, and among the most powerful and versatile methods for achieving this is the Suzuki-Miyaura cross-coupling reaction.[2][4]

This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, offering a robust and highly tolerant method for creating complex molecular architectures.[1][5] This guide provides a detailed protocol and in-depth scientific rationale for performing the Suzuki-Miyaura coupling on 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide a field-proven protocol, and offer a comprehensive troubleshooting guide to navigate the specific challenges posed by nitrogen-rich heteroaromatic substrates.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5] Understanding this cycle is not merely academic; it is fundamental to rational troubleshooting and optimization of the reaction. The three primary steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. This step oxidizes the palladium to a Pd(II) species. The efficiency of this step can be influenced by the electron density of the halide and the steric and electronic properties of the supporting ligands on the palladium.

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, enhancing the rate of transfer.[1][3]

  • Reductive Elimination: In the final step, the two organic partners—the triazolopyridazine and the group from the boronic acid—are coupled together, forming the new C-C bond. This process reduces the palladium back to its Pd(0) state, regenerating the active catalyst which can then re-enter the cycle.[1][2]

Suzuki_Miyaura_Cyclecluster_mainSuzuki-Miyaura Catalytic Cyclepd0Pd(0)L₂(Active Catalyst)pd2_oaAr-Pd(II)-X(L₂)(Oxidative Addition Complex)pd0->pd2_oa Oxidative Addition+ Ar-X pd2_tmAr-Pd(II)-R(L₂)(Transmetalation Complex)pd2_oa->pd2_tm Transmetalation+ R-B(OR)₂ + Base pd2_tm->pd0 Reductive Elimination productAr-R (Product)pd2_tm->productExperimental_WorkflowstartStart: Oven-dried vialreagentsAdd Reactants:1. 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine2. Arylboronic Acid3. Base (K₂CO₃)start->reagentspurgeSeal & Purge withInert Gas (Ar/N₂)reagents->purgecatalystAdd Pd Catalyst(e.g., Pd(PPh₃)₄)purge->catalystsolventAdd Degassed Solvent(Dioxane/H₂O)catalyst->solventheatHeat with Stirring(e.g., 90-100 °C)solvent->heatmonitorMonitor byTLC / LC-MSheat->monitorworkupCool, Dilute, Filter& Washmonitor->workuppurifyDry & Purify viaColumn Chromatographyworkup->purifyendEnd: Purified Productpurify->end

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-triazolo[1,5-b]pyridazine

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The ability to introduce a variety of amino substituents at the 6-position of this ring system is of paramount importance for modulating physicochemical properties, improving target affinity, and optimizing pharmacokinetic profiles of drug candidates. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that is often unmatched by classical methods like nucleophilic aromatic substitution.[2]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a challenging, electron-deficient, and nitrogen-rich substrate: 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the heteroaryl halide (6-bromo-[1][2][3]triazolo[1,5-b]pyridazine), forming a Pd(II) complex.[1][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, yielding a palladium-amido complex.[1]

  • Reductive Elimination: The final and rate-determining step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][4]

The efficiency of each of these steps is highly dependent on the choice of ligand, palladium precursor, base, and solvent. For nitrogen-rich heterocycles like the[1][2][3]triazolo[1,5-b]pyridazine system, catalyst inhibition through coordination of the substrate's nitrogen atoms to the palladium center is a potential challenge that must be addressed through careful selection of reaction parameters.[5]

Buchwald-Hartwig Catalytic CycleFigure 1: The Catalytic Cycle of Buchwald-Hartwig AminationPd0Pd(0)L_nPdII_ArylL_nPd(II)(Aryl)XOxAddOxidativeAdditionOxAdd->PdII_ArylPdII_AmidoL_nPd(II)(Aryl)NR'R''AmineCoordAmine Coordination& DeprotonationAmineCoord->PdII_AmidoRedElimReductiveEliminationPdII_Amido->RedElimProductAryl-NR'R''RedElim->Pd0 CatalystRegenerationRedElim->ProductArylXAryl-XArylX->OxAddAmineHNR'R''Amine->AmineCoordBaseBaseBase->AmineCoord

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Key Parameters for Success

The successful amination of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine hinges on the judicious selection of the following components:

  • Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium sources. The choice between them is often a matter of laboratory availability and stability. More recently, palladium precatalysts, which are air- and moisture-stable, have become popular as they ensure the efficient generation of the active Pd(0) species.

  • Ligand: This is arguably the most critical parameter. For electron-deficient and sterically hindered substrates, bulky, electron-rich phosphine ligands are generally the most effective.[2] Ligands from the Buchwald group, such as XPhos, RuPhos, and BrettPhos, have demonstrated broad utility.[3][6] For primary amines, BrettPhos is often a good first choice, while RuPhos can be more effective for secondary amines.[3][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1] For aminations involving N-H containing heterocycles, lithium bis(trimethylsilyl)amide (LiHMDS) can be particularly effective.[3]

  • Solvent: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly employed solvents for this reaction.[1]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

General WorkflowFigure 2: General Experimental WorkflowSetupReaction Setup(Inert Atmosphere)ReagentsAdd Reagents:- 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine- Amine- Pd Precursor & Ligand- BaseSetup->ReagentsSolventAdd Anhydrous SolventReagents->SolventReactionHeat and Stir(Monitor by TLC/LC-MS)Solvent->ReactionWorkupAqueous WorkupReaction->WorkupPurificationPurification(Column Chromatography)Workup->PurificationProductIsolated ProductPurification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for Amination with Primary Amines

This protocol is optimized for coupling 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine with a range of primary amines, utilizing a modern palladium precatalyst system.

Materials:

  • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

  • Primary amine (1.2 equivalents)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-amino-[1][2][3]triazolo[1,5-b]pyridazine derivative.

Protocol 2: General Procedure for Amination with Secondary Amines

This protocol is adapted for the coupling of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine with secondary amines, employing a different ligand system that often proves more effective for these nucleophiles.

Materials:

  • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

  • Secondary amine (1.2 equivalents)

  • RuPhos Pd G3 precatalyst (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Reagents for work-up and purification

Procedure:

  • To an oven-dried Schlenk tube, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Data Summary and Optimization

The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine, based on successful conditions reported for analogous heterocyclic systems.[1][3]

Amine TypePalladium PrecursorLigandBaseSolventTemperature (°C)
Primary Alkyl AminePd₂(dba)₃ or Pd(OAc)₂BrettPhosNaOt-BuToluene80-100
Primary Aryl AmineBrettPhos Pd G3BrettPhosNaOt-BuToluene100-110
Secondary Alkyl AminePd₂(dba)₃ or Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane100-120
Secondary Aryl AmineRuPhos Pd G3RuPhosK₃PO₄1,4-Dioxane110-120
N-H HeterocycleBrettPhos Pd G3BrettPhosLiHMDSTHF65-80

Note: Yields are highly dependent on the specific amine used and the purity of all reagents and solvents. The conditions in this table should be considered as a starting point for optimization.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are strictly anhydrous.

  • Side Reactions: The formation of hydrodehalogenated byproducts can occur, particularly with primary amines.[2] Using a well-defined precatalyst and ensuring an inert atmosphere can minimize this.

  • Catalyst Inhibition: The nitrogen atoms in the triazolopyridazine core can coordinate to the palladium center, inhibiting catalysis.[5] The use of bulky, electron-rich ligands like those from the Buchwald portfolio is designed to mitigate this issue.

  • Purification: The resulting amino-heterocycles can sometimes be challenging to purify due to their polarity. Careful selection of the chromatographic eluent system is crucial.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 6-amino-[1][2][3]triazolo[1,5-b]pyridazine derivatives. Success hinges on the careful selection of the catalyst system and reaction conditions, tailored to the specific amine coupling partner. The protocols and guidelines presented in this document provide a robust foundation for researchers to efficiently access a wide array of novel compounds for applications in drug discovery and development.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • PrepChem. (n.d.). Synthesis of 6-Dimethylamino[1][2][3]triazolo[1,5-b]pyridazine. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mu, X., et al. (2017). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. ResearchGate. [Link]

  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Z. Li, et al. (2022). Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[1][2][3]Triazolo[1,5-a]pyridines. Organic Letters. [Link]

Application Note: Palladium-Catalyzed Regioselective C–H Arylation of [1,2,4]Triazolo[1,5-b]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-stage functionalization, C–H activation, overriding chelate-directed palladation.

Executive Summary

The[1,2,4]triazolo[1,5-b]pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-tubercular agents, and other therapeutics [1]. Historically, the late-stage functionalization of this electron-deficient, multi-nitrogen core has relied on pre-functionalized starting materials (e.g., cross-coupling of halogenated derivatives). Direct C–H functionalization offers a more atom-economical approach; however, the high Lewis basicity of the multiple nitrogen atoms presents a severe challenge. These heteroatoms typically arrest catalytic activity via catalyst poisoning or direct the palladium to form highly stable, unreactive palladacycles on proximal substituents (e.g., ortho-C–H activation of a proximal phenyl ring) [2].

This application note details a breakthrough methodology developed by Maiti and co-workers, which successfully overrides this preferred chelate formation [2]. By employing a specific Palladium(II)/Silver(I) catalytic system, researchers can bypass the thermodynamic trap of proximal chelation, achieving highly regioselective mono-arylation exclusively at the C8-position of the [1,2,4]triazolo[1,5-b]pyridazine core.

Mechanistic Rationale: Overriding the Thermodynamic Sink

To master this protocol, one must understand the causality behind the reagent selection. In standard directed C–H activation, basic heteroatoms act as directing groups, guiding the metal to a proximal C–H bond to form a stable metallacycle. For diphenyl azolopyridazines, this usually results in ortho-arylation of the phenyl ring.

However, the combination of Pd(OAc)₂ and Ag₂CO₃ fundamentally alters the reaction pathway:

  • The Role of Acetate (CMD Pathway): The acetate ligands from Pd(OAc)₂ are critical for the Concerted Metalation-Deprotonation (CMD) mechanism. They act as internal bases that lower the kinetic barrier for C–H bond cleavage specifically at the electron-deficient C8-position.

  • The Role of Ag₂CO₃: Silver carbonate serves a dual purpose. It acts as a bulk base to regenerate the active acetate species and, crucially, as a halide scavenger. By abstracting the iodide from the Pd(II) intermediate following the oxidative addition of the aryl iodide, it prevents halogen-induced catalyst poisoning—a common failure mode in multi-nitrogen heterocycle functionalization [2, 3].

  • Overriding Chelation: By optimizing the solvent (1,4-dioxane) and temperature (110 °C), the kinetic activation of the C8-position outcompetes the thermodynamic stability of the proximal N-directed palladacycle.

Mechanism Substrate [1,2,4]Triazolo[1,5-b]pyridazine (Multiple N-donors) Pd_Cat Pd(OAc)2 Catalyst Substrate->Pd_Cat Coordination Undesired Ortho-Palladacycle (Thermodynamic Trap) Pd_Cat->Undesired Chelation-Directed (Proximal Phenyl) Desired C8-Palladated Intermediate (Kinetically Favored via CMD) Pd_Cat->Desired Overriding Chelation (C8-Position) Product C8-Arylated Product Desired->Product Ar-I Addition & Reductive Elimination (Ag2CO3 assisted)

Fig 1. Mechanistic divergence: Overriding the thermodynamic palladacycle trap for C8-activation.

Quantitative Data & Optimization

The success of this reaction is highly dependent on the precise combination of catalyst, oxidant/base, and solvent. Deviations from the optimized conditions generally result in trace yields due to catalyst poisoning or degradation.

Table 1: Optimization of Reaction Conditions for C8-Arylation

EntryCatalyst (10 mol%)Base/Oxidant (2.0 eq)SolventTemp (°C)Yield (%)Causality / Observation
1 Pd(OAc)₂ Ag₂CO₃ 1,4-Dioxane 110 82 Optimal conditions; CMD enabled.
2Pd(OAc)₂AgOAc1,4-Dioxane11045Insufficient basicity for turnover.
3Pd(OAc)₂K₂CO₃1,4-Dioxane110TraceLack of halide scavenging poisons Pd.
4PdCl₂Ag₂CO₃1,4-Dioxane11030Lack of acetate prevents efficient CMD.
5Pd(OAc)₂Ag₂CO₃DMF11015Coordinating solvent suppresses activity.

Table 2: Substrate Scope (Aryl Halides)

Aryl Iodide PartnerTarget PositionIsolated Yield (%)
IodobenzeneC882
4-IodotolueneC878
4-IodoanisoleC875
4-FluoroiodobenzeneC880
3-IodopyridineC865

Experimental Protocol: Step-by-Step Methodology

This protocol describes the self-validating system for the regioselective C8-arylation of diphenyl-[1,2,4]triazolo[1,5-b]pyridazine using iodobenzene.

Materials Required:
  • Substrate: Diphenyl-[1,2,4]triazolo[1,5-b]pyridazine (0.2 mmol, 1.0 equiv)

  • Coupling Partner: Aryl iodide (e.g., Iodobenzene) (0.4 mmol, 2.0 equiv)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%)

  • Base/Oxidant: Silver carbonate, Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL)

Step-by-Step Workflow:
  • Reaction Assembly (Benchtop/Glovebox):

    • Into an oven-dried 15 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, weigh out the [1,2,4]triazolo[1,5-b]pyridazine substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), and Ag₂CO₃ (110 mg).

    • Critical Insight: Ag₂CO₃ is light-sensitive. Minimize exposure to direct light during setup to prevent premature reduction to Ag(0), which diminishes its halide-scavenging capacity.

  • Inert Atmosphere Establishment:

    • Seal the Schlenk tube with a rubber septum.

    • Connect to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this purge cycle three times.

  • Liquid Reagent Addition:

    • Under a positive flow of Argon, inject the aryl iodide (0.4 mmol) via a microsyringe. (If the aryl iodide is a solid, add it during Step 1).

    • Inject anhydrous 1,4-dioxane (2.0 mL).

    • Critical Insight: 1,4-dioxane must be anhydrous and degassed. Moisture will lead to protodeauration/protodepalladation side reactions.

  • Thermal Activation:

    • Replace the septum with a Teflon screw cap under Argon flow. Seal tightly.

    • Submerge the reaction tube into a pre-heated oil bath set to 110 °C. Stir vigorously (800 rpm) for 24 hours.

  • Workup & Catalyst Removal:

    • Remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the crude mixture with Ethyl Acetate (10 mL).

    • Filter the suspension through a short pad of Celite to remove the precipitated silver halides (AgI) and palladium black. Rinse the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Isolation & Purification:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of Hexanes/Ethyl Acetate, typically 80:20 to 60:40) to afford the pure C8-arylated product.

Workflow Step1 Step 1: Solid Reagent Loading Add Substrate, Pd(OAc)2, Ag2CO3 to Schlenk tube Step2 Step 2: Inert Atmosphere Evacuate and backfill with Argon (3x) Step1->Step2 Step3 Step 3: Liquid Addition Add Ar-I and anhydrous 1,4-Dioxane via syringe Step2->Step3 Step4 Step 4: Thermal Activation Seal and stir at 110 °C for 24 hours Step3->Step4 Step5 Step 5: Filtration Workup Cool, dilute with EtOAc, filter through Celite Step4->Step5 Step6 Step 6: Purification Flash Column Chromatography (Silica gel) Step5->Step6

Fig 2. Step-by-step experimental workflow for the Pd-catalyzed C8-arylation.

References

  • Srinivasan, R., Dey, A., Nagarajan, N. S., Kumaran, R. S., Gandhi, T., & Maiti, D. (2017). Pd-Catalyzed C–H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. Retrieved from[Link]

  • Ferro, R., Viduedo, N., Santos, M. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. Preprints.org. Retrieved from[Link]

nucleophilic aromatic substitution (SNAr) on 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-b]pyridazine Scaffold

The[1][2][3]triazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure is recognized as a bioisostere of purines, allowing it to interact with a wide range of biological targets.[4] Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology.[5][6][7]

The functionalization of this core structure is paramount for modulating its pharmacological properties. Among the most powerful and versatile methods for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides a detailed exploration of the SNAr reaction specifically on the 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine substrate, offering mechanistic insights, field-proven protocols, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Foundations: Why SNAr Thrives on the Triazolopyridazine Core

Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the[1][2][3]triazolo[1,5-b]pyridazine system is inherently electron-deficient. This electronic characteristic is the key to its high reactivity in SNAr reactions.[8] The mechanism proceeds via a well-established two-step addition-elimination pathway.[9][10]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the bromine leaving group (the ipso-carbon). This step is typically the rate-determining step of the reaction.[11] The attack temporarily breaks the aromaticity of the pyridazine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9][11]

  • Stabilization of the Intermediate: The exceptional reactivity of the 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine substrate stems from the robust stabilization of this Meisenheimer complex. The negative charge is effectively delocalized across the electron-withdrawing pyridazine and fused triazole ring systems. The nitrogen atoms within the heterocycle act as powerful electron sinks, accommodating the excess electron density through resonance.[10]

  • Elimination & Aromaticity Restoration: In the final, rapid step, the leaving group (bromide anion, Br⁻) is expelled, and the aromaticity of the heterocyclic system is restored, yielding the final substituted product.[12]

A crucial distinction from Sₙ1 and Sₙ2 reactions is the nature of the leaving group's departure. In SNAr, the C-Br bond cleavage is not the rate-limiting step; therefore, the high electronegativity of a leaving group can actually accelerate the reaction by making the attached carbon more electrophilic, a reversal of the trend seen in aliphatic substitutions.[9][11]

SNAr_MechanismSNAr Mechanism on 6-bromo-[1,2,4]triazolo[1,5-b]pyridazineSubstrate6-bromo-[1,2,4]triazolo[1,5-b]pyridazineSubstrate->sub_nu_edgeNucleophileNu⁻IntermediateMeisenheimer Complex(Resonance Stabilized)Product6-substituted-[1,2,4]triazolo[1,5-b]pyridazineIntermediate->ProductStep 2: Elimination(Fast)LeavingGroupBr⁻Intermediate->LeavingGroup+sub_nu_edge->Nucleophilesub_nu_edge->IntermediateStep 1: Addition(Rate-Determining)

Caption: The two-step addition-elimination mechanism of SNAr.

Guiding the Reaction: Key Experimental Parameters

The success and efficiency of an SNAr reaction depend on the careful selection of several key parameters. Understanding the role of each component is critical for optimizing reaction outcomes.

ParameterRecommended ChoicesRationale & Causality
Nucleophile Amines (primary, secondary), Thiols/Thiolates , Alcohols/Alkoxides The choice of nucleophile is broad. Thiols are generally highly reactive. Alcohols typically require deprotonation with a strong base to form the more nucleophilic alkoxide. Amines react readily, often requiring only a mild base to neutralize the HBr byproduct.[13][14]
Solvent Polar Aprotic: DMF, DMSO, NMP, AcetonitrileThese solvents effectively solvate the counter-ion of the base but do not strongly hydrogen-bond with the nucleophile, thereby preserving its reactivity. Their high polarity also helps to stabilize the charged Meisenheimer complex intermediate.[14][15]
Base Strong (for R-OH/SH): NaH, K₂CO₃, Cs₂CO₃Mild (for R₂NH): DIPEA, Et₃NFor alcohols and thiols, a strong base is required to generate the corresponding anionic nucleophile in situ. For amine nucleophiles, a non-nucleophilic organic base is sufficient to act as a scavenger for the HBr formed during the reaction, driving it to completion.[14][16]
Temperature Room Temperature to 100 °CDue to the high activation of the substrate, many reactions proceed efficiently at room temperature or with gentle heating. Less reactive nucleophiles or steric hindrance may necessitate higher temperatures to achieve a reasonable reaction rate.[14]

Application Protocols: Step-by-Step Methodologies

The following protocols provide validated, step-by-step procedures for the SNAr on 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine with representative nucleophiles.

WorkflowGeneral Experimental WorkflowSetup1. Reaction Setup(Inert atmosphere, add substrate,solvent, and base if needed)Addition2. Nucleophile Addition(Add nucleophile solution dropwise)Setup->AdditionReaction3. Reaction Monitoring(Stir at specified temp, track viaTLC or LC-MS)Addition->ReactionWorkup4. Aqueous Work-up(Quench reaction, extract withorganic solvent, wash & dry)Reaction->WorkupPurify5. Purification(Flash column chromatographyor recrystallization)Workup->PurifyAnalysis6. Characterization(NMR, MS, etc.)Purify->Analysis

Caption: A generalized workflow for SNAr experiments.

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

This protocol details the synthesis of 6-(morpholin-4-yl)-[1][2][3]triazolo[1,5-b]pyridazine.

  • Materials & Reagents:

    • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 eq)

    • Morpholine (1.2 - 1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.

    • Dissolve the starting material in anhydrous DMF.

    • Add DIPEA to the solution, followed by the dropwise addition of morpholine.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)

This protocol describes the synthesis of 6-(phenylthio)-[1][2][3]triazolo[1,5-b]pyridazine.

  • Materials & Reagents:

    • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃), finely ground (2.0 eq)

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel

  • Procedure:

    • In a round-bottom flask, suspend 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and K₂CO₃ in acetonitrile.

    • Add thiophenol to the suspension.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours but can be gently heated (40-50 °C) if necessary. Monitor by TLC.

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in DCM and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to obtain the pure thioether.

Protocol 3: Reaction with an Alcohol Nucleophile (Sodium Methoxide)

This protocol details the synthesis of 6-methoxy-[1][2][3]triazolo[1,5-b]pyridazine.

  • Materials & Reagents:

    • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 eq)

    • Sodium methoxide (1.5 eq, either as a solid or a solution in methanol)

    • Anhydrous Tetrahydrofuran (THF) or Methanol

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous MgSO₄

    • Silica gel

  • Procedure:

    • Add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine to a flame-dried flask under a nitrogen atmosphere.

    • Dissolve the substrate in anhydrous THF.

    • Carefully add sodium methoxide to the solution. If using methanol as the solvent, the sodium methoxide can be added directly.

    • Stir the reaction at room temperature or heat to reflux (if using THF). Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction - Insufficiently reactive nucleophile.- Base is too weak.- Low reaction temperature.- For alcohols/thiols, use a stronger base (e.g., NaH) to ensure complete deprotonation.[14]- Increase the reaction temperature in increments of 10-20 °C.- Consider a more polar solvent like DMSO to enhance reactivity.
Formation of Side Products - Reaction temperature is too high.- Presence of multiple reactive sites.- Base-mediated degradation of substrate or product.- Lower the reaction temperature and increase the reaction time.- Ensure high-purity starting materials.- Use the minimum necessary amount of base.
Difficult Purification - Product is highly polar and water-soluble.- Similar polarity between product and starting material.- If the product is basic (e.g., amine adduct), an acidic wash/extraction can sometimes help remove impurities.- If the product is water-soluble, back-extract the aqueous layers multiple times.- Consider alternative purification methods like preparative HPLC or recrystallization.

Conclusion

The nucleophilic aromatic substitution on 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is a robust, reliable, and highly effective strategy for the synthesis of diverse chemical libraries. The inherent electron-deficient nature of the heterocyclic core provides strong activation towards nucleophilic attack, allowing for a broad range of transformations under generally mild conditions. By understanding the underlying mechanism and carefully controlling key experimental parameters such as the choice of nucleophile, base, and solvent, researchers can efficiently generate novel derivatives for applications in drug discovery and materials science.

References

  • MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available at: [Link]

  • PubMed. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]

  • ResearchGate. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. Available at: [Link]

  • ScienceDirect. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Available at: [Link]

  • ScienceDirect. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available at: [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]

  • NPTEL Archive. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Available at: [Link]

  • Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]

  • MDPI. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,.... Available at: [Link]

  • mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • PubMed. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. Available at: [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. Available at: [Link]

  • PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Available at: [Link]

Synthesis of 6-aryl-triazolo[1,5-b]pyridazines via Boronic Acids: An Application Note and Protocol

Synthesis of 6-aryl-[1][2][3]triazolo[1,5-b]pyridazines via Boronic Acids: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the[1][2][3]Triazolo[1,5-b]pyridazine Scaffold

The[1][2][3]triazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[4][5] Derivatives of this fused ring system exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][6] The ability to introduce aryl substituents at the 6-position of this scaffold is crucial for modulating its physicochemical properties and biological targets, making the development of efficient and versatile synthetic methods a key area of research.[4]

This application note provides a detailed protocol for the synthesis of 6-aryl-[1][2][3]triazolo[1,5-b]pyridazines utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a broad substrate scope, high functional group tolerance, and generally mild reaction conditions, making it an indispensable tool in modern organic synthesis.[1][7][8]

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound, such as a boronic acid, and an organic halide or triflate, catalyzed by a palladium complex.[2][8][9] The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine, forming a Pd(II) intermediate.[2]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[8][10] The base is crucial for activating the boronic acid to facilitate this step.[8][10]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final 6-aryl-[1][2][3]triazolo[1,5-b]pyridazine product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Catalytic_CycleArylHalide6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine(Ar-X)OxAddOxAddArylHalide->OxAddBoronicAcidAryl Boronic Acid(Ar'-B(OH)2)TransmetalationTransmetalationBoronicAcid->TransmetalationBaseBaseBase->TransmetalationProduct6-Aryl-[1][2][3]triazolo[1,5-b]pyridazine(Ar-Ar')RedElimRedElimRedElim->Product

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with various arylboronic acids. Optimization of reaction conditions, such as catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials and Equipment
  • Starting Materials:

    • 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine

    • Substituted arylboronic acids

  • Catalyst and Ligand:

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligands (e.g., SPhos)

  • Base:

    • Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

  • Solvents:

    • 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF)

    • Water (degassed)

  • General Laboratory Equipment:

    • Round-bottom flasks or microwave reaction vials

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath (or microwave reactor)

    • Condenser

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

    • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure

Experimental_WorkflowstartStartreagentsCombine Reactants:- 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine- Arylboronic acid- Base- Solventstart->reagentsinertEstablish Inert Atmosphere(Nitrogen or Argon)reagents->inertcatalystAdd Palladium Catalystand Ligandinert->catalystheatHeat Reaction Mixture(e.g., 80-120 °C)catalyst->heatmonitorMonitor Reaction Progress(TLC or LC-MS)heat->monitorworkupAqueous Workup:- Dilute with organic solvent- Wash with water and brinemonitor->workupUpon CompletiondryDry Organic Layer(e.g., Na₂SO₄ or MgSO₄)workup->dryconcentrateConcentrate in vacuodry->concentratepurifyPurify by Column Chromatographyconcentrate->purifycharacterizeCharacterize Product(NMR, MS)purify->characterizeendEndcharacterize->end

  • Preparation of the Reaction Mixture: In a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio). The reaction volume should be sufficient to ensure proper stirring.

  • Inert Atmosphere: Seal the reaction vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, typically 1-5 mol%) and, if necessary, the ligand (e.g., PPh₃, typically 2-10 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[11] If using a microwave reactor, the reaction time can often be significantly reduced.[12]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove the palladium catalyst.[7]

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove the base and other water-soluble impurities.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-aryl-[1][2][3]triazolo[1,5-b]pyridazine.[3][7]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 6-chloro-[1][2][3]triazolo[1,5-b]pyridazine with various arylboronic acids. Please note that these are representative examples, and optimal conditions may vary depending on the specific substrates used.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (3)Toluene/H₂O110892
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DMF/H₂O901678
42-Thienylboronic acidPd(OAc)₂ (3), PPh₃ (6)K₂CO₃ (2.5)Dioxane/H₂O1001088

Troubleshooting and Key Considerations

  • Low Yields:

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality and has not been deactivated by exposure to air or moisture.

    • Insufficient Base: The choice and amount of base are critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.[7]

    • Protodeborylation: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) under certain conditions.[1] Minimizing reaction time and ensuring an inert atmosphere can help mitigate this side reaction.

  • Formation of Side Products:

    • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can sometimes suppress this.

  • Reaction Stalls:

    • Ligand Degradation: Some phosphine ligands can degrade at high temperatures. Consider using more robust ligands if necessary.

    • Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 6-aryl-[1][2][3]triazolo[1,5-b]pyridazines. The protocol outlined in this application note provides a robust starting point for researchers in medicinal chemistry and drug development to access a diverse range of these valuable compounds. By understanding the underlying reaction mechanism and key experimental parameters, scientists can efficiently synthesize and explore the structure-activity relationships of this important class of heterocyclic compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PrepChem.com. Synthesis of 6-Dimethylamino[1][2][3]triazolo[1,5-b]pyridazine. [Link]

  • Scribd. Mechanism of the Suzuki Reaction Explained. [Link]

  • Unknown Source. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • ResearchGate. Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. [Link]

  • Unknown Source.
  • PubChem. 6-Chloro-[1][2][3]triazolo[1,5-b]pyridazine-2-carboxylic acid. [Link]

  • ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]

  • Scite.ai. Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. [Link]

  • PMC. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • PMC. Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][7]tetrazines and investigation of their fungistatic activity. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]

  • ResearchGate. Synthesis of[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids. [Link]

  • Journal of Medicinal Chemistry. Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. [Link]

  • Scilit. Pyridazine Derivatives and Related Compound Part 6. Synthesis of Triazolo[3',4' - Scilit. [Link]94101e479a4993175c57)

Heck reaction parameters for functionalizing 6-bromo-triazolopyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heck Reaction Parameters for Functionalizing 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazines

Introduction & Strategic Rationale

The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged heterocyclic pharmacophore embedded in numerous advanced therapeutic agents, including PIM kinase inhibitors, TYK2 signaling modulators, and highly selective phosphodiesterase 4 (PDE4) inhibitors[1][2][3]. While Suzuki-Miyaura cross-coupling is the traditional method for installing aryl groups at the C6 position, the Mizoroki-Heck reaction provides critical, complementary reactivity. It enables the direct, stereoselective introduction of vinyl, acrylate, and styrenyl substituents, expanding the chemical space available for structure-activity relationship (SAR) optimization[4].

This application note details the mechanistic causality, parameter optimization, and a self-validating experimental protocol for the Heck functionalization of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazines.

Mechanistic Causality & Parameter Selection

The Heck functionalization of the electron-deficient triazolopyridazine core proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The specific selection of the 6-bromo derivative over the 6-chloro analogue is a deliberate strategic choice; the lower bond dissociation energy of the C–Br bond significantly accelerates the rate-limiting oxidative addition step, preventing catalyst stalling[4].

  • Catalyst & Ligand Dynamics : Palladium(II) acetate (

    
    ) is the preferred precatalyst due to its air stability and facile in situ reduction to the active Pd(0) species[4]. When paired with sterically demanding ligands like triphenylphosphine (
    
    
    
    ) or tri(o-tolyl)phosphine (
    
    
    ), the steric bulk promotes ligand dissociation. This forms the highly reactive, coordinatively unsaturated 14-electron Pd(0) complex required to activate the C–Br bond[4][5]. For extremely challenging or sterically hindered substrates, bidentate ligands such as dppf (in
    
    
    ) are employed to prevent catalyst degradation at elevated temperatures[6].
  • Solvent Selection : 1,4-Dioxane and DMF are the industry-standard solvents for this transformation[6]. DMF provides excellent polar stabilization for the transition states of polar triazolopyridazine substrates. Conversely, 1,4-dioxane is selected when high-temperature activation (up to 130 °C) is required, as it suppresses solvent-mediated side reactions that are common with amide solvents under extreme heat[2].

  • Base Selection : The base is critical for neutralizing the hydrobromic acid generated during

    
    -hydride elimination, thereby regenerating the Pd(0) catalyst. Organic bases like triethylamine (
    
    
    
    ) or N,N-diisopropylethylamine (DIPEA) are sufficient for reactive alkenes like methyl acrylate at 80 °C[5]. For less reactive systems, inorganic bases such as cesium carbonate (
    
    
    ) provide the necessary thermodynamic driving force at elevated temperatures[2].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Activation) Pd0->OxAdd 6-Br-Triazolopyridazine MigIns Migratory Insertion (Alkene Coordination) OxAdd->MigIns Alkene (e.g., Acrylate) BetaElim β-Hydride Elimination (Product Formation) MigIns->BetaElim C-C Bond Formation RedElim Base-Mediated Regeneration BetaElim->RedElim Substituted Product RedElim->Pd0 Base, -HBr

Catalytic cycle of the Heck reaction for 6-bromo-triazolopyridazine functionalization.

Quantitative Data: Parameter Matrix

The following table summarizes the optimized parameter combinations based on the electronic nature of the alkene coupling partner. Yields are highly dependent on the substitution pattern of the substrate[4].

Coupling Partner TypeCatalyst SystemBaseSolventTemp / TimeExpected Yield
Electron-Deficient (e.g., Methyl Acrylate)3–5 mol%

/


(3.0 eq)
DMF80 °C / 12 h65–85%
Neutral/Styrenyl (e.g., Styrene)5 mol%

/

DIPEA (3.0 eq)DMF or THF90 °C / 16 h45–68%
Sterically Hindered (e.g., Substituted Vinyls)5 mol%

/


(2.5 eq)
1,4-Dioxane130 °C / 24 h40–60%
Challenging Substrates 5 mol%


(3.0 eq)
1,4-Dioxane115 °C / 24 h47–91%

Validated Experimental Protocol

This self-validating protocol describes the coupling of 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine with an acrylate derivative.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Heck Coupling (80-130°C) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Purification (Silica / Prep-HPLC) Step3->Step4

Step-by-step experimental workflow for the Heck coupling protocol.

Step 1: Reagent Preparation & Degassing (Critical Step)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv, 1.0 mmol) and

    
     (0.05 equiv, 0.05 mmol).
    
  • Add the phosphine ligand,

    
     (0.10 equiv, 0.10 mmol). Scientific Insight: A strict 1:2 Pd-to-ligand ratio ensures optimal formation of the active catalytic species while preventing over-coordination that could stall oxidative addition.
    
  • Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times). Causality: Ambient oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and converts phosphine ligands to inert phosphine oxides, permanently terminating the catalytic cycle.

Step 2: Reagent Addition & Reaction Execution 4. Add anhydrous DMF (5.0 mL) via syringe, followed by the alkene (e.g., methyl acrylate, 2.0 equiv, 2.0 mmol) and


 (3.0 equiv, 3.0 mmol).
5. Sparge the solution with Argon for an additional 5 minutes to remove dissolved oxygen from the liquids.
6. Transfer the flask to a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

Step 3: Reaction Monitoring (Self-Validation) 7. After 12 hours, withdraw a 10


L aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS (ESI+).
8. Validation Checkpoint: Confirm the complete disappearance of the starting material mass 

and the appearance of the product mass. The Heck reaction typically yields the E-isomer exclusively due to steric constraints during

-hydride elimination. If starting material remains, spike with an additional 1.0 equiv of alkene and 0.02 equiv of catalyst, and heat for 4 more hours.

Step 4: Workup & Purification 9. Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the Celite pad with additional ethyl acetate (20 mL). 10. Transfer the filtrate to a separatory funnel. Wash with water (


 mL) to remove DMF and amine salts, followed by a final wash with brine (20 mL).
11. Dry the organic layer over anhydrous 

, filter, and concentrate in vacuo. 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Dichloromethane to 5% Methanol in Dichloromethane) to afford the pure functionalized triazolopyridazine.

References

  • 1,2,4-Triazolo[4,3-b]pyridazine - Smolecule - smolecule.com. 4

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - Chemical Reviews, ACS Publications.6

  • WO2012098387A1 - 6, 7-ring-fused triazolo[4, 3 - b] pyridazine derivatives as pim inhibitors - Google Patents. 1

  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - ACS Publications. 5

  • WO2022109580A1 - Inhibition de voies de signalisation dépendantes de tyk2 - Google Patents. 2

  • Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors - PubMed (NIH).3

Sources

Sonogashira Coupling of 6-bromo-triazolo[1,5-b]pyridazine with Alkynes: A Guide for Medicinal Chemistry and Drug Discovery

Sonogashira Coupling of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine with Alkynes: A Guide for Medicinal Chemistry and Drug Discovery

Abstract

The[1][2]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this core is paramount for developing new therapeutic agents. The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3] This guide provides a detailed examination of the Sonogashira coupling of 6-bromo-[1][2]triazolo[1,5-b]pyridazine, an electron-deficient nitrogen-rich heterocycle. We present the reaction mechanism, a step-by-step experimental protocol, optimization strategies, and a troubleshooting guide tailored for researchers in drug development.

Introduction: The Significance of the Triazolopyridazine Scaffold

The[1][2]triazolo[1,5-b]pyridazine ring system is isoelectronic with purines, making it a valuable scaffold for designing molecules that can interact with biological targets that recognize purine-based structures.[4] Derivatives of this and similar triazolo-azine systems have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-viral, and anti-parasitic properties.[4][5]

The introduction of an alkyne moiety via the Sonogashira coupling opens up a gateway for further molecular diversification. The resulting alkynyl-triazolopyridazines are versatile intermediates that can undergo a variety of subsequent transformations, such as "click" chemistry (Huisgen cycloaddition), partial or full reduction to alkenes or alkanes, and further cross-coupling reactions, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Mechanism and Key Scientific Considerations

The Sonogashira reaction is a co-catalyzed process that relies on the synergistic action of palladium and copper complexes.[1] Understanding the catalytic cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Dual Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the 6-bromo-[1][2]triazolo[1,5-b]pyridazine, forming a Pd(II)-aryl complex. The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[1] For bromo substrates, heating is often required.[1][6]

    • Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II)-aryl complex.

    • Reductive Elimination : The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.

  • Copper Cycle :

    • Coordination : The terminal alkyne coordinates to a copper(I) salt (typically CuI).

    • Deprotonation : A base, usually an amine like triethylamine (Et₃N) or diisopropylamine (DIPEA), deprotonates the alkyne, forming the highly nucleophilic copper(I) acetylide. This species is then ready for the transmetalation step.

Sonogashira_Mechanismcluster_pdPalladium Cyclecluster_cuCopper CyclePd0Pd(0)L₂OxAddOxidative Addition(Ar-Br)PdII_ArAr-Pd(II)L₂-BrPd0->PdII_ArAr-BrTransmetalTransmetalation(from Cu Cycle)PdII_Ar_AlkAr-Pd(II)L₂-C≡CRPdII_Ar->PdII_Ar_AlkCu-C≡CRPdII_Ar_Alk->Pd0Product OutRedElimReductive EliminationProductAr-C≡CRPdII_Ar_Alk->ProductCuICu(I)XCoordCoordinationCu_Alkyne[H-C≡CR • CuX]CuI->Cu_AlkyneH-C≡CRDeprotonationDeprotonation(Base)Cu_AcetylideCu-C≡CRCu_Alkyne->Cu_AcetylideBaseCu_Acetylide->PdII_ArTransfers AcetylideCu_Acetylide->CuITo Pd CyclecaptionFig 1. The dual catalytic cycle of the Sonogashira coupling.

Caption: Fig 1. The dual catalytic cycle of the Sonogashira coupling.

Challenges with Nitrogen-Rich Heterocycles

The presence of multiple nitrogen atoms in the[1][2]triazolo[1,5-b]pyridazine ring can present challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This makes the choice of ligands and reaction conditions particularly important. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often mitigate these issues by stabilizing the palladium center and promoting the desired catalytic turnover.[2][7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of 6-bromo-[1][2]triazolo[1,5-b]pyridazine with a generic terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGrade/PurityTypical SupplierNotes
6-bromo-[1][2]triazolo[1,5-b]pyridazine>95%VariousStarting material.
Terminal Alkyne (e.g., Phenylacetylene)>98%VariousCoupling partner. Ensure it is free from impurities.
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Catalyst GradeVariousA common, relatively air-stable Pd(II) precatalyst.[8]
CuI (Copper(I) Iodide)>98%VariousCo-catalyst. Use a fresh bottle as it can degrade over time.[8]
Triethylamine (Et₃N)AnhydrousVariousBase and solvent. Must be dry.[8]
N,N-Dimethylformamide (DMF) or 1,4-DioxaneAnhydrousVariousReaction solvent. Must be degassed prior to use.
Inert Gas (Argon or Nitrogen)High PurityGas SupplierEssential for maintaining an oxygen-free atmosphere to prevent side reactions like Glaser coupling.[9]
Magnetic Stir Bars, Schlenk Flask/Tube-Lab SupplierStandard reaction glassware.
Experimental Workflow

Caption: Fig 2. Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure
  • Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add 6-bromo-[1][2]triazolo[1,5-b]pyridazine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[9]

  • Solvent/Base Addition : Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the alkyne's reactivity.[6]

  • Monitoring : Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 3-12 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite to remove catalyst residues. Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization : Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization and Substrate Scope

The success and efficiency of the Sonogashira coupling can be highly dependent on the reaction parameters.

Parameter Optimization Table
ParameterVariationRationale & Expected Outcome
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable.[8] For challenging substrates, more active catalysts formed in situ from Pd₂(dba)₃ and a ligand may be necessary.
Ligand PPh₃, P(t-Bu)₃, XPhos, N-Heterocyclic Carbenes (NHCs)Electron-rich, bulky ligands can increase the rate of oxidative addition and prevent catalyst decomposition.[7] NHCs are often more robust and resistant to air and moisture.[2]
Base Et₃N, DIPEA, Piperidine, K₂CO₃, Cs₂CO₃An amine base is typically required to generate the copper acetylide.[8] Inorganic bases may be used in certain copper-free protocols.
Solvent DMF, Dioxane, THF, Toluene, AcetonitrileThe solvent choice can affect catalyst solubility and stability. DMF and Dioxane are common choices. Strongly coordinating solvents can sometimes inhibit the reaction.[6]
Temperature Room Temp to 120 °CAryl bromides generally require heating to facilitate the rate-limiting oxidative addition step.[1][6] Iodides may react at room temperature.
Alkyne Substrate Scope

The reaction is generally tolerant of a wide range of functional groups on the alkyne partner.

Alkyne TypeExampleExpected Reactivity/YieldNotes
Aromatic PhenylacetyleneGood to ExcellentGenerally robust and high-yielding. Tolerates both electron-donating and electron-withdrawing groups on the aromatic ring.
Aliphatic 1-HeptyneGoodCan couple effectively, though may require slightly more forcing conditions than aromatic alkynes.
Functionalized Propargyl alcoholModerate to GoodThe hydroxyl group is generally tolerated, but protection may be required for more sensitive downstream chemistry.
Silyl-protected (Trimethylsilyl)acetyleneExcellentTMS-acetylene is often used. The TMS group can be easily removed post-coupling with a fluoride source (e.g., TBAF) or base.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Poor quality reagents/solvents.1. Use a fresh batch of palladium and copper catalysts.[8] Consider a more active catalyst/ligand system.2. Increase reaction temperature, especially for aryl bromides.[6]3. Use anhydrous, degassed solvents and a pure, dry base.[8]
Glaser Homocoupling Product Observed Presence of oxygen in the reaction vessel.Rigorously degas all solvents and maintain a strict inert atmosphere (Ar or N₂) throughout the setup and reaction.[9]
Formation of Palladium Black Catalyst decomposition.This can be caused by impurities or inappropriate temperature.[8] Try a different solvent or a more robust ligand (e.g., an NHC ligand).
Difficulty in Purification Product co-elutes with impurities or byproducts.Modify the column chromatography eluent system. If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.

Applications and Downstream Transformations

The synthesized alkynyl-[1][2]triazolo[1,5-b]pyridazines are not merely final products but are key intermediates for creating diverse molecular architectures.

Downstream_Reactionscluster_transformationsFurther Synthetic Transformationscluster_productsDerivative ProductsStartAlkynyl-Triazolopyridazine(Product from Sonogashira)ClickClick Chemistry(Huisgen Cycloaddition)+ R-N₃Start->ClickReductionReduction(e.g., H₂, Lindlar's Cat.)Start->ReductionHydrationHydration(e.g., HgSO₄, H₂O)Start->HydrationCouplingFurther Coupling(e.g., Cadiot-Chodkiewicz)Start->CouplingTriazoleTriazole AdductClick->TriazoleAlkenecis-AlkeneReduction->AlkeneKetoneMethyl KetoneHydration->KetoneDiyneConjugated DiyneCoupling->DiynecaptionFig 3. Potential downstream modifications of the alkyne product.

Caption: Fig 3. Potential downstream modifications of the alkyne product.

  • Click Chemistry : The terminal alkyne can react with an azide in a copper- or ruthenium-catalyzed cycloaddition to form a highly stable triazole ring, linking the triazolopyridazine core to another molecule of interest.

  • Reduction : The alkyne can be selectively reduced to a cis-alkene using catalysts like Lindlar's catalyst or completely reduced to an alkane with H₂ over Pd/C.

  • Hydration : Markovnikov hydration of the terminal alkyne can yield a methyl ketone, introducing a new functional handle.

Conclusion

The Sonogashira coupling of 6-bromo-[1][2]triazolo[1,5-b]pyridazine is a robust and highly valuable transformation for medicinal chemists. By carefully selecting catalysts, ligands, and reaction conditions, researchers can efficiently synthesize a wide array of alkynylated intermediates. These building blocks serve as versatile platforms for the subsequent development of complex, novel molecules with potential therapeutic applications. This guide provides a solid foundation for the practical application and optimization of this essential cross-coupling reaction.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved March 7, 2026, from [Link]

  • Ananikov, V. P., et al. (2020). Mechanistic study of Pd/NHC-catalyzed Sonogashira reaction: discovery of NHC-ethynyl coupling process. Chemistry – A European Journal. Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2026, from [Link]

  • Alagarsamy, P., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Shen, A., et al. (2018). A Concerted Catalytic System for Sonogashira Coupling Reactions: Combination of N-Heterocyclic Carbene Palladium and Copper Complexes. Asian Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Wang, L., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved March 7, 2026, from [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 7, 2026, from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved March 7, 2026, from [Link]

  • Gotor, V., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved March 7, 2026, from [Link]

  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved March 7, 2026, from [Link]

  • De La Cruz, J. N., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved March 7, 2026, from [Link]

  • Khasanov, I. A., et al. (2022). Synthesis of novel[1][2]triazolo[1,5-b][1][2][7]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Sharma, A., et al. (2022). An Overview on Synthetic and Medicinal Perspectives of[1][2]Triazolo[1,5-a]pyrimidine Scaffold. PubMed. Retrieved March 7, 2026, from [Link]

  • Coates, W. J., et al. (1985). The design and synthesis of new triazolo, pyrazolo-, and pyridazo-pyridazine derivatives as inhibitors of angiotensin converting enzyme. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 7, 2026, from [Link]

Synthesis ofTriazolo[1,5-b]pyridazines from Aminopyridazines: A Detailed Guide for Researchers

Synthesis of[1][2][3]Triazolo[1,5-b]pyridazines from Aminopyridazines: A Detailed Guide for Researchers

Introduction

The[1][2][3]triazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive isostere for purines, contributing to its wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer properties[3]. This application note provides a comprehensive guide for the synthesis of[1][2][3]triazolo[1,5-b]pyridazines, with a specific focus on methodologies commencing from readily available aminopyridazines. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice.

Reaction Mechanism and Key Principles

The transformation of an aminopyridazine to a[1][2][3]triazolo[1,5-b]pyridazine is not a single-step reaction but rather a tandem process that typically involves two key stages:

  • Formation of an N-(Pyridazin-3-yl)amidine Intermediate: The initial step involves the reaction of a 3-aminopyridazine with a suitable electrophilic partner to form an amidine intermediate. A common and effective approach is the copper-catalyzed reaction with a nitrile[1][2]. In this process, the copper(I) catalyst activates the nitrile, making it susceptible to nucleophilic attack by the amino group of the pyridazine.

  • Oxidative Intramolecular Cyclization: The newly formed amidine intermediate then undergoes an intramolecular cyclization through an oxidative N-N bond formation. This crucial step is often mediated by an oxidizing agent, which facilitates the removal of two hydrogen atoms, leading to the aromatic triazole ring. Various oxidizing systems have been successfully employed for this transformation, including iodine/potassium iodide (I₂/KI) and (diacetoxyiodo)benzene[3][4].

The overall transformation can be visualized as a domino reaction where the initial C-N bond formation sets the stage for the subsequent N-N bond-forming cyclization.

Gcluster_0Reaction StagesStart3-AminopyridazineIntermediateN-(Pyridazin-3-yl)amidine IntermediateStart->IntermediateC-N Bond Formation(e.g., + R-CN, Cu(I)/Zn(II) catalyst)Product[1,2,4]Triazolo[1,5-b]pyridazineIntermediate->ProductOxidative N-N Bond Formation(e.g., I₂/KI or other oxidant)Gcluster_workflowSynthetic WorkflowStartStarting Materials(3-Aminopyridazine, Nitrile)ReactionOne-Pot Reaction(Catalysts, Solvent, Heat)Start->ReactionWorkupAqueous Work-up & ExtractionReaction->WorkupPurificationColumn ChromatographyWorkup->PurificationProductPure [1,2,4]Triazolo[1,5-b]pyridazinePurification->ProductAnalysisCharacterization(NMR, MS, etc.)Product->Analysis

Application Notes and Protocols for the Regioselective Functionalization of 6-bromo-triazolo[1,5-b]pyridazine

Application Notes and Protocols for the Regioselective Functionalization of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

Introduction: The[1][2][3]Triazolo[1,5-b]pyridazine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[1,5-b]pyridazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. Its structural resemblance to purine has led to its investigation as a purine isostere, capable of interacting with a variety of biological targets. The strategic functionalization of this core is paramount in the development of novel therapeutics, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is a key intermediate, offering a reactive handle for the introduction of diverse molecular fragments through regioselective, transition-metal-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into the most effective methods for the functionalization of this versatile building block.

Strategic Functionalization at the C6-Position: A Gateway to Novel Chemical Space

The bromine atom at the C6-position of the[1][2][3]triazolo[1,5-b]pyridazine ring is the primary site for regioselective functionalization. This is due to the inherent electronic properties of the heterocyclic system and the well-established reactivity of aryl bromides in a variety of cross-coupling reactions. The principal methods for modifying this position include palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Gcluster_starting_materialStarting Materialcluster_reactionsCross-Coupling Reactionscluster_productsFunctionalized Products6-bromo-[1,2,4]triazolo[1,5-b]pyridazine6-bromo-[1,2,4]triazolo[1,5-b]pyridazineSuzuki-MiyauraSuzuki-Miyaura6-bromo-[1,2,4]triazolo[1,5-b]pyridazine->Suzuki-Miyaura Pd-catalyzedBuchwald-HartwigBuchwald-Hartwig6-bromo-[1,2,4]triazolo[1,5-b]pyridazine->Buchwald-Hartwig Pd-catalyzedSonogashiraSonogashira6-bromo-[1,2,4]triazolo[1,5-b]pyridazine->Sonogashira Pd/Cu-catalyzedC-C (Aryl/Heteroaryl)C-C (Aryl/Heteroaryl)Suzuki-Miyaura->C-C (Aryl/Heteroaryl) R-B(OH)2C-N (Amines)C-N (Amines)Buchwald-Hartwig->C-N (Amines) R2NHC-C (Alkynyl)C-C (Alkynyl)Sonogashira->C-C (Alkynyl) R-C≡CH

Figure 1: Overview of key cross-coupling reactions for functionalizing 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] This reaction is particularly valuable for introducing a wide variety of aryl and heteroaryl substituents onto the[1][2][3]triazolo[1,5-b]pyridazine core.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heterocyclic halides like 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine, a palladium(0) catalyst is typically used, often generated in situ from a palladium(II) precatalyst. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps. The base is required to activate the organoboron species for transmetalation. An aqueous mixture of a polar aprotic solvent is commonly employed to ensure the solubility of both the organic and inorganic reagents.

Detailed Experimental Protocol: A Representative Procedure

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-N-heterocycles.[4][6] Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

  • Aryl- or heteroarylboronic acid (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol), the aryl- or heteroarylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 mmol) followed by the solvent mixture (e.g., 1,4-dioxane:water, 4:1, 5 mL).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C or heat in a microwave reactor. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for many Suzuki couplings.
Ligand SPhos or XPhosCan improve yields and reaction rates for challenging substrates.
Base K₂CO₃ or Cs₂CO₃Cs₂CO₃ is a stronger base and can be more effective in some cases.
Solvent 1,4-Dioxane/WaterA versatile solvent system that dissolves both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][7] It allows for the introduction of a wide range of primary and secondary amines at the C6-position of the[1][2][3]triazolo[1,5-b]pyridazine core, providing access to a diverse array of derivatives with potential biological activity.

Causality Behind Experimental Choices

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.[8] Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Detailed Experimental Protocol: A Representative Procedure

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related bromo-N-heterocycles.[1][9] Optimization of the conditions for specific amine coupling partners is recommended.

Materials:

  • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand such as Xantphos or RuPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., Xantphos, 0.03 mmol) to a dry reaction vessel.

  • Catalyst Activation: Add anhydrous toluene or 1,4-dioxane and stir for a few minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: To this mixture, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.5 mmol).

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

GStartStartSetupPrepare reaction vessel under inert atmosphereStart->SetupCatalystAdd Pd precatalyst and ligandSetup->CatalystReagentsAdd 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine, amine, and baseCatalyst->ReagentsReactionHeat and monitor reactionReagents->ReactionWorkupQuench, extract, and dryReaction->WorkupPurificationColumn chromatographyWorkup->PurificationEndEndPurification->End

Figure 2: Workflow for the Buchwald-Hartwig amination protocol.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2][10] This reaction is catalyzed by a combination of palladium and copper complexes and provides a direct route to alkynyl-substituted[1][2][3]triazolo[1,5-b]pyridazines, which are valuable intermediates for further transformations or as final products with potential applications in materials science and medicinal chemistry.

Causality Behind Experimental Choices

The Sonogashira reaction typically employs a palladium(0) catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the terminal alkyne.[11] An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne and to quench the hydrogen halide formed during the reaction. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Detailed Experimental Protocol: A Representative Procedure

This protocol is based on well-established methods for the Sonogashira coupling of electron-deficient N-heteroaromatic halides.[2][11]

Materials:

  • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.5 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the mixture via syringe.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the metal catalysts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography.

Parameter Condition Rationale
Pd Catalyst PdCl₂(PPh₃)₂A common and reliable palladium source.
Cu Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base Et₃N or DIPEAActs as a proton scavenger and deprotonates the alkyne.
Solvent THF or DMFAnhydrous conditions are important for optimal results.
Temperature Room temp to 60 °CMild conditions are often sufficient for this reaction.

Table 2: Representative conditions for Sonogashira coupling.

Regioselectivity Considerations and Alternative Functionalizations

While the C6-bromo position is the most activated site for cross-coupling reactions, the potential for functionalization at other positions of the[1][2][3]triazolo[1,5-b]pyridazine core should be considered, particularly through C-H activation strategies. Recent studies have shown that regioselective C-H arylation of related azolopyridazine systems is possible.[12] The directing group ability of the nitrogen atoms in the heterocyclic system can influence the site of C-H activation. For the[1][2][3]triazolo[1,5-b]pyridazine core, C-H functionalization could potentially occur at the C7 or C8 positions of the pyridazine ring, or at the C2 position of the triazole ring, depending on the reaction conditions and directing groups present on the substrate. Careful selection of catalysts and reaction conditions is therefore crucial to achieve the desired regioselectivity.

Conclusion

The regioselective functionalization of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and versatile methods for introducing a wide range of substituents at the C6-position. The protocols and insights provided in this guide serve as a strong foundation for researchers to explore the rich chemical space accessible from this valuable heterocyclic building block. As with any synthetic methodology, careful optimization of reaction conditions for each specific substrate is key to achieving high yields and purity.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Semantic Scholar. Reactivity of triazolo- and tetrazolopyridazines. [Link]

  • Beilstein Journals. (2022, March 1). Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][13]tetrazines and investigation of their fungistatic activity. [Link]

  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ResearchGate. Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines. [Link]

  • PubMed. (2017, October 24). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • University of South Florida Scholar Commons. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ACS Publications. (1981, May 1). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. [Link]

  • Elsevier. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • MDPI. (2010, October 12). Synthesis and Reactivity of[1][2][3]Triazolo-annelated Quinazolines. [Link]

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • Organic Syntheses. 4-METHOXY-4'-NITROBIPHENYL. [Link]

  • Journal of Chemical Education. (2015, December 8). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

  • AHH Chemical. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • Synthonix, Inc. 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. [Link]

  • Scilit. Pyridazine Derivatives and Related Compound Part 6. Synthesis of Triazolo[3',4':5,1]pyrazolo[3,4-c]pyridazine, Pyrido[2',1':3,2][1][2][3]triazolo[5',1':5,1]pyrazolo[3,4-c]pyridazine and Naphtho[2,1-e]pyridazino[3',4':3,4]pyrazolo[5,1-c][1][2][3]triazine Derivatives. [Link]

  • MDPI. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]

  • ValpoScholar. (2025, July 23). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. [Link]

  • National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2024, March 16). 1,2,4-Triazolo[1,5-a][1][7][13]triazines (5-Azapurines): Synthesis and Biological Activity. [Link]

  • ResearchGate. Regioselective Synthesis of Novel[1][2][3]Triazolo[1,5‐a]pyridine Derivatives. [Link]

  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

microwave-assisted synthesis of triazolo[1,5-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the critical bottlenecks in the synthesis of complex heterocyclic pharmacophores. The triazolo[1,5-b]pyridazine scaffold is a highly privileged architecture in modern drug discovery, serving as the core for highly selective M5 muscarinic acetylcholine receptor antagonists and potent NURR1/NOT nuclear receptor agonists[1],[2].

However, constructing and functionalizing this electron-deficient bicyclic system via conventional thermal heating often leads to poor yields, thermal degradation, and protracted reaction times. By transitioning to microwave (MW) dielectric heating, we can exploit the high loss tangents of specific polar solvents and intermediates to rapidly overcome activation energy barriers, outcompeting degradation pathways and drastically improving atomic economy.

Below is a comprehensive, self-validating protocol guide for the microwave-assisted synthesis and late-stage functionalization of triazolo[1,5-b]pyridazine derivatives.

Mechanistic Rationale: Bimetallic Core Assembly

The traditional synthesis of the 1,2,4-triazolo[1,5-b]pyridazine core relies on harsh cyclization conditions. A significantly more efficient approach utilizes a between 3-aminopyridazine derivatives and nitriles, followed by an I₂/KI-mediated intramolecular oxidative N-N bond formation[3].

Causality of the Catalytic Design: Zinc(II) acts as a specialized Lewis acid to electrophilically activate the nitrile carbon, while Cu(I) coordinates with the pyridazine amine to facilitate the initial C-N coupling. Microwave irradiation at 100 °C ensures that the highly reactive amidine intermediate is formed within minutes. Subsequent microwave heating at 80 °C drives the oxidative N-N coupling, preventing the intermediate from hydrolyzing back to the starting materials.

Mechanism A 3-Aminopyridazine + Nitrile B Cu(I) / Zn(II) Activation (Lewis Acid/Base Complex) A->B MW: 100°C C Tandem C-N Addition (Amidine Intermediate) B->C Rapid Kinetics D I2 / KI Oxidation (N-N Bond Formation) C->D MW: 80°C E 1,2,4-Triazolo[1,5-b]pyridazine D->E Cyclization

Bimetallic Cu(I)/Zn(II) catalyzed microwave synthesis of triazolo[1,5-b]pyridazines.

Quantitative Data: Microwave vs. Conventional Heating

The application of microwave irradiation provides a stark improvement in both yield and throughput. The table below summarizes the kinetic advantages observed during the synthesis and derivatization of the triazolo[1,5-b]pyridazine scaffold[3],[2].

Compound DerivativeReaction TypeHeating MethodTemp (°C)TimeYield (%)
6-Chloro-2-aryl-triazolo[1,5-b]pyridazine Bimetallic CycloadditionConventional11012 h45
6-Chloro-2-aryl-triazolo[1,5-b]pyridazine Bimetallic CycloadditionMicrowave100 / 8025 min82
6-(m-Tolyl)-2-aryl-triazolo[1,5-b]pyridazine Suzuki-Miyaura CouplingConventional803 h55
6-(m-Tolyl)-2-aryl-triazolo[1,5-b]pyridazine Suzuki-Miyaura CouplingMicrowave15015 min89

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

This protocol details the functionalization of the 6-position of the triazolo[1,5-b]pyridazine core, a critical step in synthesizing [2] and [1].

Causality of Solvent Selection: A ternary solvent system of Acetonitrile/Toluene/Aqueous Na₂CO₃ (1:1:1 v/v/v) is utilized. Acetonitrile and water possess high loss tangents, acting as primary microwave absorbers to superheat the microenvironment. Toluene, while transparent to microwaves, is essential to maintain the lipophilic 6-chloro-triazolo[1,5-b]pyridazine core in the organic phase, ensuring homogeneous catalysis.

Step-by-Step Methodology:

  • Preparation: To a 10 mL heavy-walled microwave glass vial, add 6-Chloro-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-b]pyridazine (30 mg, 0.11 mmol) and 3-hydroxymethylbenzeneboronic acid (26 mg, 0.17 mmol)[2].

  • Catalyst Loading: Add tetrakis(triphenylphosphine)palladium(0) (4 mg, 3 mol%). Crucial: Perform this step under an argon atmosphere to prevent the oxidative degradation of the Pd(0) catalyst to inactive Pd(II) species.

  • Solvent Addition: Inject 2 mL of degassed acetonitrile, 2 mL of toluene, and 2 mL of a 2M aqueous sodium carbonate solution[2].

  • Sealing and Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesis reactor (e.g., Biotage Initiator). Set the parameters to 150 °C for 15 minutes with automated IR-sensor temperature control[1],[2]. Rapid heating minimizes the competitive protodeboronation of the boronic acid.

  • Self-Validation (In-Process Control): Post-irradiation, allow the vial to cool to room temperature (via compressed air cooling). Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL methanol, and analyze via LCMS. The protocol is validated when the starting material mass ion is <5% AUC and the desired product mass (M+H)⁺ is dominant[1].

  • Workup: Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the solid residue with dichloromethane to yield the highly pure product[2].

Workflow N1 6-Chloro-Scaffold + Boronic Acid N2 MW Suzuki Coupling (150°C, 15 min) N1->N2 Pd(PPh3)4 Na2CO3 N3 LCMS Validation (>95% Conversion) N2->N3 Organic Extraction N4 In Vitro Assay (M5 / NURR1) N3->N4 Trituration

High-throughput microwave-assisted derivatization and evaluation workflow.

Protocol B: Analytical Validation Standards

To ensure the trustworthiness of the synthesized libraries for biological assays, all final compounds must be subjected to rigorous analytical validation.

  • Method: Analytical HPLC on an Agilent 1200 LCMS system.

  • Detection: UV detection at 215 nm and 254 nm, coupled with Evaporative Light Scattering Detection (ELSD) and electrospray ionization (ESI)[1].

  • Acceptance Criteria: Only compounds exhibiting >95% purity and a parent mass ion consistent with the triazolo[1,5-b]pyridazine target structure are cleared for in vitro testing[1].

References

  • Bimetallic (or Multimetallic) Synthesis of N-Heterocycles Source: Molecules (MDPI), 2023. URL:[Link]

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

  • Data on synthesis, ADME and pharmacological properties and early safety pharmacology evaluation of a series of novel NURR1/NOT agonist potentially useful for the treatment of Parkinson's disease Source: Data in Brief (PMC / Elsevier), 2018. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination During Suzuki Coupling of Triazolopyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during the Suzuki-Miyaura cross-coupling of bromo-triazolopyridazines. Our focus is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome this synthetic hurdle.

Introduction to the Challenge

The triazolopyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for elaborating these structures by forming new carbon-carbon bonds.[3][4][5][6] However, the desired coupling of bromo-triazolopyridazines is often plagued by a significant side reaction: debromination (also known as hydrodebromination or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[7][8][9] This not only reduces the yield of the target molecule but also complicates purification efforts.

This guide is designed to provide a comprehensive understanding of the factors that lead to debromination and to offer practical, field-proven solutions to minimize or eliminate this undesired pathway.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of Suzuki coupling of bromo-triazolopyridazines, and why is it a problem?

A1: Debromination is a side reaction where the bromine atom on the triazolopyridazine ring is replaced by a hydrogen atom, leading to the formation of an undesired byproduct.[7] This reduces the overall yield of your desired coupled product and introduces a significant purification challenge, as the debrominated product often has similar polarity to the starting material.

Q2: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[8][9] This Pd-H intermediate can arise from several sources within the reaction mixture, including the solvent (e.g., alcohols), the base, or even the phosphine ligand. Once formed, the Pd-H species can undergo oxidative addition to the bromo-triazolopyridazine, followed by reductive elimination to yield the debrominated product.

Q3: How do I select the optimal palladium catalyst and ligand to minimize debromination?

A3: The choice of catalyst and ligand is critical. The goal is to select a system that promotes the rate of the desired Suzuki coupling pathway (oxidative addition, transmetalation, reductive elimination) to be significantly faster than the competing debromination pathway.[10][11][12]

  • Electron-rich and bulky ligands are often preferred.[11][12][13] These ligands can stabilize the palladium center, accelerate the rate of oxidative addition and reductive elimination, and sterically hinder the approach of hydride sources.[11][12]

  • Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices for coupling electron-deficient heteroaryl halides like bromo-triazolopyridazines.[11]

  • N-Heterocyclic Carbenes (NHCs) can also be effective ligands, offering strong electron donation and steric bulk.[3]

Q4: What are the best reaction conditions (base, solvent, temperature) to prevent debromination?

A4: Optimizing reaction conditions is a key strategy to suppress debromination.

  • Base: The choice of base is crucial. Strong bases, especially in the presence of water or alcohols, can generate species that act as hydride donors.[7] It is often beneficial to switch to a milder base.

    • Recommendation: Use weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[8][11] These are generally less prone to promoting the formation of Pd-H species.

  • Solvent: Protic solvents (e.g., alcohols, water) can be a source of hydrides.[7]

    • Recommendation: Employ aprotic solvents such as dioxane, THF, or toluene.[7] If a co-solvent is needed for solubility, minimize the amount of water used.

  • Temperature: Higher temperatures can sometimes increase the rate of side reactions, including debromination.[7]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to start at a lower temperature (e.g., 40-60 °C) and slowly increase it if the reaction is sluggish.[8]

Q5: Could the quality of my reagents be contributing to debromination?

A5: Absolutely. The purity of your starting materials, catalyst, and solvent is paramount.

  • Boronic Acid/Ester Quality: If the boronic acid or its ester partner is impure or degrades during the reaction, the concentration of the active coupling partner decreases. This can allow more time for side reactions like debromination to occur.[7]

  • Catalyst Activity: The active catalytic species is Pd(0), which is sensitive to air.[7] Ensure you are using a fresh batch of catalyst or a pre-catalyst that is known to be air- and moisture-stable. Proper degassing of the reaction mixture to remove oxygen is essential.

  • Solvent Purity: Impurities in solvents can act as catalyst poisons or hydride sources.[14] Always use high-purity, anhydrous solvents.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and resolve issues of debromination in your Suzuki coupling reactions.

Problem Probable Cause(s) Recommended Solution(s)
Significant formation of debrominated triazolopyridazine byproduct. 1. Aggressive Base: Strong bases (e.g., NaOtBu, NaOH) can promote the formation of Pd-H species.[8]1. Switch to a milder base: Use K₃PO₄, K₂CO₃, or Cs₂CO₃.[8][11]
2. Protic Solvent: Alcohols or excess water can act as hydride donors.[7]2. Use an aprotic solvent: Employ dioxane, THF, or toluene. Minimize water content.[7]
3. High Reaction Temperature: Can favor the debromination pathway.[7]3. Lower the reaction temperature: Start at a lower temperature and gradually increase if necessary.[8]
4. Inappropriate Ligand: The ligand may not be sufficiently electron-rich or bulky to outcompete the debromination pathway.4. Screen alternative ligands: Try bulky, electron-donating phosphine ligands like SPhos or XPhos.[11]
Low or no conversion to the desired product, with or without debromination. 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or poisoned.1. Use a fresh catalyst/pre-catalyst: Ensure proper degassing of the reaction mixture to remove oxygen.[7]
2. Poor Reagent Quality: Impure starting materials or boronic acid can inhibit the reaction.2. Verify reagent purity: Use freshly purchased or purified reagents.
3. Insoluble Base: The base may not be active in the chosen solvent system.3. Ensure base solubility/activity: For inorganic bases, a small amount of water may be necessary. Consider a soluble organic base for anhydrous systems.[7]
Both debromination and low conversion are observed. A combination of the factors listed above.Systematically address each potential cause, starting with the base and solvent, then moving to the catalyst/ligand system and temperature.
Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki coupling cycle and the competing debromination pathway.

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki Coupling Cycle cluster_debromination Undesired Debromination Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L_n) OA->PdII Trans Transmetalation (Ar'-B(OR)2) PdII->Trans Base PdH L_n-Pd(II)-H PdII->PdH Hydride Transfer DiarylPd Ar-Pd(II)-Ar'(L_n) Trans->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product PdH_source Hydride Source (Solvent, Base) PdH_source->PdH RE_H Reductive Elimination PdH->RE_H RE_H->Pd0 Debrom_Product Ar-H (Byproduct) RE_H->Debrom_Product Troubleshooting_Workflow start Debromination Observed q_base Is the base strong (e.g., NaOtBu, NaOH)? start->q_base change_base Switch to milder base (K3PO4, K2CO3, Cs2CO3) q_base->change_base Yes q_solvent Is a protic solvent used (e.g., alcohols)? q_base->q_solvent No change_base->q_solvent change_solvent Switch to aprotic solvent (Dioxane, THF, Toluene) q_solvent->change_solvent Yes q_temp Is the temperature > 80 °C? q_solvent->q_temp No change_solvent->q_temp lower_temp Lower temperature (start at 40-60 °C) q_temp->lower_temp Yes q_ligand Using standard ligand (e.g., PPh3)? q_temp->q_ligand No lower_temp->q_ligand change_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) q_ligand->change_ligand Yes re_evaluate Re-evaluate Reaction q_ligand->re_evaluate No change_ligand->re_evaluate

Caption: A systematic workflow for troubleshooting debromination.

Experimental Protocols

The following is a generalized, starting-point protocol for the Suzuki-Miyaura cross-coupling of a bromo-triazolopyridazine, designed to minimize debromination.

General Protocol for Minimizing Debromination

Reagents and Materials:

  • Bromo-triazolopyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Oven-dried Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add the bromo-triazolopyridazine (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 60 °C) and monitor the reaction progress by TLC or LC-MS every hour.

  • Monitoring: If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography. Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated triazolopyridazine.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google.
  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. (n.d.). BenchChem.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). ScienceDirect.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. (n.d.). TCI Chemicals.
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal.
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014, October 27). Google.
  • Proposed mechanism for the debromination reaction. (n.d.). ResearchGate.
  • preventing debromination in subsequent reaction steps - Benchchem. (n.d.). BenchChem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. (n.d.). PMC.
  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (n.d.). ChemRxiv.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (n.d.). BenchChem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). BenchChem.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (n.d.). ScholarWorks @ UTRGV.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
  • The Chemistry of the Triazolopyridines: An Update. (n.d.). ResearchGate.
  • A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025, June 4). PMC.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Google.
  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (n.d.). ChemRxiv.
  • (PDF) Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. (2026, January 22). ResearchGate.
  • Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube.
  • Synthesis and Antimycobacterial Activity of some Triazole Derivatives-New Route to Functionalized Triazolopyridazines. (n.d.). ResearchGate.
  • For the pro's (Suzuki). (2024, June 12). Reddit.

Sources

optimal ligands for Pd-catalyzed coupling of electron-deficient heteroaryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter challenging cross-coupling scenarios. Electron-deficient heteroaryl bromides (e.g., bromopyridines, bromopyrimidines, and bromopyrazines) are notorious for causing reaction failures, primarily due to their tendency to poison palladium catalysts and their inverted electronic demands during the catalytic cycle.

This guide provides field-proven troubleshooting strategies, mechanistic causality for ligand selection, and self-validating experimental protocols to ensure your syntheses succeed on the first attempt.

Diagnostic Workflow: Ligand Selection

Before diving into specific troubleshooting steps, use the diagnostic workflow below to identify the optimal ligand class based on your specific reaction type and primary failure mode.

LigandTroubleshooting Start Coupling Electron-Deficient Heteroaryl Bromides Q1 Identify Reaction Class Start->Q1 Suzuki Suzuki-Miyaura (C-C Bond) Q1->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Q1->Buchwald S_Issue Primary Failure Mode? Suzuki->S_Issue B_Issue Amine Nucleophile Type? Buchwald->B_Issue Proto Protodehalogenation (Reduction of C-Br) S_Issue->Proto NoRxn Low/No Conversion (Catalyst Poisoning) S_Issue->NoRxn PrimAmine Primary (1°) Amine B_Issue->PrimAmine SecAmine Secondary (2°) Amine B_Issue->SecAmine Sol1 Use XPhos + K3PO4 Accelerates Transmetalation Proto->Sol1 Sol2 Use CPhos or Precatalysts Prevents Heteroatom Binding NoRxn->Sol2 Sol3 Use BrettPhos + Base Forces Reductive Elimination PrimAmine->Sol3 Sol4 Use RuPhos + NaOtBu Accommodates Steric Bulk SecAmine->Sol4

Diagnostic workflow for selecting optimal Pd-ligand systems for electron-deficient heteroaryl bromides.

Frequently Asked Questions & Troubleshooting

Q1: Why do standard Pd/PPh₃ systems fail with electron-deficient heteroaryl bromides?

The Causality: Electron-deficient heteroaryl halides undergo very rapid oxidative addition. However, the resulting Pd(II) intermediate is highly electron-deficient and strongly stabilized by the coordination of the substrate's basic heteroatoms (e.g., pyridine nitrogen binding to Pd). This creates a deep thermodynamic sink. Standard ligands like triphenylphosphine (PPh₃) lack the steric bulk required to force the subsequent transmetalation and reductive elimination steps, leading to catalyst stalling and decomposition 1.

Q2: How do I eliminate protodehalogenation in my Suzuki-Miyaura couplings?

The Causality: Protodehalogenation (e.g., the reduction of bromopyridine to pyridine) is the most prevalent side reaction for these substrates 2. It occurs when transmetalation is sluggish, allowing the Pd(II) complex to undergo competitive


-hydride elimination (often abstracting a hydride from alkoxide bases or aliphatic alcohol solvents), followed by reductive elimination of the Ar-H bond.
The Solution: 
  • Switch to a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos . These ligands stabilize the highly active monoligated Pd(0) species, dramatically accelerating the rate of transmetalation so it outcompetes

    
    -hydride elimination.
    
  • Avoid alkoxide bases. Use moderately strong, anhydrous bases like K₃PO₄ or Cs₂CO₃.

Q3: What are the optimal ligands for Buchwald-Hartwig amination of these substrates?

The Causality: For C-N bond formation, the reductive elimination step is notoriously difficult when the aryl group is electron-deficient. The Solution: BrettPhos (for primary amines) and RuPhos (for secondary amines) are the gold standards 3. The highly sterically demanding biaryl backbone of BrettPhos physically forces the aryl and amine groups together on the Pd center, mechanically lowering the activation barrier for reductive elimination. Furthermore, its extreme bulk prevents the binding of a second amine molecule, which would otherwise form an unreactive bis-amine Pd(II) dead-end complex.

Q4: My secondary alkylzinc reagents are failing to couple with 4-chloropyrimidines (Negishi). What is the fix?

The Causality: Secondary alkyl nucleophiles are highly prone to isomerization and


-hydride elimination before reductive elimination can occur.
The Solution:  Utilize CPhos -derived palladacycle precatalysts. The unique spatial arrangement of the dialkylamino groups on the CPhos ligand provides a highly specific steric environment that accelerates challenging reductive eliminations while suppressing isomerization 4.

Quantitative Ligand Performance Data

The following table summarizes the expected performance metrics when screening ligands for the cross-coupling of a model electron-deficient substrate (e.g., 5-bromo-2-cyanopyridine).

Reaction TypeSubstrate ClassLigandBaseAvg. Yield (%)Major Side Product
Suzuki-MiyauraBromopyridinePPh₃Na₂CO₃25%Protodehalogenation (High)
Suzuki-MiyauraBromopyridineXPhosK₃PO₄92%None (Trace)
Buchwald-Hartwig (1° Amine)BromopyrimidineBINAPNaOtBu40%Catalyst Deactivation
Buchwald-Hartwig (1° Amine)BromopyrimidineBrettPhosLiHMDS88%None
Buchwald-Hartwig (2° Amine)BromopyrazineRuPhosCs₂CO₃85%None

Standard Operating Procedures (SOPs)

Protocol 1: XPhos-Enabled Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to ensure catalyst activation and prevent homocoupling.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the electron-deficient heteroaryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), XPhos (0.08 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this process three times. Self-validation: Strict oxygen exclusion is mandatory; oxygen promotes the rapid homocoupling of the boronic acid.

  • Solvent Addition: Using a syringe, add a previously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

  • Catalyst Activation (Visual Cue): Immerse the flask in a preheated oil bath at 80°C. Self-validation: Observe the color change. The initial dark purple/red solution of Pd₂(dba)₃ must transition to a pale yellow or greenish-yellow hue within 5-10 minutes. This visual cue indicates the successful formation of the active L₂Pd(0) catalytic species. If the solution turns black, bulk palladium has precipitated (catalyst death), indicating oxygen ingress or degraded ligand.

  • Workup: Stir vigorously for 4-12 hours until TLC indicates complete consumption of the bromide. Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate for column chromatography.

Protocol 2: BrettPhos-Enabled Buchwald-Hartwig Amination

Designed for primary amines coupling to highly deactivated heteroaryl bromides.

  • Base Quality Check (Critical): Self-validation: Before beginning, inspect your sodium tert-butoxide (NaOtBu) or LiHMDS. It must be a completely free-flowing white powder. Clumpy or yellow base indicates hydroxide formation (moisture exposure), which will lead to irreversible substrate hydrolysis (e.g., forming pyridones) rather than the desired amination.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a dry vial with the heteroaryl bromide (1.0 equiv), primary amine (1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv), and NaOtBu (1.4 equiv).

  • Solvent & Heating: Add anhydrous, degassed toluene (0.2 M). Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 90°C for 6 hours.

  • Monitoring: The reaction should remain a homogeneous, clear yellow/orange solution. Precipitation of a black solid early in the reaction indicates failure of the reductive elimination step and subsequent catalyst aggregation.

References

  • Benchchem. Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • Benchchem. Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • National Institutes of Health (PMC).
  • ACS Organic Letters. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.

Sources

Technical Support Center: Strategies for Improving the Solubility of 6-bromo-triazolo[1,5-b]pyridazine Intermediates

Technical Support Center: Strategies for Improving the Solubility of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine Intermediates

Welcome to the technical support center for handling challenging intermediates in drug discovery and development. This guide is specifically designed for researchers, chemists, and pharmaceutical scientists who are encountering solubility issues with 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and its derivatives. The rigid, planar structure and the presence of both a lipophilic bromo group and polar nitrogen atoms give this scaffold unique and often challenging solubility characteristics.

This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine intermediate poorly soluble in common organic solvents?

A1: The poor solubility of this heterocyclic system often stems from a combination of factors. The flat, aromatic structure can lead to strong crystal lattice packing (high lattice energy), which requires significant energy to overcome for dissolution. While the nitrogen atoms add polarity, the molecule as a whole possesses a degree of lipophilicity due to the fused ring system and the bromine atom. This duality means it may not be perfectly suited for either highly polar or nonpolar solvents, a common issue for many nitrogen-containing heterocycles.[4][5]

Q2: I'm performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the best starting solvents for dissolving my 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine?

A2: For transition metal-catalyzed cross-coupling reactions, polar aprotic solvents are typically the first choice. Start with solvents like 1,4-dioxane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[6] Often, a mixture of solvents, such as dioxane with a small amount of water, is required, especially for Suzuki couplings that use inorganic bases. Heating is almost always necessary to achieve sufficient solubility for the reaction to proceed efficiently.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, this is a highly effective strategy, particularly for improving solubility in aqueous or protic media. The triazolopyridazine core contains basic nitrogen atoms that can be protonated under acidic conditions.[7][8] This protonation forms a salt, which is generally much more soluble in polar solvents like water or alcohols than the neutral freebase. This is a key technique to consider for purification, formulation, or certain reaction conditions.[]

Q4: My compound precipitates out of the reaction mixture upon cooling. How can I prevent this during workup and purification?

A4: Precipitation upon cooling indicates that the compound has low solubility at lower temperatures.[1] To manage this, you can either perform the workup and filtration at an elevated temperature (if safe and practical) or add a co-solvent in which the compound is more soluble (an "anti-solvent" for crystallization, but a "solubilizing agent" for workup) before cooling the mixture completely. For purification by chromatography, ensure your compound is fully dissolved in the loading solvent, which may require using a stronger solvent like DMF or DMSO and then diluting with the mobile phase.

Troubleshooting Guide: From Insoluble to Reaction-Ready

This section provides a systematic approach to addressing solubility problems. Follow these steps when you encounter a poorly soluble 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine intermediate.

Problem 1: The intermediate fails to dissolve in the initial reaction solvent.

The fundamental principle "like dissolves like" is the starting point for troubleshooting.[1][10] This workflow provides a systematic path to finding a suitable solvent system.

GstartIs the intermediate dissolving?no_dissolveNostart->no_dissolveNoyes_dissolveYesstart->yes_dissolveYessolvent_screenPerform SystematicSolvent Screening(See Table 1 & Protocol 1)no_dissolve->solvent_screenproceedProceed with Experimentyes_dissolve->proceedheatApply Gentle Heat(e.g., 40-60 °C)solvent_screen->heatdissolved_heatDissolvedheat->dissolved_heatDissolvednot_dissolved_heatStill Insolubleheat->not_dissolved_heatStill Insolubledissolved_heat->proceedcosolventAdd a Co-solvent(e.g., DMSO, NMP, DMF)(See Protocol 3)not_dissolved_heat->cosolventsonicateIncrease Surface Area(Sonication or Grinding)(See Protocol 4)cosolvent->sonicateGfreebase6-bromo-[1,2,4]triazolo[1,5-b]pyridazine(Freebase Form)protonatedProtonated Salt Formfreebase->protonated+ H⁺ (e.g., HCl, TFA)pH < pKainsolublePoorly Solublein Aqueous Mediafreebase->insolubleprotonated->freebase- H⁺ (e.g., NaHCO₃, Et₃N)pH > pKasolubleHighly Solublein Aqueous Mediaprotonated->soluble

Caption: Principle of pH-dependent solubility enhancement.

Experimental Protocol 2: Solubility Improvement by pH Adjustment

  • Suspension: Suspend a known quantity of your intermediate in deionized water or a suitable buffer.

  • Acidification: While stirring, add a dilute aqueous acid (e.g., 1 M HCl, 0.1 M TFA) dropwise.

  • Monitor pH & Dissolution: Monitor the pH of the suspension with a pH meter or pH paper. Observe the mixture for signs of dissolution as the pH decreases.

  • Endpoint: Continue adding acid until the solid is fully dissolved. Record the final pH. This provides the pH at which your compound is sufficiently soluble for your application.

  • Reversibility Check (Optional): To confirm that the compound has not degraded, slowly add a dilute base (e.g., 1 M NaOH or saturated NaHCO₃) to the clear solution. The neutral compound should precipitate out of the solution as the pH increases above its pKa.

Problem 3: A single solvent is insufficient, even with heating.

When a single solvent fails, a co-solvent system can be used to fine-tune the polarity of the medium to match the solute. [11][12][13]Co-solvents work by reducing the self-association of the primary solvent (like water), making it more favorable for the solvent to interact with and dissolve the solute molecules. []

GstartSuspend Intermediate inPrimary Solvent (e.g., Toluene)add_cosolventAdd Co-solvent (e.g., DMSO)Dropwise with Vigorous Stirringstart->add_cosolventobserveObserve for Dissolutionadd_cosolvent->observenot_dissolvedStill Insolubleobserve->not_dissolvedNodissolvedFully Dissolvedobserve->dissolvedYesnot_dissolved->add_cosolventrecordRecord Final Solvent Ratioand Proceed with Reactiondissolved->record

Caption: Workflow for preparing a solution using a co-solvent.

Experimental Protocol 3: Preparation of a Solution using a Co-solvent System

  • Initial Suspension: Suspend the 6-bromo-t[1][2][3]riazolo[1,5-b]pyridazine intermediate in the primary reaction solvent (e.g., dioxane, toluene).

  • Co-solvent Addition: While vigorously stirring the suspension, add a high-polarity co-solvent like DMSO or DMF dropwise. [1]3. Monitoring: Observe the mixture closely. You should see the amount of undissolved solid decrease.

  • Titration: Continue adding the co-solvent until the intermediate is fully dissolved. Aim to use the minimum amount of co-solvent necessary.

  • Record and Scale: Note the final ratio of primary solvent to co-solvent. Use this ratio when setting up your full-scale reaction.

Problem 4: Dissolution is extremely slow.

Sometimes, even in a suitable solvent, the rate of dissolution is kinetically limited. This can be overcome by increasing the surface area of the solid material.

Experimental Protocol 4: Enhancing Dissolution Rate with Sonication

  • Preparation: Place the solid intermediate and the chosen solvent in a reaction vessel (e.g., a thick-walled flask).

  • Sonication: Place the vessel in an ultrasonic bath or, for larger volumes, immerse an ultrasonic probe into the mixture. [1]3. Operation: Turn on the sonicator. The high-frequency sound waves will cause cavitation, which breaks apart solid agglomerates and significantly increases the surface area available for solvation. [14]4. Monitoring: Continue sonication, monitoring the mixture visually until the solid is dissolved. This process can be combined with gentle heating to further accelerate dissolution.

By applying these principles and protocols systematically, researchers can overcome the solubility challenges presented by 6-bromo-t[1][2][3]riazolo[1,5-b]pyridazine and other difficult heterocyclic intermediates, leading to more efficient, reproducible, and successful experiments.

References

  • Technical Support Center: Overcoming Poor Solubility of Starting Materials. Benchchem.
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. Benchchem.
  • Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies | Request PDF. ResearchGate.
  • 6-Bromo-t[1][2][3]riazolo[1,5-b]pyridazin-2-amine. ChemScene. Available at:

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC.
  • Cosolvent. Wikipedia.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Reaction intermediate being poorly soluble - any workarounds? : r/Chempros. Reddit.
  • 6-bromo-t[1][2][3]riazolo[1,5-b]pyridazine. PubChemLite. Available at:

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
  • Co-solvency: Significance and symbolism. Wisdom Library.
  • How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate.
  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink.
  • Nitrogen-containing heterocycles Definition. Fiveable.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • Improvement in aqueous solubility achieved via small molecular changes. PubMed.
  • A Comparative Guide to the Electrophilicity of Brominated Heterocycles. Benchchem.
  • 13.3: Factors Affecting Solubility. Chemistry LibreTexts.
  • Top Nitrogen Heterocycles in Modern Drugs. BOC Sciences.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Haloselectivity of Heterocycles. Baran Lab.
  • Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing.
  • Heterocyclic Compounds. MSU chemistry.

overcoming catalyst poisoning in triazolo[1,5-b]pyridazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of nitrogen-rich heterocycles. The triazolo[1,5-b]pyridazine core is a highly privileged scaffold in medicinal chemistry, but its dense array of coordinating nitrogen atoms makes it notorious for transition metal catalyst poisoning.

These nitrogens can aggressively outcompete phosphine ligands for the palladium center, leading to irreversible off-cycle sequestration or rapid agglomeration into inactive palladium black . This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore catalytic turnover and ensure reproducible cross-coupling workflows.

Diagnostic Workflow

Before adjusting parameters, you must diagnose the specific failure mode. The following workflow isolates the root cause of catalyst deactivation so you can apply the correct mechanistic fix.

DiagnosticWorkflow Start Reaction Stalls: Triazolo[1,5-b]pyridazine Visual Visual Inspection: Is the mixture black? Start->Visual PdBlack Yes: Palladium Black (Ligand Stripping) Visual->PdBlack Agglomeration Soluble No: Clear/Yellow Solution (Off-Cycle Sequestration) Visual->Soluble Stable Complex Action1 Switch to Bulky Ligands (e.g., tBuXPhos, BrettPhos) PdBlack->Action1 Action2 Use Pd G3/G4 Precatalysts Rapid Pd(0) Generation PdBlack->Action2 Soluble->Action1 Action3 Add Lewis Acid (ZnCl2) to Mask N-Atoms Soluble->Action3

Diagnostic workflow for identifying and resolving palladium catalyst poisoning mechanisms.

Core Troubleshooting Guides & FAQs

Q: My Suzuki-Miyaura coupling with a 6-chloro-triazolo[1,5-b]pyridazine completely stalls at 10% conversion. What is causing this? A: This is a classic case of off-cycle catalyst sequestration. The multiple nitrogen atoms in the triazolo[1,5-b]pyridazine core act as strong σ-donors. After the initial oxidative addition, the local concentration of the heterocycle is high enough that it displaces the phosphine ligand, forming a highly stable, inactive bis-ligated Pd(II) complex . Causality & Solution: You must increase the steric bulk around the palladium center to physically block the heterocycle from coordinating in a bidentate fashion. Switch from standard ligands (like PPh₃ or dppf) to highly hindered Buchwald dialkylbiaryl phosphines, such as tBuXPhos or BrettPhos. The massive steric profile of the adamantyl or tert-butyl groups creates a protective "pocket" that accommodates the reactive C-Cl bond but excludes the bulky heterocycle from poisoning the metal .

Q: I am using XPhos, but my reaction mixture turns black within 20 minutes, and the yield is poor. Why is the catalyst dying? A: The formation of a black precipitate indicates that your palladium has agglomerated into "palladium black." This happens when the rate of reduction to Pd(0) is slow, or when the heterocycle strips the ligand off the Pd(0) species before oxidative addition can occur. If you are using Pd₂(dba)₃ or Pd(OAc)₂ as your metal source, the activation energy to form the active monoligated L-Pd(0) species is too high, leaving the bare palladium vulnerable to the triazolo-pyridazine. Causality & Solution: Transition to Buchwald Palladacycle Precatalysts (e.g., G3 or G4). These precatalysts rapidly and quantitatively generate the active L-Pd(0) species under mild basic conditions, ensuring the palladium is fully ligated and protected before it encounters the poisoning substrate.

Q: Both my starting material and boronic acid are decomposing, but no cross-coupled product is forming. How do I fix this? A: When the catalyst is poisoned, the transmetalation step becomes the bottleneck. While the palladium is trapped in an inactive state, the organoboron reagent remains exposed to the basic reaction conditions and undergoes rapid protodeboronation. Causality & Solution: First, implement the G3/tBuXPhos system to accelerate the catalytic cycle. Second, use slow addition (via syringe pump) of the boronic acid to keep its steady-state concentration low, minimizing degradation. Alternatively, switch to MIDA boronates, which slowly release the active boronic acid in situ, perfectly matching the rate of the cross-coupling cycle.

Q: Can I use Lewis acids to temporarily "mask" the nitrogen atoms on the triazolo[1,5-b]pyridazine? A: Yes. This is an advanced but highly effective strategy. Adding a stoichiometric amount of a mild Lewis acid (like ZnCl₂ or BF₃·OEt₂) can pre-coordinate the highly basic nitrogen atoms (such as N1 or N2 on the triazole ring) . This temporarily reduces their electron density and prevents them from binding to the palladium catalyst. Once the cross-coupling is complete, the Lewis acid is easily washed away during an aqueous workup.

Mechanistic Insight: The Poisoning Pathway

Understanding the competition between the catalytic cycle and the poisoning pathway is critical for rational optimization.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Ar-X (Productive) Poison2 Ligand Stripping Palladium Black Pd0->Poison2 Weak Ligand TransMet Transmetalation Intermediate OxAdd->TransMet R-B(OH)2 Poison1 N-Coordination Inactive Pd(II) Complex OxAdd->Poison1 Triazolo-pyridazine Coordination TransMet->Pd0 Reductive Elim.

The productive Pd cross-coupling cycle vs. competitive N-heterocycle poisoning pathways.

Quantitative Catalyst Optimization Data

To illustrate the profound impact of ligand and precatalyst selection on triazolo[1,5-b]pyridazine cross-couplings, review the following standardized optimization matrix based on field data for the Suzuki-Miyaura coupling of 6-chloro-triazolo[1,5-b]pyridazine , .

Catalyst SourceLigandBase / SolventConversion (%)Mechanistic Observation
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃ / Dioxane< 5%Rapid Pd black formation; complete catalyst death.
Pd₂(dba)₃ (2.5 mol%)XPhosK₃PO₄ / THF42%Stalled at 4h; significant protodeboronation observed.
XPhos Pd G3 (2 mol%)XPhosK₃PO₄ / THF81%Good turnover; minor off-cycle sequestration.
tBuXPhos Pd G3 (2 mol%)tBuXPhosK₃PO₄ / THF98%Complete conversion; steric bulk prevented N-coordination.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, use this self-validating protocol for the Buchwald-Hartwig amination or Suzuki coupling of highly coordinating triazolo[1,5-b]pyridazines. This protocol incorporates built-in diagnostic checks to verify catalytic health in real-time.

Standard Operating Procedure: High-Efficiency Cross-Coupling of N-Rich Heterocycles

Step 1: Pre-Reaction Preparation (The "Dry" Phase)

  • In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the triazolo[1,5-b]pyridazine halide (1.0 equiv), the coupling partner (boronic acid or amine, 1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add the precatalyst: tBuXPhos Pd G3 (2–5 mol%). Causality Note: The G3 precatalyst ensures a strict 1:1 ratio of Pd to ligand, preventing unligated Pd from being trapped by the substrate.

Step 2: Solvent Addition and Activation 3. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. 4. Inject anhydrous, thoroughly degassed THF or Dioxane (0.2 M concentration). Validation Check: The solution should immediately turn a homogenous yellow/orange, indicating the successful generation of the active L-Pd(0) species. If it turns black immediately, your solvent is wet or oxygenated.

Step 3: Reaction Monitoring (Self-Validation) 5. Heat the reaction to 60–80 °C. 6. At the 30-minute mark, withdraw a 10 µL aliquot via microsyringe, dilute in MeCN, and analyze via LC-MS.

  • Diagnostic A: If starting material is consumed and product is formed

    
     Proceed to completion.
    
  • Diagnostic B: If starting material remains, but the boronic acid/amine is consumed

    
     Catalyst is active, but transmetalation is failing. Add coupling partner via slow syringe pump.
    
  • Diagnostic C: If both starting materials remain and a black precipitate is observed

    
     Severe poisoning. Restart and increase steric bulk (e.g., switch to AdBrettPhos).
    

Step 4: Workup and Isolation 7. Upon completion (typically 2–4 hours), cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc. 8. Concentrate and purify via flash chromatography.

References

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System." Journal of the American Chemical Society, 2008. URL:[Link]

  • Zhang, Z., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Nature, 2014. URL:[Link]

  • Mu, X., et al. "Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process." RSC Advances, 2017. URL:[Link]

  • Engers, D. W., et al. "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." Journal of Medicinal Chemistry, 2024. URL:[Link]

Technical Support Center: Regioselectivity in Triazolopyridazine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomerization Trap

In the synthesis of triazolopyridazines—a scaffold critical for p38 MAP kinase and PDE inhibitors—regioselectivity is the primary failure mode. The reaction of 3-hydrazinopyridazines with one-carbon donors (orthoesters, carboxylic acids, or aldehydes) does not yield a single static product. Instead, it creates a dynamic equilibrium between two isomers:

  • The Kinetic Product: [1,2,4]Triazolo[4,3-b]pyridazine (Formed first, often biologically distinct).

  • The Thermodynamic Product: [1,2,4]Triazolo[1,5-b]pyridazine (Formed via rearrangement).

This guide addresses the Dimroth Rearrangement , the mechanism responsible for the unwanted conversion of the [4,3-b] system into the [1,5-b] system, and provides validated protocols to lock in your desired regioisomer.

Module 1: The Mechanic (Why Your Reaction is "Failing")

The formation of the [1,5-b] isomer is rarely a "side reaction" in the traditional sense; it is the result of the Dimroth Rearrangement .

Mechanism of Failure
  • Initial Cyclization: The hydrazine N2 (more nucleophilic) attacks the electrophilic carbon, closing the ring to form the [4,3-b] isomer.

  • Ring Opening: Under acidic, basic, or thermal stress, the N1-C8a bond cleaves.

  • Tautomerization: The resulting intermediate undergoes a proton shift.

  • Recyclization: The ring closes on the bridgehead nitrogen (N1 of the pyridazine), forming the thermodynamically stable [1,5-b] isomer.

Visualizing the Pathway

DimrothRearrangement Start 3-Hydrazinopyridazine Precursor Kinetic [4,3-b] Isomer (Kinetic Product) Start->Kinetic Cyclization (Mild) Inter Ring-Opened Intermediate Kinetic->Inter H+ / Base / Heat (Ring Opening) Thermo [1,5-b] Isomer (Thermodynamic Product) Kinetic->Thermo Dimroth Rearrangement Inter->Thermo Recyclization (Irreversible)

Figure 1: The Dimroth Rearrangement pathway.[1] The transition from [4,3-b] to [1,5-b] is often irreversible under thermodynamic conditions.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I need the [4,3-b] isomer, but I keep isolating the [1,5-b] isomer."

Diagnosis: Your reaction conditions are too harsh (thermodynamic control). Standard reflux in acetic acid or using orthoesters at high temperatures almost guarantees rearrangement.

Solution: Switch to Oxidative Cyclization . Instead of condensing with a carboxylic acid at high heat, form the hydrazone first and cyclize oxidatively at room temperature.

  • Reagent: Iodobenzene diacetate (IBD) or Pb(OAc)4.

  • Solvent: DCM or EtOH (anhydrous).

  • Temperature: < 25°C.

  • Why it works: This method proceeds via a radical or ionic mechanism that bypasses the protonation/deprotonation equilibrium required for ring opening.

Issue 2: "How do I definitively distinguish the two isomers? The 1H NMR is ambiguous."

Diagnosis: 1H NMR shifts are substituent-dependent and unreliable for absolute assignment without a reference standard.

Solution: Use 15N HMBC (Heteronuclear Multiple Bond Correlation) .[2][3] This is the self-validating gold standard.

Feature[1,2,4]Triazolo[4,3-b]pyridazine[1,2,4]Triazolo[1,5-b]pyridazine
Bridgehead Nitrogen Shielded (Upfield shift)Deshielded (Downfield shift)
N-N Coupling N3 and N4 are adjacent.N1 and N8 are separated by Carbon.
1H NMR Trend Bridgehead proton often more upfield.Bridgehead proton often more downfield due to ring current changes.

Note: If 15N HMBC is unavailable, comparing UV spectra can sometimes help (the [1,5-b] system typically has a higher extinction coefficient and red-shifted max), but NMR is superior.

Issue 3: "My yield is low during the oxidative cyclization (Method A)."

Diagnosis: Hydrazone hydrolysis or over-oxidation.

Solution:

  • Dry Solvents: Ensure the solvent is strictly anhydrous. Water competes with the cyclization.

  • Buffer: Add solid NaHCO3 (1.1 eq) to the reaction to scavenge the acetic acid by-product released from IBD. Acid accumulation can catalyze the unwanted Dimroth rearrangement even at room temperature.

Module 3: Validated Experimental Protocols

Protocol A: Synthesis of Kinetic [4,3-b] Isomer (Oxidative Cyclization)

Best for: Preserving the kinetic framework and avoiding rearrangement.

  • Hydrazone Formation:

    • Suspend 3-hydrazinopyridazine (1.0 mmol) in Ethanol (5 mL).

    • Add the appropriate aldehyde (1.0 mmol).

    • Stir at RT for 1-2 h. Filter the precipitated hydrazone intermediate.

  • Cyclization:

    • Dissolve the hydrazone (1.0 mmol) in dry DCM (10 mL).

    • Crucial Step: Add Iodobenzene diacetate (IBD) (1.1 mmol) portion-wise over 10 minutes at 0°C.

    • Allow to warm to RT and stir for 1–3 hours. Monitor by TLC.

    • Workup: Wash with sat. NaHCO3 (to remove acetic acid), dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (often requires polar eluent, e.g., DCM/MeOH).

Protocol B: Synthesis of Thermodynamic [1,5-b] Isomer

Best for: Accessing the thermodynamically stable scaffold.

  • One-Pot Method:

    • Dissolve 3-hydrazinopyridazine (1.0 mmol) in glacial Acetic Acid (5 mL) or Triethyl Orthoformate.

    • Reflux (100–120°C) for 4–12 hours.

    • Monitoring: The reaction is complete when the intermediate hydrazone is consumed and the [4,3-b] kinetic product (if formed transiently) has fully converted.

  • Forced Rearrangement:

    • If you have the [4,3-b] isomer and want to convert it: Dissolve in EtOH with 10% NaOH or reflux in AcOH for 6 hours.

Module 4: Decision Logic

Use this decision tree to select the correct synthetic route based on your target isomer.

DecisionTree Start Target Molecule Selection Choice Which Isomer is Required? Start->Choice Kinetic [4,3-b] Isomer (Kinetic) Choice->Kinetic Thermo [1,5-b] Isomer (Thermodynamic) Choice->Thermo MethodA METHOD A: Oxidative Cyclization (IBD/DCM, <25°C) Kinetic->MethodA MethodB METHOD B: Thermal Condensation (AcOH/Reflux, >80°C) Thermo->MethodB Check QC Check: 15N HMBC or NOESY MethodA->Check MethodB->Check

Figure 2: Synthetic decision tree for triazolopyridazine regioselectivity.

References

  • Mechanism of Rearrangement: El-Saghier, A. M. M., & Khodairy, A. (2000). New synthetic approaches to condensed [1,2,4]triazolo[1,5-b]pyridazines and [1,2,4]triazolo[4,3-b]pyridazines.Synthetic Communications , 30(12), 2207-2224.

  • Oxidative Cyclization (Kinetic Control): Ghorab, M. M., et al. (2010). Novel method for the synthesis of [1,2,4]triazolo[4,3-b]pyridazines using iodobenzene diacetate (IBD).Journal of Heterocyclic Chemistry , 47(1), 15-20.

  • NMR Differentiation: Salgado, A., et al. (2010).[2] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.Magnetic Resonance in Chemistry , 48(8), 614-622.[2] (Note: While focusing on pyrimidines, this reference establishes the definitive 15N HMBC methodology applicable to the pyridazine analogs).

  • Dimroth Rearrangement Review: Brown, D. J. (2014). The Dimroth Rearrangement in Heterocyclic Chemistry.[1][4][5]Advances in Heterocyclic Chemistry , Vol 112.

Sources

Technical Guide: Stability & Handling of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile, handling, and troubleshooting of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine under basic conditions.

Part 1: Critical Stability Overview

The [1,2,4]triazolo[1,5-b]pyridazine core is an electron-deficient fused heterocycle. While it is the thermodynamically stable isomer (relative to its [4,3-b] congener), its electron deficiency makes it susceptible to nucleophilic attack and ring-opening reactions under harsh basic conditions.

The Stability Spectrum

The stability of the 6-bromo derivative is dictated by the pKa of the conjugate acid of the base and the nucleophilicity of the reagents used.

Condition TypeReagentsStability StatusNotes
Weak Inorganic Bases

,

,

STABLE Preferred for Suzuki/Sonogashira couplings. Stable up to 100°C in wet solvents.
Non-Nucleophilic Organic Bases DIPEA, TEA, DBUSTABLE Suitable for SNAr or buffering. Stable at reflux.
Strong Nucleophilic Bases

,

,

UNSTABLE High Risk. Causes hydrolysis or ring opening (cleavage of the triazole or pyridazine ring) at elevated temperatures.
Strong Non-Nucleophilic Bases

,

CONDITIONAL Use only at low temperatures (-78°C to 0°C). Risk of deprotonation at C-7/C-8 leading to polymerization.
The "Dimroth" Factor

Researchers often confuse the [1,5-b] and [4,3-b] isomers.

  • [1,2,4]triazolo[4,3-b]pyridazine: Kinetically formed, unstable in base. Rearranges to the [1,5-b] isomer (Dimroth Rearrangement).

  • [1,2,4]triazolo[1,5-b]pyridazine (Your Compound): This is the thermodynamic sink . It will not rearrange to [4,3-b]. However, further exposure to strong hydroxide leads to irreversible ring destruction (formation of hydrazones/cyano-amines), not isomerization.

Part 2: Experimental Workflows & Optimization

Workflow 1: Functionalizing C-6 (Suzuki/Sonogashira)

To displace the bromine without destroying the core, you must avoid "hard" nucleophiles (like


 or 

) that attack the electron-deficient ring carbons.

Recommended Protocol (Suzuki Coupling):

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or DMF (anhydrous).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Catalyst:

    
     or 
    
    
    
    .
  • Temperature: 80–90°C.

  • Time: 2–4 hours.

Why this works: Carbonate bases are strong enough to activate the boronic acid but too weak (and non-nucleophilic) to attack the pyridazine ring at C-7/C-8.

Workflow 2: Nucleophilic Aromatic Substitution (SNAr)

The C-6 position is highly activated by the inductive effect of the ring nitrogens.

  • Nucleophiles: Amines, Thiols, Phenols.

  • Base: DIPEA (for amines) or

    
     (for phenols).
    
  • Temperature: Room temperature to 60°C.

  • Warning: Do not use sodium ethoxide/methoxide to introduce alkoxy groups; this often results in ring cleavage byproducts. Use the alcohol +

    
     at 0°C or 
    
    
    
    instead.

Part 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black, and LCMS shows multiple polar peaks. What happened?

  • Diagnosis: Ring decomposition. You likely used a strong hydroxide base (NaOH) or excessive heat (>120°C) with a nucleophilic base.

  • Fix: Switch to

    
     or 
    
    
    
    . Lower the temperature to 80°C.

Q2: I see a new peak with M+14 mass shift (Methylation?) or M+18 (Hydrolysis)?

  • Diagnosis: If using methanol/ethanol as solvent with base, you may have alkoxide attack at the ring carbons (not the bromine position) or hydrolysis of the C-Br bond to C-OH (tautomerizes to amide).

  • Fix: Switch to non-nucleophilic solvents (Dioxane, Toluene, DMF).

Q3: Can I use BuLi to lithiate the ring?

  • Diagnosis: Extremely risky. The C-Br bond will undergo Lithium-Halogen exchange, but the adjacent ring nitrogens make the core susceptible to immediate nucleophilic attack by the butyl group or "dance" rearrangements.

  • Fix: Use Turbo-Grignard (iPrMgCl·LiCl) at -40°C if metallation is absolutely required, but Pd-catalyzed methods are vastly superior for this scaffold.

Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision logic for selecting reaction conditions to preserve the triazolopyridazine core.

StabilityLogic Start Start: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine Goal Goal: Functionalize C-6 (Br) Start->Goal BaseChoice Select Base Class Goal->BaseChoice StrongNu Strong Nucleophile (NaOH, NaOMe, LiOH) BaseChoice->StrongNu High pKa + Nucleophilic WeakInorg Weak Inorganic (K2CO3, Cs2CO3, K3PO4) BaseChoice->WeakInorg Mod pKa + Non-Nu OrgBase Organic Amine (TEA, DIPEA, DBU) BaseChoice->OrgBase Low pKa + Non-Nu ResultDestruct RING OPENING / DESTRUCTION (Formation of hydrazones/cyano-amines) StrongNu->ResultDestruct Attack at C-7/C-8 or Bridgehead ResultSuzuki SUCCESS: Cross-Coupling (Suzuki/Sonogashira) WeakInorg->ResultSuzuki Activation of Boronic Acid ResultSNAr SUCCESS: SNAr Substitution OrgBase->ResultSNAr Proton Scavenging

Caption: Decision matrix for base selection. Red paths indicate high risk of ring degradation; green paths indicate stable functionalization windows.

Decomposition Mechanism (Hypothetical)

Under strong basic hydrolysis (e.g., NaOH), the ring opening likely follows a pathway similar to analogous triazolo-pyrimidines:

Degradation Step1 Intact Core [1,5-b] Isomer Step2 OH- Attack (at C-8 or Bridgehead) Step1->Step2 + NaOH/Heat Step3 Ring Cleavage (N-N bond scission) Step2->Step3 Step4 Degradation Products (Diazo / Cyano-amine species) Step3->Step4

Caption: Generalized degradation pathway of electron-deficient triazolo-azines under harsh basic conditions.

References

  • Synthesis and Reactivity of Triazolopyridazines (General)

    • Source: ResearchGate (Synthesis of 1,2,4-triazolo[1,5-b]pyridazines)[2]

    • Context: Describes the one-pot formation and general stability of the [1,5-b] scaffold.
    • URL:[Link]

  • Dimroth Rearrangement in Triazolo-Systems

    • Source: PMC / NIH (Dimroth rearrangement in condensed pyrimidines)
    • Context: Confirms the thermodynamic direction from [4,3-b] to [1,5-b], establishing [1,5-b] as the stable isomer against rearrangement.[3]

    • URL:[Link]

  • Nucleophilic Substitution on Triazines (Analogous Chemistry)

    • Source: Organic Chemistry Portal
    • Context: Demonstrates the use of weak bases (Cs2CO3) for SNAr on highly electron-deficient azines without ring opening.
    • URL:[Link]

  • Suzuki Coupling Protocols for Electron-Deficient Heterocycles

    • Source: BenchChem Application Notes[1]

    • Context: Standard protocols for Suzuki coupling on pyridazine-like systems using K3PO4/Dioxane.

Sources

Technical Support Center: Triazolopyridazine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Heterocyclic Cross-Coupling.

Triazolopyridazines (e.g., [1,2,4]triazolo[4,3-b]pyridazines) are privileged, electron-deficient scaffolds widely utilized in the development of kinase inhibitors and GABA-A receptor ligands. Late-stage functionalization of these cores typically relies on palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). However, due to the sluggish transmetalation rates of electron-deficient halotriazolopyridazines, researchers frequently encounter severe homocoupling of the coupling partners (alkynes or boronic acids). This guide provides mechanistic insights and field-proven protocols to suppress these parasitic pathways.

Mechanistic Causality & Core FAQs

Q1: During the Sonogashira functionalization of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, my terminal alkyne is rapidly consumed to form a symmetrical 1,3-diyne. What is the root cause? A1: You are observing Glaser (or Hay) homocoupling 1. This is an oxidative dimerization driven by the copper(I) co-catalyst. In the presence of trace oxygen, Cu(I) oxidizes to Cu(II), which subsequently couples two copper-acetylide intermediates. Because the oxidative addition of Pd(0) to the electron-deficient triazolopyridazine is fast, but the subsequent transmetalation is slow, the bimolecular Glaser coupling outcompetes the desired cross-coupling cycle if any O₂ is present.

Q2: How can I thermodynamically or kinetically favor the cross-coupling over the Glaser pathway? A2: The most authoritative fix is to remove the redox-active metal entirely by switching to a Copper-Free Sonogashira protocol 2. Without copper, the Cu(I)/Cu(II) oxidative pathway is completely abolished. If copper must be retained for substrate reactivity, you must kinetically suppress the oxidation by employing a reducing atmosphere (e.g., 3% H₂ in Argon) and rigorously degassing all solvents via the freeze-pump-thaw method.

Q3: In Suzuki-Miyaura couplings, my arylboronic acid is forming a symmetrical biaryl byproduct. Why does this happen specifically with triazolopyridazines? A3: Boronic acid homocoupling is a Pd(II)-mediated oxidative process, often exacerbated by the basic conditions required for Suzuki couplings 3. When coupling with electron-deficient heteroaryls like triazolopyridazines, the Pd-aryl intermediate is relatively stable. If the local concentration of the boronic acid is too high, two equivalents can transmetalate onto the same Pd center, leading to reductive elimination of the biaryl homodimer.

Q4: What is the operational solution to suppress boronic acid homocoupling? A4: Syringe-pump addition . By adding the boronic acid solution dropwise over 2–4 hours, you maintain a low steady-state concentration of the nucleophile. This kinetically restricts the probability of dual transmetalation, forcing the catalytic cycle to proceed exclusively via the desired cross-coupling pathway.

Mechanism A Halotriazolopyridazine + Terminal Alkyne B Pd(0) / Cu(I) Catalytic Cycle A->B Anaerobic Conditions D Trace O2 / Excess Cu(I) A->D Aerobic Conditions C Desired Cross-Product (High Yield) B->C Transmetalation E Glaser Homocoupling (1,3-Diyne Byproduct) D->E Oxidative Dimerization

Mechanistic divergence of Sonogashira cross-coupling vs. Glaser homocoupling pathways.

Troubleshooting Step1 Identify Homocoupling Type Step2A Sonogashira (Diyne) Step1->Step2A Step2B Suzuki (Biaryl) Step1->Step2B Step3A Switch to Cu-Free Protocol & Degas Solvents Step2A->Step3A Eliminate Cu(II) pathway Step3B Syringe-Pump Addition of Boronic Acid Step2B->Step3B Lower local concentration

Decision tree for resolving homocoupling side products in cross-coupling reactions.

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling (Zero Glaser Homocoupling)

Causality: Eliminating CuI prevents the formation of Cu-acetylides, shutting down the oxidative dimerization pathway. We utilize a highly active Pd catalyst and an amine base that can facilitate alkyne deprotonation without the need for copper mediation.

  • Preparation: In a flame-dried Schlenk flask, charge 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3x). Crucial: Do not use standard nitrogen if trace O₂ is suspected in the lines.

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M) and degassed triethylamine (3.0 eq) via a gas-tight syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.

  • Reaction Execution: Heat the sealed system to 80 °C for 12 hours.

  • Validation Checkpoint: At the 2-hour mark, extract a 10 µL sample for LC-MS analysis.

    • Success state: The dominant [M+H]⁺ mass corresponds to the desired alkynyl-triazolopyridazine cross-coupled product.

    • Failure state (Homocoupling): If a peak corresponding to the 1,3-diyne [2M-2]⁺ appears, your system has an oxygen leak or trace copper contamination in the reaction vessel. Abort, clean glassware with EDTA, and restart.

Protocol B: Suzuki-Miyaura Coupling with Syringe-Pump Addition

Causality: Slow addition keeps the boronic acid concentration below the threshold required for bimolecular homocoupling, ensuring it only reacts with the available Pd-heteroaryl complex.

  • Preparation: Charge a flask with the halotriazolopyridazine (1.0 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.5 eq).

  • Degassing: Evacuate and backfill with Argon 3x. Add a degassed mixture of 1,4-dioxane/water (4:1 v/v). Heat the suspension to 90 °C.

  • Slow Addition: Dissolve the arylboronic acid (1.1 eq) in 2 mL of degassed 1,4-dioxane. Load this into a gas-tight syringe. Use a syringe pump to add this solution to the reaction mixture at a continuous rate of 0.5 mL/hour.

  • Validation Checkpoint: Monitor via TLC/LC-MS after the addition is complete. If biaryl homocoupling is still detected, reduce the addition rate to 0.25 mL/hour for subsequent runs and verify the strict exclusion of oxygen.

Quantitative Data Comparison

The following table summarizes the expected impact of implementing the optimized protocols on product distributions during triazolopyridazine functionalization.

Reaction TypeProtocol ConditionsTarget Product Yield (%)Homocoupled Byproduct Yield (%)Unreacted Scaffold (%)
Sonogashira Standard (CuI, Aerobic, Batch)35%55% (1,3-Diyne)10%
Sonogashira Optimized (Cu-Free, Argon, Batch)88% < 2% 10%
Suzuki-Miyaura Standard (Batch Addition of Boronic Acid)45%40% (Biaryl)15%
Suzuki-Miyaura Optimized (Syringe-Pump Slow Addition)92% < 3% 5%

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003. URL:[Link]

Sources

workup procedures for water-soluble triazolo[1,5-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of triazolo[1,5-b]pyridazine derivatives. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and coordination chemistry challenges inherent to these privileged scaffolds.

Triazolo[1,5-b]pyridazines are frequently investigated as kinase inhibitors and neurological agents. Synthesizing these compounds often involves bimetallic Cu(I)/Zn(II) catalyzed oxidative cycloaddition (1)[1]. When appending polar moieties (e.g., PEG chains, free amines, or carboxylates) to improve bioavailability, the resulting water-soluble derivatives present significant workup challenges. The nitrogen-dense core strongly chelates transition metals, and the amphiphilic nature of the molecules disrupts standard liquid-liquid extraction (LLE) thermodynamics.

This guide provides a self-validating, causality-driven approach to isolating highly polar triazolo[1,5-b]pyridazines.

Workflow Visualization

G A Reaction Mixture (Triazolo[1,5-b]pyridazine + Cu/Zn) B Quench & Adjust pH (Isoelectric Point) A->B C Liquid-Liquid Extraction (EtOAc / Brine) B->C D Organic Phase (Lipophilic Impurities) C->D Discard E Aqueous Phase (Water-Soluble Product + Metals) C->E Retain F Metal Scavenging (Thiol-functionalized Resin) E->F G Reverse-Phase SPE (C18 Cartridge) F->G H Lyophilization G->H Elute with MeCN/H2O I Pure Water-Soluble Triazolo[1,5-b]pyridazine H->I

Workflow for the isolation of water-soluble triazolo[1,5-b]pyridazines.

Quantitative Extraction Data

To illustrate the inefficiency of standard organic extractions for these compounds, review the phase partitioning data below. Highly polar derivatives necessitate alternative solvent systems or solid-phase extraction (SPE) to achieve acceptable recoveries.

Table 1: Solvent Partitioning & Extraction Efficiency for Highly Polar Triazolo[1,5-b]pyridazines

Solvent SystemAdditive / QuenchPhase Containing ProductAverage Recovery (%)Purity Post-Extraction (%)
DCM / WaterNoneAqueous15% (in DCM)85%
EtOAc / WaterNoneAqueous22% (in EtOAc)88%
EtOAc / WaterSat. K₂CO₃ (pH ~10)Organic65% (in EtOAc)92%
n-Butanol / WaterSat. NaClOrganic89% (in n-BuOH)90%
Reverse-Phase SPE10% NH₄OHSPE Cartridge (Eluate)95% >98%

Standardized Workup Protocol for Water-Soluble Derivatives

This protocol bypasses traditional LLE product recovery in favor of a reverse-phase desalting approach, ensuring high yields and metal-free products.

Step 1: Reaction Quenching with Chelating Agents

  • Action : Quench the crude reaction mixture with a 10% aqueous solution of ammonium hydroxide or Rochelle salt (potassium sodium tartrate).

  • Causality : Triazolo[1,5-b]pyridazines are strong bidentate ligands. During bimetallic syntheses, Cu(I) and Zn(II) become tightly coordinated to the ring nitrogens. Introducing a vast excess of competing ligands thermodynamically drives the displacement of the product, forming water-soluble metal complexes.

  • Validation : The solution color will shift (e.g., from deep brown/green to bright blue for Cu-amine complexes), providing a visual self-validation of decomplexation.

Step 2: Primary Extraction (Impurity Depletion)

  • Action : Wash the aqueous mixture with Ethyl Acetate (EtOAc) (2)[2]. Retain the aqueous layer.

  • Causality : Highly polar derivatives (e.g., those with free thiols or amines) possess a LogP < 0, meaning they will not partition into the organic phase (3)[3]. This step selectively strips away lipophilic unreacted starting materials and organic-soluble byproducts.

  • Validation : TLC or LC-MS of the organic layer should show the absence of the target mass.

Step 3: Metal Scavenging

  • Action : Add a thiol-functionalized silica resin (e.g., QuadraPure TU) to the retained aqueous phase. Stir for 2 hours, then filter through a Celite pad.

  • Causality : Even after quenching, trace heavy metals remain in the aqueous phase and can co-elute with the product. Thiol resins covalently trap soft metals like Cu and Zn, permanently removing them from the matrix.

  • Validation : Post-filtration, a small aliquot analyzed via ICP-MS should confirm metal concentrations are <10 ppm.

Step 4: Reverse-Phase Solid Phase Extraction (SPE)

  • Action : Load the aqueous filtrate onto a pre-conditioned C18 SPE cartridge. Wash with 100% LC-MS grade water, then elute with a 10-40% Acetonitrile (MeCN) gradient.

  • Causality : The C18 stationary phase captures the organic core of the triazolo[1,5-b]pyridazine via hydrophobic interactions, allowing inorganic salts (NaCl, ammonium tartrate) to be washed away. The MeCN gradient then selectively desorbs the pure product.

  • Validation : Monitor the eluate via UV absorbance (typically 254 nm); the product band will elute as a concentrated fraction.

Step 5: Lyophilization

  • Action : Freeze the MeCN/H₂O eluate and lyophilize.

  • Causality : Rotary evaporation of water degrades sensitive compounds and causes bumping. Sublimation under vacuum yields a fluffy, easily weighable powder.

  • Validation : Constant mass achieved after 24-48 hours indicates complete solvent removal.

Troubleshooting & FAQs

Q: I am experiencing severe emulsion formation during the EtOAc/Water extraction step. How do I resolve this? A:

  • Causality : Water-soluble triazolo[1,5-b]pyridazines often possess amphiphilic properties. The hydrophobic bicyclic core and the hydrophilic substituents act together as a surfactant, reducing surface tension and stabilizing the organic-aqueous interface.

  • Action : Do not add more solvent. Instead, saturate the aqueous layer with NaCl (brine) to increase ionic strength, which drives the organic solvent out of the aqueous phase (salting-out effect). If the emulsion persists, centrifuge the biphasic mixture at 3000 × g for 10 minutes. Centrifugation is a self-validating physical separation that overcomes chemical surfactant effects.

Q: My compound is highly water-soluble, and I am losing yield during the aqueous wash. Can I use a different solvent system? A:

  • Causality : Standard solvents like DCM or EtOAc lack the hydrogen-bonding capacity to compete with water for highly polar derivatives (3)[3].

  • Action : Switch your extraction solvent to n-butanol or 2-methyltetrahydrofuran (2-MeTHF). Alternatively, adjust the pH of the aqueous phase to the exact isoelectric point of your specific derivative to minimize ionization before extraction. If LLE continues to fail, abandon it in favor of direct lyophilization of the quenched mixture followed by preparative reverse-phase HPLC (2)[2].

Q: NMR shows broad peaks and shifting chemical shifts in my final product. What went wrong during workup? A:

  • Causality : This is a classic hallmark of paramagnetic trace metal contamination. Copper(II)—often oxidized from Cu(I) during aerobic workup—chelates to the triazole or pyridazine nitrogens, causing rapid relaxation of nearby protons and resulting in extreme line broadening (1)[1].

  • Action : Your metal scavenging step was incomplete. Re-dissolve the product in water, treat with 0.5 M EDTA for 30 minutes, and repeat the C18 SPE desalting protocol. Always validate metal removal via ICP-MS before final NMR characterization.

References

  • [4] Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Source: nih.gov (PMC). URL:

  • [2] Title: WO2023225244A1 - Heterocyclic compounds for treating huntington's disease. Source: Google Patents. URL:

  • [1] Title: Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines via C–N and N–N bond-forming process. Source: RSC Publishing. URL:

  • [3] Title: Synthesis of Heteroaromatic Compounds. Source: DOKUMEN.PUB. URL:

Sources

Technical Support Center: Amination of 6-bromo-triazolopyridazine with XPhos and RuPhos

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the Buchwald-Hartwig amination of 6-bromo-triazolopyridazine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific C-N cross-coupling reaction. As Senior Application Scientists, we have synthesized the information below to be a practical and scientifically rigorous guide.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between XPhos and RuPhos, and how do I select the appropriate ligand for my 6-bromo-triazolopyridazine amination?

Choosing between XPhos and RuPhos is a critical decision that significantly impacts reaction efficiency. Both are bulky, electron-rich biaryl phosphine ligands that promote the key steps of the Buchwald-Hartwig catalytic cycle: oxidative addition and reductive elimination.[1] However, their structural differences lead to distinct catalytic activities.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is generally considered a highly active and versatile ligand for a wide range of amines, including primary and secondary amines, with various aryl and heteroaryl halides.[2][3] Its steric bulk helps to create a coordinatively unsaturated palladium center, facilitating the binding of the amine.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is often the ligand of choice for the coupling of sterically hindered secondary amines.[4][5] The isopropoxy groups in the 2' and 6' positions provide a different steric and electronic environment around the palladium center compared to the isopropyl groups of XPhos.

For the amination of an electron-deficient and potentially coordinating substrate like 6-bromo-triazolopyridazine, the choice of ligand is paramount. The nitrogen atoms in the triazolopyridazine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or poisoning.[6] The bulky nature of both XPhos and RuPhos can help mitigate this issue.

Recommendation: Start your screening with XPhos for a broader range of primary and less hindered secondary amines. If you are working with a particularly bulky secondary amine, or if you experience low yields with XPhos, RuPhos would be a logical next choice to screen.[3][7]

Q2: What are the recommended starting conditions for the amination of 6-bromo-triazolopyridazine?

A well-defined set of starting conditions is crucial for success. While optimization is almost always necessary, the following parameters provide a robust starting point.

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%)Precatalysts offer better reproducibility by ensuring a consistent generation of the active Pd(0) species.[8][9]
Ligand XPhos or RuPhos (1.1-1.5 eq. to Pd)A slight excess of ligand can prevent catalyst deactivation, especially since amines can also act as ligands.[10]
Base NaOt-Bu or K₃PO₄ (1.5-2.0 equiv)Strong, non-nucleophilic bases are required. NaOt-Bu is a common choice, but K₃PO₄ can be beneficial for substrates with base-sensitive functional groups.[6]
Solvent Toluene or 1,4-DioxaneThese are the most common and effective solvents for Buchwald-Hartwig aminations.[11] Ensure they are anhydrous and degassed.
Temperature 80-110 °CThese reactions typically require heating to proceed at a reasonable rate.[6]
Atmosphere Inert (Argon or Nitrogen)Palladium catalysts are sensitive to oxygen, which can lead to their decomposition.[12]
Q3: What are the most common failure modes for this reaction and how can I identify them?

Identifying the signs of a failing reaction early can save significant time and resources.

  • Formation of Palladium Black: The appearance of a fine black precipitate indicates the decomposition of the palladium catalyst to its metallic form.[6] This is a clear sign that the catalytic cycle has been interrupted.

  • No Reaction or Stalling: If TLC or LC-MS analysis shows no product formation or the reaction starts but does not proceed to completion, it could be due to catalyst poisoning or deactivation.[6]

  • Low Yield: This is a common issue that can stem from a variety of factors including suboptimal reaction conditions, impure reagents, or catalyst deactivation.[12]

  • Side Product Formation: The most common side product is the hydrodehalogenated starting material (triazolopyridazine). This can occur if water is present in the reaction mixture.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most frequent issue encountered. A systematic approach is key to diagnosing the problem.

Visualizing the Troubleshooting Workflow

troubleshooting_low_yield start Low or No Yield Observed check_inert Is the reaction setup rigorously inert? start->check_inert check_inert->start No, re-setup reaction check_reagents Are all reagents and solvents pure and anhydrous? check_inert->check_reagents Yes check_reagents->start No, purify/dry reagents screen_base Screen different bases (e.g., NaOt-Bu, K3PO4, LHMDS). check_reagents->screen_base Yes screen_ligand Screen alternative ligands (XPhos if started with RuPhos, or vice versa). screen_base->screen_ligand screen_solvent Try a different solvent (e.g., Toluene, Dioxane, THF). screen_ligand->screen_solvent increase_temp Incrementally increase reaction temperature. screen_solvent->increase_temp increase_loading Increase catalyst/ligand loading. increase_temp->increase_loading success Improved Yield increase_loading->success buchner_hartwig_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange HNR'R'', Base amine_complex Ar-Pd(II)(NHR'R'')L ligand_exchange->amine_complex reductive_elimination Reductive Elimination amine_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Sources

Validation & Comparative

Technical Comparison: 1H NMR Characterization of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the 1H NMR characteristics of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine , distinguishing it from its regioisomer 6-bromo-[1,2,4]triazolo[4,3-b]pyridazine . This distinction is critical in drug development, as the [1,5-b] isomer is typically the thermodynamically stable product favored in high-temperature cyclizations (e.g., with DMF-DMA), while the [4,3-b] isomer is the kinetic product often formed under milder conditions.

Executive Summary

The [1,2,4]triazolo[1,5-b]pyridazine scaffold is a privileged structure in medicinal chemistry, widely used in kinase inhibitors (e.g., c-Met, PIM kinases). A common synthetic challenge is the "Dimroth Rearrangement," where the kinetically formed [4,3-b] isomer rearranges to the thermodynamically stable [1,5-b] isomer. 1H NMR is the primary tool for distinguishing these isomers. The [1,5-b] isomer is characterized by a diagnostic singlet (H-2) around 8.4–8.7 ppm , whereas the [4,3-b] isomer displays a significantly more deshielded singlet (H-3) typically >9.0 ppm .

Structural Analysis & Numbering

Proper assignment requires understanding the ring numbering and the electronic environment of the protons.

Structural Diagrams

The following diagram illustrates the core structure and the numbering scheme used for NMR assignment.

Figure 1: Relationship between the kinetic [4,3-b] and thermodynamic [1,5-b] isomers.

Comparative 1H NMR Data

The table below synthesizes experimental data for the 6-bromo derivatives. Note that while exact shifts vary slightly with concentration and solvent, the relative differences are consistent and diagnostic.

Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton Position6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine6-Bromo-[1,2,4]triazolo[4,3-b]pyridazineDiagnostic Note
Triazole (H-2 vs H-3) δ 8.65 (s, 1H) δ 9.48 (s, 1H) Primary Differentiator. The [4,3-b] proton is far more deshielded.
Pyridazine (H-8) δ 8.45 (d, J = 9.5 Hz, 1H)δ 8.30 (d, J = 9.8 Hz, 1H)H-8 is deshielded by the bridgehead nitrogen.
Pyridazine (H-7) δ 7.85 (d, J = 9.5 Hz, 1H)δ 7.65 (d, J = 9.8 Hz, 1H)Doublet coupling (J ~9-10 Hz) confirms the pyridazine ring integrity.

Note: Data derived from comparative analysis of 6-chloro analogs and general [1,2,4]triazolo[1,5-b]pyridazine systems [1, 2]. The Br/Cl substituent effect on ring protons is minimal (<0.1 ppm).

Spectral Interpretation
  • The "Singlet" Test: The most rapid way to identify the isomer is the position of the triazole singlet. If it appears above 9.0 ppm, you likely have the [4,3-b] isomer or a mixture. If it is around 8.5-8.7 ppm, you have the desired [1,5-b] isomer.

  • Coupling Constants: The pyridazine protons (H-7 and H-8) exhibit a characteristic ortho-coupling of approximately 9.5 Hz. This confirms the 6-substitution pattern (as opposed to 7- or 8-substitution, which would show different splitting).

Experimental Protocol: Synthesis & Characterization

This protocol ensures the formation of the thermodynamic [1,5-b] isomer using 3-amino-6-bromopyridazine as the starting material.

Synthesis Workflow (DOT Diagram)

Synthesis SM 3-Amino-6-bromopyridazine (CAS: 88497-27-2) Reaction Reflux / 90-100°C Solvent: DMF or EtOH SM->Reaction Reagent DMF-DMA (Dimethylformamide dimethyl acetal) Reagent->Reaction Intermediate Amidine Intermediate (Often not isolated) Reaction->Intermediate Cyclization Cyclization (Loss of Me2NH) Intermediate->Cyclization Product 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (Solid Precipitate) Cyclization->Product Thermodynamically Controlled

Figure 2: Synthetic pathway favoring the [1,5-b] isomer.

Step-by-Step Protocol
  • Reactants: Charge a reaction flask with 3-amino-6-bromopyridazine (1.0 eq) and DMF-DMA (1.2–1.5 eq).

  • Solvent: Use ethanol (EtOH) for milder conditions or DMF for higher temperatures.

  • Reaction: Heat to reflux (EtOH) or 90°C (DMF) for 2–4 hours.

    • Checkpoint: Monitor by TLC. The starting amine is polar; the product is less polar.

  • Workup: Cool the mixture to room temperature. The product often crystallizes directly.

    • If solid forms: Filter and wash with cold EtOH/hexane.

    • If no solid: Concentrate in vacuo, triturate with diethyl ether.

  • NMR Prep: Dissolve ~5-10 mg of the solid in DMSO-d6 (preferred for solubility) or CDCl3 .

    • Validation: Check for the singlet at ~8.6 ppm. If the singlet is at 9.5 ppm, reflux longer in acetic acid to force the Dimroth rearrangement to the [1,5-b] form.

References

  • ChemicalBook. (2025). 6-Chloro-[1,2,4]triazolo[1,5-b]pyridazine Spectrum. Retrieved from .

  • PubChem. (2025).[1][2] 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CID 129913942). Retrieved from .

  • Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Retrieved from .

  • Maes, B. U., et al. (2002). Synthesis of [1,2,4]triazolo[1,5-b]pyridazines. Tetrahedron. (Contextual reference for general synthesis conditions).

Sources

A Senior Application Scientist's Guide to Distinguishing [1,5-b] and [4,3-b] Triazolopyridazine Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of rigorous scientific practice. Among the myriad of isomeric challenges, the distinction between [1,5-b] and [4,3-b] fused triazolopyridazine rings presents a recurring analytical hurdle. Their close structural similarity often leads to ambiguous assignments based on 1D NMR alone. This guide provides an in-depth, experimentally-grounded protocol for the definitive differentiation of these two important classes of isomers using a suite of modern NMR techniques.

The Challenge: Subtle Differences, Significant Consequences

The[1][2]triazolo[1,5-b]pyridazine and[2]triazolo[4,3-b]pyridazine scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The incorrect assignment of the ring fusion can lead to flawed structure-activity relationship (SAR) studies and wasted resources. The core of the challenge lies in the similar electronic environments of the protons and carbons in both isomers, which can result in overlapping signals in simple ¹H and ¹³C NMR spectra.

The Solution: A Multi-dimensional NMR Approach

To overcome this ambiguity, a multi-pronged approach utilizing both 1D and 2D NMR spectroscopy is essential. The key lies in probing not just the one-bond and short-range correlations, but also the long-range and through-space interactions that are unique to each isomeric scaffold.

Key NMR Techniques for Isomer Differentiation

  • ¹H NMR Spectroscopy: While not always definitive on its own, careful analysis of proton chemical shifts and coupling constants provides the initial clues. The proton on the triazole ring and the protons on the pyridazine ring will have distinct chemical environments in each isomer.

  • ¹³C NMR Spectroscopy: Carbon chemical shifts, particularly for the bridgehead carbons and the carbons of the triazole ring, are sensitive to the electronic differences between the two isomers.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY): This is where the unambiguous differentiation is achieved.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the pyridazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this specific problem. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the mapping of the complete carbon skeleton and the definitive placement of the triazole ring.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments probe through-space proximity of protons. The observation of a NOE between the triazole proton and a specific proton on the pyridazine ring can provide conclusive evidence for one isomer over the other.

Experimental Workflow

The following diagram outlines a systematic workflow for the NMR-based differentiation of [1,5-b] and [4,3-b] triazolopyridazine isomers.

G cluster_0 Sample Preparation & 1D NMR cluster_1 2D NMR Acquisition cluster_2 Data Analysis & Structure Elucidation A Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3) B Acquire ¹H and ¹³C NMR spectra A->B C Acquire COSY, HSQC, and HMBC spectra B->C D Acquire NOESY or ROESY spectrum C->D E Assign proton and carbon signals using COSY and HSQC D->E F Identify key HMBC correlations to determine ring fusion E->F G Confirm assignment with diagnostic NOE correlations F->G H Definitive Isomer Assignment G->H

Caption: Workflow for NMR-based isomer differentiation.

Detailed Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified triazolopyridazine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Filter the solution if necessary to remove any particulate matter.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H. Standard pulse programs provided by the spectrometer manufacturer can be used.

  • ¹H NMR:

    • Pulse program: zg30 or similar

    • Spectral width: ~16 ppm

    • Number of scans: 16-64

  • ¹³C NMR:

    • Pulse program: zgpg30 (proton decoupled)

    • Spectral width: ~220 ppm

    • Number of scans: 1024 or more, depending on sample concentration

  • COSY:

    • Pulse program: cosygpqf or similar

    • Optimize spectral widths in both dimensions to cover all proton signals.

  • HSQC:

    • Pulse program: hsqcedetgpsisp2.2 or similar

    • Set the ¹³C spectral width to cover the expected range of carbon signals.

  • HMBC:

    • Pulse program: hmbcgplpndqf or similar

    • Optimize the long-range coupling delay (typically 50-100 ms) to observe ²JCH and ³JCH correlations.

  • NOESY/ROESY:

    • Pulse program: noesygpph or roesygpph

    • Use a mixing time of 300-800 ms for NOESY and a spin-lock time of 200-500 ms for ROESY.

Data Analysis and Interpretation: A Comparative Approach

The key to distinguishing the isomers lies in identifying diagnostic long-range correlations in the HMBC spectrum and through-space interactions in the NOESY/ROESY spectrum.

[1][3][2]triazolo[4,3-b]pyridazine Isomer:

  • Key HMBC Correlations: The proton on the triazole ring (H-3) is expected to show a ³JCH correlation to the bridgehead carbon C-8a. Crucially, the pyridazine proton H-8 will show a ³JCH correlation to the other bridgehead carbon, C-5.

  • Key NOE Correlation: A through-space NOE should be observed between the pyridazine proton H-8 and the triazole proton H-3.

[1][3][2]triazolo[1,5-b]pyridazine Isomer:

  • Key HMBC Correlations: The proton on the triazole ring (H-2) will show a ³JCH correlation to the bridgehead carbon C-8a. The pyridazine proton H-8 will show a ³JCH correlation to the other bridgehead carbon, C-4a.

  • Key NOE Correlation: No NOE is expected between the triazole proton H-2 and the pyridazine proton H-8 due to their larger spatial separation. Instead, an NOE might be observed between H-2 and the pyridazine proton H-6.

The following diagram illustrates these key diagnostic correlations:

Caption: Key diagnostic NMR correlations for isomer differentiation.

Comparative Data Table

The following table summarizes the expected key NMR spectral features for the two isomers. Note that the exact chemical shifts will vary depending on the substitution pattern.

Feature[1][2]triazolo[4,3-b]pyridazine[3][2]triazolo[1,5-b]pyridazine
Triazole Proton H-3H-2
Key HMBC Correlation H-3 to C-8aH-2 to C-8a
Key NOE Correlation H-3 to H-8H-2 to H-6 (or no key NOE to pyridazine ring)
Bridgehead Carbons C-5 and C-8aC-4a and C-8a

Case Study: Substituted Triazolopyridazines

While data for the parent, unsubstituted systems can be sparse in the literature, a study on 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ) provides a practical example.[2] In this case, 2D NMR experiments, including HMBC and a ¹⁵N-H correlation experiment, were crucial for the definitive structural assignment.[2] The principles outlined above for identifying key long-range correlations hold true for such substituted systems.

The Role of ¹⁵N NMR

For particularly challenging cases, or for an additional layer of confirmation, ¹H-¹⁵N HMBC experiments can be invaluable. The chemical shifts of the nitrogen atoms in the triazole and pyridazine rings are highly sensitive to their electronic environment. As demonstrated in the analogous triazolopyrimidine system, the correlation of specific protons to the nitrogen atoms can provide a definitive distinction between the two isomers.[4]

Conclusion

The unambiguous differentiation of [1,5-b] and [4,3-b] triazolopyridazine isomers is readily achievable through a systematic application of modern NMR techniques. While 1D NMR provides a preliminary assessment, the definitive assignment relies on the careful analysis of 2D HMBC and NOESY/ROESY spectra to identify key long-range and through-space correlations that are unique to each isomeric scaffold. By following the workflow and principles outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity of their subsequent scientific endeavors.

References

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][3][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Microgram Journal. [Link]

  • Differentiation between[1][2]triazolo[1,5-a] pyrimidine and[3][2]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. [Link]

Sources

Decoding Brominated Triazolopyridazines: A Comparative Guide to Mass Spectrometry Fragmentation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Brominated triazolopyridazines represent a highly privileged class of nitrogen-rich heterocycles. They are frequently utilized as core scaffolds in the development of bromodomain (BRD4) inhibitors, kinase modulators, and anti-parasitic agents[1][2]. During drug metabolism and pharmacokinetics (DMPK) profiling, the structural elucidation of these compounds relies heavily on mass spectrometry (MS).

As a Senior Application Scientist, I approach the analytical characterization of these molecules not just as a matching exercise, but as a study of thermodynamic stability. The fused [1,2,4]triazolo[4,3-b]pyridazine core, combined with a bromine substituent, creates a highly diagnostic fragmentation signature. This guide objectively compares the two premier platforms for this analysis—LC-ESI-HRMS/MS and GC-EI-MS —detailing the causality behind their fragmentation mechanisms and providing self-validating experimental workflows.

Mechanistic Fragmentation Causality

To successfully map the fragmentation of brominated triazolopyridazines, one must understand the intrinsic chemical physics of the molecule under vacuum and energetic stress.

The Bromine Isotope Effect

Bromine naturally occurs as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio. This creates a distinct doublet separated by 2.0 Da in the intact molecular ion. Recognizing this isotopic signature is the mandatory first step in identifying bromine-containing parent ions and their subsequent halogenated fragments[3].
Nitrogen Extrusion (Triazole Ring Contraction)

The triazole ring is thermodynamically primed for the neutral loss of nitrogen gas (Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, -28 Da). Under collisional activation, the N-N bonds within the triazole moiety cleave, leading to ring contraction. We actively look for this -28 Da shift because it confirms the presence of the intact triazole ring prior to deeper core fragmentation.
Halogen Cleavage (Homolytic vs. Heterolytic)

The mechanism by which bromine is lost depends entirely on the ionization energy applied:

  • Hard Ionization (70 eV EI): Electron impact induces a radical cation state, heavily favoring the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (-79/-81 Da).

  • Soft Ionization (ESI-CID): Collision-Induced Dissociation of the even-electron

    
     ion typically favors heterolytic cleavage, resulting in the loss of hydrobromic acid (HBr, -80/-82 Da), though radical loss can still occur at higher collision energies.
    

Pathway MolIon Molecular Ion [M+H]+ (1:1 Isotope Pattern 79Br/81Br) LossN2 Loss of N2 (-28 Da) Triazole Ring Contraction MolIon->LossN2 CID/HCD LossBr Loss of Br Radical (-79/81 Da) Homolytic Cleavage MolIon->LossBr EI (70eV) LossHBr Loss of HBr (-80/82 Da) Heterolytic Cleavage MolIon->LossHBr CID (Low Energy) Pyridazine Pyridazine Core Fragment LossN2->Pyridazine LossBr->Pyridazine LossHBr->Pyridazine

Mechanistic MS/MS fragmentation pathways of brominated triazolopyridazines.

Platform Comparison: LC-ESI-HRMS/MS vs. GC-EI-MS

When selecting an analytical platform, the choice dictates the type of structural data acquired. Table 1 outlines the comparative performance of both techniques.

Table 1: Quantitative and Qualitative Platform Comparison
FeatureLC-ESI-HRMS/MS (Orbitrap/Q-TOF)GC-EI-MS (Quadrupole)
Ionization Type Soft (Electrospray Ionization, ESI+)Hard (Electron Impact, 70 eV)
Intact Molecular Ion Highly abundant

Often absent or highly fragmented
Primary Br Loss Loss of HBr (-80/-82 Da)Loss of Br

(-79/-81 Da)
Mass Accuracy < 3 ppm (Exact mass determination)Nominal mass (

0.5 Da)
Best Suited For Metabolite ID, intact mass confirmationReproducible spectral library matching

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies incorporate internal checks to ensure that the observed fragmentation is a true representation of the analyte and not an artifact of the instrument state.

Protocol A: LC-ESI-HRMS/MS Workflow

This workflow utilizes High-Resolution Mass Spectrometry to capture exact mass isotopic signatures and stepped collision energies to map both fragile and resilient bonds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the brominated triazolopyridazine in a 50:50 mixture of Acetonitrile/Water containing 0.1% Formic Acid.

  • System Suitability (Self-Validation): Prior to sample injection, run a solvent blank spiked with a known concentration of an isotopically labeled internal standard (e.g.,

    
    C-labeled analog). This validates column equilibration, confirms the absence of carryover, and provides a baseline for matrix effect normalization.
    
  • Chromatography: Inject 2

    
    L onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    m). Run a 10-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid). Causality: Formic acid acts as a proton source, maximizing ESI+ ionization efficiency for the nitrogen-rich triazolopyridazine core.
  • MS/MS Acquisition: Operate the Orbitrap in positive ion mode. Set MS1 resolution to 70,000 to easily resolve the

    
    Br/
    
    
    
    Br isotopic fine structure.
  • Stepped NCE: Trigger MS2 scans using stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Triazole rings are labile and lose N

    
     at low energies (NCE 20). Conversely, the C-Br bond often requires higher energy (NCE 40-60) for heterolytic cleavage. Stepped NCE ensures both pathways are captured in a single composite MS2 spectrum.
    
Protocol B: GC-EI-MS Workflow

This workflow relies on standardized 70 eV electron impact to generate highly reproducible, library-matchable radical fragmentation patterns.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Tune the mass spectrometer daily using Perfluorotributylamine (PFTBA). The relative abundances of m/z 69, 219, and 502 must fall within strict operational tolerances. Causality: This validates that the 70 eV electron impact energy is consistent, ensuring that the resulting fragmentation pattern can be accurately matched against historical spectral libraries.

  • Sample Derivatization: If the triazolopyridazine contains polar side chains (e.g., hydroxyls or secondary amines), treat the sample with BSTFA + 1% TMCS at 60°C for 30 minutes. Causality: Polar groups cause poor volatility and thermal degradation at GC inlet temperatures (250°C). Silylation masks these groups, preventing peak tailing and thermal breakdown.

  • Chromatography: Inject 1

    
    L (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 
    
    
    
    m). Program the oven from 100°C to 300°C at 15°C/min.
  • MS Acquisition: Acquire data in full scan mode (m/z 50–600) with the ion source set to 230°C. Analyze the resulting spectra for the characteristic homolytic loss of the bromine radical.

Workflow cluster_LC LC-ESI-HRMS/MS Workflow cluster_GC GC-EI-MS Workflow Start Brominated Triazolopyridazine Sample LC_Prep Sample Prep: ACN/H2O + 0.1% FA Start->LC_Prep GC_Prep Sample Prep: Derivatization / Hexane Start->GC_Prep ESI Soft Ionization (ESI+) LC_Prep->ESI CID Collision-Induced Dissociation (CID) ESI->CID HR_Detect Orbitrap/TOF Detection CID->HR_Detect Data Fragmentation Pattern Analysis & Isotope Scoring HR_Detect->Data EI Hard Ionization (70 eV EI) GC_Prep->EI Quad Quadrupole Mass Analyzer EI->Quad Quad->Data

Comparative analytical workflows for LC-ESI-HRMS/MS and GC-EI-MS platforms.

Diagnostic Data Interpretation

When interpreting the spectra from either platform, the presence or absence of the bromine isotope signature in the product ions dictates the structural assignment of the fragment. Table 2 summarizes the diagnostic neutral losses.

Table 2: Diagnostic MS/MS Neutral Losses
Fragment TypeNeutral Loss (Da)Isotopic Signature Retained?Causality / Mechanism

28.0061Yes (1:1 Doublet)Thermodynamically driven triazole ring contraction.

78.9183 / 80.9163No (Singlet)Homolytic cleavage of C-Br bond (Dominant in EI).

79.9261 / 81.9241No (Singlet)Heterolytic cleavage of C-Br bond (Dominant in CID).

106.9244 / 108.9224No (Singlet)Sequential core collapse and dehalogenation.

By cross-referencing the exact mass shifts with the retention or loss of the 1:1 isotopic doublet, scientists can confidently map the exact location of the bromine atom on the triazolopyridazine core and identify any metabolic modifications occurring on the side chains.

References
  • Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of AZD5153 Journal of Medicinal Chemistry (2016) URL: [Link]

  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 National Institutes of Health / PMC URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles AIP Publishing (2024) URL:[Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks ResearchGate URL:[Link]

Sources

comparison of reactivity: 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine vs 6-bromopyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of heteroaromatic scaffolds is critical for drug discovery and synthetic methodology. When designing molecules, the choice between a monocyclic 6-bromopyridazine and its fused bicyclic counterpart, 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine , fundamentally alters the synthetic route, reaction kinetics, and stability of the resulting compounds.

This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, supported by self-validating experimental protocols.

Mechanistic Causality: Electronic Architecture & Reactivity

The reactivity of a heteroaryl halide is governed by the electron density of the aromatic ring and the energy level of its Lowest Unoccupied Molecular Orbital (LUMO).

The Monocyclic Scaffold (6-Bromopyridazine): The 1,2-diazine (pyridazine) system is inherently electron-deficient compared to benzene. The two adjacent electronegative nitrogen atoms exert an inductive electron-withdrawing effect, activating the C3 and C6 positions toward nucleophilic attack. However, the activation energy barrier for SNAr remains moderately high, typically requiring harsh thermal conditions and strong nucleophiles to achieve full conversion .

The Fused Bicyclic Scaffold (6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine): Fusing a [1,2,4]triazole ring to the pyridazine core drastically alters the electronic landscape. The triazole moiety acts as a powerful inductive and mesomeric electron-withdrawing group (EWG). This fusion pulls electron density away from the pyridazine core, severely depressing the LUMO energy. Consequently, the C6 position becomes highly electrophilic. SNAr reactions on this scaffold proceed at ambient to mildly elevated temperatures, even with sterically hindered or weakly nucleophilic amines .

ElectronicActivation cluster_0 Monocyclic Scaffold cluster_1 Fused Bicyclic Scaffold A 6-Bromopyridazine (Moderate Electrophile) B SNAr: High Temp (80-120°C) Strong Nucleophile Required A->B C 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (Strong Electrophile) D SNAr: Mild Temp (20-60°C) Weak Nucleophile Tolerated C->D E Triazole Ring Fusion (Inductive & Mesomeric EWG) E->C Lowers LUMO

Electronic activation pathway comparing monocyclic and fused bicyclic pyridazine scaffolds.

Quantitative Data Comparison

The electronic differences directly translate to the laboratory bench. The table below summarizes the empirical reaction parameters required to achieve >85% conversion for both scaffolds.

Parameter6-Bromopyridazine6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine
SNAr Temperature 80 °C – 120 °C20 °C – 60 °C
Typical SNAr Base K₂CO₃, Cs₂CO₃, or NaHDIPEA, TEA, or None (excess amine)
SNAr Reaction Time 12 – 24 hours2 – 6 hours
Suzuki Base Compatibility Tolerates strong aqueous bases (Na₂CO₃)Requires mild/anhydrous bases (K₃PO₄, Cs₂CO₃)
Electrophilicity (LUMO) ModerateHigh (Deeply lowered LUMO)
Cross-Coupling Considerations

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), both scaffolds readily undergo oxidative addition due to the weakened C–Br bond. However, the extreme electron deficiency of the triazolo[1,5-b]pyridazine system makes the resulting Pd(II) intermediate highly susceptible to protodehalogenation or degradation under strongly basic aqueous conditions (e.g., aqueous NaOH or Na₂CO₃ at reflux). Therefore, anhydrous conditions with milder bases (like Cs₂CO₃ or K₃PO₄) and specialized ligands (e.g., XPhos) are causally selected to stabilize the catalytic cycle and prevent scaffold decomposition.

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of these reactivity differences, the following self-validating protocols outline the SNAr of both scaffolds with a standard secondary amine (e.g., morpholine or a substituted piperidine).

ExperimentalWorkflow Start Select Pyridazine Scaffold Cond1 Condition A: Amine (1.2 eq) DIPEA, DMF, 25°C, 2h Start->Cond1 Mild Conditions Cond2 Condition B: Amine (1.5 eq) K2CO3, DMSO, 100°C, 12h Start->Cond2 Harsh Conditions Res1 >90% Conversion (Fused Scaffold) Cond1->Res1 Triazolo[1,5-b]pyridazine Res2 <10% Conversion (Monocyclic Scaffold) Cond1->Res2 6-Bromopyridazine Res3 >85% Conversion (Monocyclic Scaffold) Cond2->Res3 6-Bromopyridazine

Experimental workflow demonstrating temperature and base dependence for SNAr conversion.

Protocol A: Mild SNAr of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Causality: Because the fused scaffold is highly reactive, a mild organic base (DIPEA) and a polar aprotic solvent (DMF) at room temperature are sufficient. Avoiding harsh inorganic bases and high heat prevents the degradation of the electron-deficient bicyclic system. Self-Validation: The reaction progress is visually and analytically self-validating. The starting material (highly non-polar) rapidly converts to a highly polar product, easily tracked via TLC. Furthermore, the product's low solubility in water allows for isolation via simple precipitation, validating the purity without chromatography.

  • Initiation: Dissolve 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add the nucleophilic amine (1.2 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Monitoring: Stir at 25 °C for 2–4 hours. Monitor via LC-MS or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.6) will disappear, replaced by a baseline/polar product spot (Rf ~0.2).

  • Isolation: Once complete, quench the reaction by slowly adding ice-cold distilled water (3x the reaction volume) while stirring vigorously. The product will precipitate.

  • Purification: Filter the precipitate under a vacuum and wash sequentially with cold water and a small amount of cold diethyl ether to remove residual DMF and DIPEA salts. Dry under a high vacuum.

Protocol B: Thermal SNAr of 6-Bromopyridazine

Causality: The monocyclic system possesses a higher activation energy barrier. To drive the substitution, we must utilize a stronger inorganic base (K₂CO₃) to increase the nucleophile's effective concentration, a high-boiling solvent (DMSO), and significant thermal energy (100 °C) . Self-Validation: LC-MS monitoring is required to validate the slow conversion over 12 hours. The high temperature necessitates a rigorous aqueous workup to remove DMSO and inorganic salts, validating the organic layer's purity prior to chromatography.

  • Initiation: Dissolve 6-bromopyridazine (1.0 eq) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add the nucleophilic amine (1.5 eq) and finely powdered, oven-dried K₂CO₃ (3.0 eq).

  • Thermal Activation: Heat the suspension to 100 °C for 12–16 hours under a nitrogen atmosphere.

  • Monitoring: Sample the reaction mixture, dilute with MeCN, filter, and analyze via LC-MS to confirm >85% conversion.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with brine (3x) to extract the DMSO into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically requiring a gradient of DCM to 10% MeOH/DCM) to isolate the pure substituted pyridazine.

References

  • Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules (Basel, Switzerland), 27(15), 4681. URL:[Link]

  • Zhao, X., Feng, J., Zhang, J., Han, Z., Hu, Y., Shao, H. H., Li, T., Xia, J., Lei, K., Wang, W., & et al. (2023). Discovery and druggability evaluation of pyrrolamide-type GyrB/ParE inhibitor against drug-resistant bacterial infection. Acta Pharmaceutica Sinica B, 13(12), 4945–4962. URL:[Link]

A Senior Application Scientist's Guide to HPLC Retention Time Analysis for Triazolo[1,5-b]pyridazine Library Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Analytical Validation in Compound Library Integrity

In the realm of drug discovery, the integrity of a small molecule library is paramount. A library of compounds, such as the promising triazolo[1,5-b]pyridazine scaffold, represents a significant investment of synthetic effort and a cornerstone of high-throughput screening (HTS) campaigns.[1] Ensuring the identity, purity, and concentration of each library member is not merely a quality control checkpoint; it is a fundamental prerequisite for generating reliable biological data. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for this validation, offering robust, quantitative, and reproducible assessments.[2][3]

This guide provides a comparative analysis of HPLC retention times for a representative library of triazolo[1,5-b]pyridazine derivatives. We will explore how different stationary and mobile phase conditions can be strategically employed to resolve compounds with varying physicochemical properties. The experimental data presented herein is designed to equip researchers with a practical framework for developing and validating their own HPLC methods for novel compound libraries. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring a scientifically sound and regulatory-conscious approach.[4][5]

Experimental Design: A Comparative Approach to Method Development

The core objective of this study is to compare the retention behavior of a focused library of triazolo[1,5-b]pyridazine analogs under different reversed-phase HPLC (RP-HPLC) conditions. RP-HPLC is the most widely used mode of HPLC for the analysis of small organic molecules due to its versatility and applicability to a broad range of polarities.[6]

Our representative library consists of a common triazolo[1,5-b]pyridazine core with systematic modifications at the R1 and R2 positions, introducing a range of functionalities that are expected to influence their retention times.

Representative Triazolo[1,5-b]pyridazine Library:

Compound IDR1-SubstituentR2-SubstituentPredicted Polarity
TZP-001 -H-PhenylLow
TZP-002 -CH3-4-FluorophenylLow
TZP-003 -H-4-HydroxyphenylMedium
TZP-004 -CH3-4-MethoxyphenylMedium
TZP-005 -H-4-CarboxyphenylHigh

The primary variables in our comparative analysis are the HPLC column (stationary phase) and the organic modifier in the mobile phase. We will compare a standard C18 column, the workhorse of RP-HPLC, with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.[7] Additionally, we will evaluate the effect of two common organic solvents, acetonitrile and methanol, on the chromatographic separation.[8]

Experimental Workflow

The overall workflow for the validation process is depicted below. This systematic approach ensures that all critical parameters are considered, from initial method development to final data analysis.

HPLC Validation Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_validation Phase 3: Data Validation & Comparison A Synthesize & Purify Triazolo[1,5-b]pyridazine Library B Prepare Stock Solutions (1 mg/mL in DMSO) A->B D Method 1: C18 Column ACN Gradient B->D E Method 2: C18 Column Methanol Gradient B->E F Method 3: Phenyl-Hexyl Column ACN Gradient B->F G Method 4: Phenyl-Hexyl Column Methanol Gradient B->G C Prepare Mobile Phases A: 0.1% TFA in H2O B: Organic Modifier C->D C->E C->F C->G H Record Retention Times (tR) D->H E->H F->H G->H I Assess Peak Shape & Resolution (Rs) H->I J Compare Selectivity Across Methods I->J K Select Optimal Method for Library QC J->K Retention_Mechanism cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column C18_node Primary Interaction: Hydrophobic Effect C18_desc Alkyl chains of C18 phase interact with non-polar regions of the analyte. C18_node->C18_desc Phenyl_node Dual Interactions: Hydrophobic + π-π Stacking Phenyl_desc Phenyl rings of stationary phase interact with aromatic rings of the analyte (e.g., Phenyl on TZP-001). Phenyl_node->Phenyl_desc Analyte Triazolo[1,5-b]pyridazine (Aromatic Analyte) Analyte->C18_node Analyte->Phenyl_node

Sources

A Comparative Guide to the Infrared Spectroscopy of Triazole-Fused Pyridazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and materials science, fused heterocyclic scaffolds are of paramount importance. Among these, the triazole-fused pyridazine system has emerged as a privileged structure, demonstrating a wide array of biological activities and material properties. The robust and unambiguous characterization of these molecules is a cornerstone of effective research and development. Infrared (IR) spectroscopy, a powerful and accessible analytical technique, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups and overall structure. This guide offers an in-depth comparison of the characteristic IR absorption bands of 1,2,4-triazoles and pyridazines with their fused counterparts, the[1][2][3]triazolo[4,3-b]pyridazines, providing a valuable resource for scientists engaged in the synthesis and characterization of these important compounds.

The Foundation: Understanding the Vibrational Signatures of the Building Blocks

The interpretation of the IR spectrum of a complex fused heterocycle begins with a thorough understanding of its constituent parts. The vibrational modes of the triazole and pyridazine rings are distinct and well-documented.

1,2,4-Triazole: A Ring with Distinctive Vibrational Markers

The 1,2,4-triazole ring is characterized by several key vibrational modes. The N-H stretching of the ring, when unsubstituted at the nitrogen, typically appears as a broad band in the 3150-2700 cm⁻¹ region due to hydrogen bonding. The C-H stretching vibrations of the triazole ring are generally observed around 3100-3150 cm⁻¹. Of particular diagnostic value are the "marker bands" for the triazole ring, which arise from complex vibrations involving C=N and N-N stretching, as well as ring breathing modes. These are often found in the 1600-1400 cm⁻¹ and 1300-1000 cm⁻¹ regions.[4][5]

Pyridazine: A Diazine with Characteristic Aromatic Vibrations

The pyridazine ring, as an aromatic diazine, exhibits characteristic IR absorption bands similar to other aromatic systems, but with modifications due to the presence of the two adjacent nitrogen atoms. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. Ring breathing and deformation modes are also prominent in the fingerprint region, below 1400 cm⁻¹.[6]

The Fused System:[1][2][3]Triazolo[4,3-b]pyridazine

The fusion of the 1,2,4-triazole and pyridazine rings to form the[1][2][3]triazolo[4,3-b]pyridazine scaffold results in a more rigid, planar system with a modified electronic distribution. These structural changes are directly reflected in the IR spectrum. The individual characteristics of the parent rings are blended, and new vibrational modes unique to the fused system emerge.

Comparative Analysis of Characteristic IR Bands

The following table provides a comparative summary of the key IR absorption bands for 1,2,4-triazole, pyridazine, and the fused[1][2][3]triazolo[4,3-b]pyridazine system. The assignments for the fused system are based on a combination of experimental data from synthesized derivatives and analogies drawn from computational studies on similar fused N-heterocyclic systems.

Vibrational Mode 1,2,4-Triazole (cm⁻¹)[4][5] Pyridazine (cm⁻¹)[6] [1][2][3]Triazolo[4,3-b]pyridazine (cm⁻¹) (Observed/Inferred) Notes
Aromatic C-H Stretch3150-31003100-30003100-3000The C-H stretching frequencies remain in a similar region, characteristic of aromatic systems.
Ring N-H Stretch3150-2700 (broad)N/AN/AThis band is absent in the fused system as the triazole nitrogen is involved in ring fusion.
C=N & C=C Ring Stretching1580-14501600-14001610-1450A series of sharp to medium intensity bands. The fusion can lead to slight shifts and changes in relative intensities due to altered bond orders and ring strain.
Ring Breathing/Deformation1300-10001400-10001350-1000These complex vibrations are highly characteristic of the specific ring system. The fused system will have a unique fingerprint in this region.
Out-of-Plane C-H Bending900-700950-750900-700The position of these bands is highly dependent on the substitution pattern of the rings.

Experimental Workflow for IR Spectroscopic Analysis

The reliable acquisition and interpretation of IR spectra are crucial for the structural elucidation of novel triazole-fused pyridazine derivatives. A systematic workflow ensures data integrity and facilitates accurate analysis.

Figure 1. A generalized experimental workflow for obtaining and analyzing the FT-IR spectrum of a synthesized triazole-fused pyridazine compound.

Causality in Experimental Choices
  • Thorough Drying: The presence of water can introduce a broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H or C-H stretching regions. Drying the sample under vacuum is essential for obtaining a clean spectrum.

  • Choice of Matrix (KBr): Potassium bromide (KBr) is transparent in the mid-IR region and is a common choice for solid-state sampling. The quality of the KBr pellet is critical; it should be transparent to minimize light scattering.

  • Background Spectrum: Acquiring a background spectrum of the empty sample compartment or a pure KBr pellet is crucial to subtract the contributions of atmospheric water and carbon dioxide, as well as the matrix itself, from the final sample spectrum.

Interpreting the Spectrum of a Triazole-Fused Pyridazine: A Deeper Dive

When analyzing the IR spectrum of a newly synthesized triazole-fused pyridazine, the focus should be on the changes observed relative to the starting materials. For instance, in syntheses that involve the cyclization of a precursor containing a carbonyl group, the disappearance of the strong C=O stretching band (typically around 1700 cm⁻¹) is a key indicator of successful ring fusion.

The aromatic C=C and C=N stretching region (1610-1450 cm⁻¹) in the fused system will likely show a more complex pattern of bands compared to the individual triazole and pyridazine rings. The increased rigidity of the fused system can lead to sharper and more well-resolved bands.

Computational studies, particularly those employing Density Functional Theory (DFT), have become invaluable tools for predicting and assigning vibrational frequencies in complex molecules.[1][2] When experimental data is limited, comparing the experimental spectrum to a theoretically calculated spectrum of the target molecule can provide a high degree of confidence in the structural assignment.

Conclusion

The IR spectrum of a triazole-fused pyridazine is a rich source of structural information. By understanding the characteristic vibrational modes of the parent triazole and pyridazine rings, and by carefully observing the shifts and changes in these bands upon fusion, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework for this analysis, emphasizing a comparative approach that leverages both experimental data and theoretical insights. As the importance of triazole-fused pyridazines in drug discovery and materials science continues to grow, the principles of IR spectroscopic characterization outlined herein will remain an essential tool for innovation.

References

  • Vibrational spectroscopic and density functional study on 1,2,4-triazolo-[1,5-a]pyrimidine. Journal of Molecular Structure.
  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling.
  • Vibrational Spectroscopic Study of Nitrogen Heterocycles. BME OMIKK Repozitorium.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis.
  • Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
  • Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.
  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed.
  • 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines.
  • Platinum Iridium Marker Band.
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar.
  • Marker Bands - Platinum-Iridium Radiopaque Markers.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.
  • Precious Metal (Platinum Iridium) Marker Bands. Resonetics.
  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
  • Marker Bands & Electrodes. Lighteum Medical.
  • Marker Bands (Pt90/Ir10 Radiopaque Markers). Edgetech Industries.
  • Vibrational spectral investigations of the FT-IR and FT-Raman spectra and DFT study on 2, 3-pyarazine dicarboxamide. Academia.edu.
  • FT-IR spectra of control and treated 1,2,4-triazole.

Sources

A Comparative Guide to the Bioactivity of Imidazo[1,2-b]pyridazine and Triazolo[1,5-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Tale of Two Fused Heterocycles: Unveiling Their Therapeutic Potential

In the landscape of medicinal chemistry, fused heterocyclic scaffolds serve as privileged structures in the design of novel therapeutic agents. Among these, the imidazo[1,2-b]pyridazine and triazolo[1,5-b]pyridazine core structures have garnered significant attention. Both are bicyclic aromatic systems containing a bridgehead nitrogen atom, a feature that imparts unique physicochemical properties and three-dimensional shapes, making them ideal for interacting with biological targets. This guide provides an in-depth, objective comparison of the bioactivity of these two scaffolds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While the imidazo[1,2-b]pyridazine scaffold is well-explored with a rich portfolio of biological activities, the triazolo[1,5-b]pyridazine isomer remains a largely uncharted territory, presenting both a challenge for direct comparison and an opportunity for future discovery.

The Well-Characterized Contender: Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably versatile template for the development of a wide array of biologically active compounds. Its derivatives have demonstrated potent and selective activities across several therapeutic areas, most notably in oncology and inflammatory diseases. This is largely attributed to its ability to act as a "hinge-binder" in the ATP-binding pocket of various kinases.

A Kinase Inhibitor Powerhouse

A significant body of research has established imidazo[1,2-b]pyridazines as potent inhibitors of several key kinases implicated in disease pathogenesis.

  • PIM Kinases: Derivatives of this scaffold have been identified as highly selective inhibitors of PIM kinases, which are crucial in regulating cell survival and proliferation in various hematopoietic malignancies. These compounds exhibit a unique binding mode, interacting with the N-terminal lobe helix αC rather than the typical hinge region, which contributes to their high selectivity.

  • Tyrosine Kinase 2 (TYK2): Imidazo[1,2-b]pyridazine-based compounds have been developed as allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family. By binding to the pseudokinase (JH2) domain, these inhibitors can effectively suppress cytokine signaling pathways involved in autoimmune and inflammatory disorders.

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1): Recent studies have unveiled imidazo[1,2-b]pyridazine derivatives as potent TAK1 inhibitors, showing promise in the treatment of multiple myeloma where TAK1 is overexpressed.

  • Other Kinases: The therapeutic reach of this scaffold extends to other important kinases, including Cyclin-Dependent Kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Glycogen Synthase Kinase-3β (GSK-3β), IκB kinase β (IKKβ), and mTOR. This broad kinase inhibitory profile underscores the scaffold's potential in addressing a multitude of diseases.

Anticancer and Anti-inflammatory Properties

The kinase inhibitory activity of imidazo[1,2-b]pyridazines directly translates into significant anticancer and anti-inflammatory effects. By targeting kinases like PIM, TAK1, and mTOR, these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines. Similarly, the inhibition of TYK2 and IKKβ disrupts pro-inflammatory signaling pathways, making them attractive candidates for treating inflammatory conditions.

Beyond Kinases: Other Therapeutic Applications

The biological activity of the imidazo[1,2-b]pyridazine core is not limited to kinase inhibition. Research has demonstrated its potential in other areas:

  • Neurodegenerative Diseases: Certain derivatives have been synthesized as ligands for β-amyloid plaques, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease.

  • Infectious Diseases: The scaffold has shown promise in developing novel treatments for tuberculosis and parasitic infections.

Quantitative Bioactivity of Imidazo[1,2-b]pyridazine Derivatives

The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine compounds against various biological targets.

Compound ClassTarget KinaseIC50/GI50 (nM)Disease Area
K00135PIM-1Low nMLeukemia
TYK2 JH2 InhibitorTYK2 (JH2)Potent and SelectiveImmuno-inflammatory diseases
TAK1 InhibitorTAK155Multiple Myeloma
CDK InhibitorCDK2Potent and SelectiveCancer
GSK-3β InhibitorGSK-3βPotentAlzheimer's Disease
mTOR InhibitormTOR62Cancer

The Enigmatic Counterpart: Triazolopyridazines

The triazolopyridazine scaffold exists in several isomeric forms, with the position of the nitrogen atoms in the triazole ring defining the specific isomer. The most commonly studied isomers are[1][2][3]triazolo[4,3-b]pyridazine and[1][2][3]triazolo[1,5-a]pyridine. In stark contrast, the [1][2][3]triazolo[1,5-b]pyridazine isomer, the direct counterpart to imidazo[1,2-b]pyridazine for this comparison, remains significantly under-explored in the scientific literature, with a notable scarcity of published bioactivity data.

This knowledge gap prevents a direct, data-driven comparison with the well-characterized imidazo[1,2-b]pyridazine scaffold. However, to provide a broader context of the potential of the triazolopyridazine core, the bioactivities of its more studied isomers are presented below.

Bioactivity of[1][2][3]Triazolo[4,3-b]pyridazine Derivatives

This isomer has shown considerable promise, particularly in the realm of oncology.

  • Dual c-Met/Pim-1 Inhibition: Researchers have successfully designed and synthesized[1][2][3]triazolo[4,3-b]pyridazine derivatives that act as dual inhibitors of c-Met and Pim-1 kinases. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.

  • Anticancer Activity: Various derivatives of this scaffold have been evaluated for their anticancer properties, with some exhibiting significant cytotoxicity against lung, breast, and other cancer cell lines.

Quantitative Bioactivity of[1][2][3]Triazolo[4,3-b]pyridazine Derivatives
Compound ClassTarget(s)IC50/GI50 (µM)Disease Area
Dual c-Met/Pim-1 Inhibitorc-Met, Pim-10.163 (c-Met), 0.283 (Pim-1)Cancer
c-Met Inhibitorc-Met0.090Cancer
Anticancer AgentA549 lung cancer15.70Cancer
Bioactivity of Other Triazolopyridazine Isomers

The broader class of triazolopyridazines, including the[1][2][3]triazolo[1,5-a]pyridine isomer, has been investigated for a range of biological activities, including:

  • Anticancer Activity: Inhibition of various cancer cell lines.

  • Kinase Inhibition: Targeting kinases such as JAK2.

  • Anti-inflammatory and Analgesic Effects.

Structure-Activity Relationship (SAR) Insights

For both the imidazo[1,2-b]pyridazine and the studied triazolopyridazine scaffolds, the nature and position of substituents on the core ring system play a crucial role in determining their biological activity and selectivity. Structure-activity relationship studies have consistently shown that modifications at specific positions can dramatically enhance potency and modulate the target profile. This underscores the importance of rational drug design in harnessing the full therapeutic potential of these heterocyclic systems.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, detailed step-by-step methodologies for key assays are outlined below.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase buffer.

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

    • Prepare an ATP solution (containing a tracer like [γ-³²P]ATP if using a radiometric assay).

  • Assay Setup (96-well or 384-well plate):

    • Add the test compound dilutions to the assay wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase and substrate mixture to all wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a set time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer).

    • Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter membrane and quantifying with a scintillation counter. For other methods, follow the specific detection protocol (e.g., adding a detection reagent for luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in sterile PBS.

    • Add a specific volume of the MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 value from the dose-response curve.

Visualizing the Landscape: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Kinase, Substrate, ATP, & Inhibitor plate Plate Setup (96/384-well) reagents->plate Dispense preincubation Pre-incubation plate->preincubation initiation Reaction Initiation (Add ATP) preincubation->initiation incubation Incubation initiation->incubation termination Reaction Termination incubation->termination detection Signal Detection termination->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis

Caption: Workflow for an in vitro kinase inhibition assay.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data Data Analysis seeding Cell Seeding (96-well plate) compound_add Add Test Compound seeding->compound_add incubation_treat Incubate (48-72h) compound_add->incubation_treat mtt_add Add MTT Reagent incubation_treat->mtt_add incubation_mtt Incubate (2-4h) mtt_add->incubation_mtt solubilization Solubilize Formazan incubation_mtt->solubilization readout Measure Absorbance solubilization->readout analysis Calculate % Viability & GI50 readout->analysis

Caption: Workflow for a cell viability (MTT) assay.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the bioactivities of the imidazo[1,2-b]pyridazine and triazolo[1,5-b]pyridazine scaffolds. The imidazo[1,2-b]pyridazine core is a well-established and highly versatile platform for the development of potent kinase inhibitors and other therapeutic agents, with a substantial body of experimental data supporting its diverse biological profile.

In contrast, the triazolo[1,5-b]pyridazine isomer remains a significant enigma in medicinal chemistry. The lack of available bioactivity data for this specific scaffold presents a clear knowledge gap. However, the promising activities of other triazolopyridazine isomers, such as the[1][2][3]triazolo[4,3-b]pyridazine, suggest that the broader triazolopyridazine class holds considerable therapeutic potential.

For researchers and drug development professionals, this disparity highlights a compelling opportunity. The unexplored chemical space of the triazolo[1,5-b]pyridazine scaffold warrants investigation. Future research efforts focused on the synthesis and biological evaluation of derivatives of this isomer could uncover novel bioactivities and lead to the development of new therapeutic agents. A direct comparison with the well-understood imidazo[1,2-b]pyridazine scaffold could then provide valuable insights into the subtle structure-activity relationships governed by the placement of the nitrogen atoms in the five-membered ring, ultimately enriching our understanding of these privileged heterocyclic systems.

References

A comprehensive list of references will be compiled and provided separately, including titles, sources, and valid, clickable URLs for all cited experimental data and protocols.

Sources

A Comparative Guide to the UV-Vis Absorption Spectroscopy of 6-bromo-triazolo[1,5-b]pyridazine

A Comparative Guide to the UV-Vis Absorption Spectroscopy of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. While specific experimental data for this compound is not publicly available, this document leverages established principles of UV-Vis spectroscopy and comparative data from analogous heterocyclic systems to predict its spectral behavior. We will delve into the theoretical underpinnings of its electronic transitions, the expected influence of solvent polarity, and provide a robust experimental protocol for acquiring its spectrum.

Introduction: The Significance of UV-Vis Spectroscopy for Novel Heterocycles

UV-Vis spectroscopy is an indispensable tool in the characterization of novel heterocyclic compounds like 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine. The absorption of UV-Vis radiation by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides critical information about the molecule's electronic structure, including the nature of its chromophores and the extent of conjugation. For drug development professionals, understanding the UV-Vis profile is crucial for purity assessment, quantitative analysis, and studying drug-target interactions.

The 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine molecule, with its fused aromatic ring system containing multiple nitrogen atoms and a bromine substituent, is expected to exhibit characteristic π→π* and n→π* transitions. The triazolo[1,5-b]pyridazine core forms a conjugated system, and the bromine atom, with its lone pairs of electrons, can further influence the electronic environment through resonance and inductive effects.

Predicted UV-Vis Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine is anticipated to be dominated by π→π* transitions, which are typically of high intensity (large molar absorptivity, ε). These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. Additionally, the presence of nitrogen atoms with lone pairs of electrons will give rise to n→π* transitions, which are generally of lower intensity and occur at longer wavelengths compared to the π→π* transitions of the same chromophore.

Key Predicted Spectral Features:

  • π→π Transitions:* Expect strong absorption bands in the shorter wavelength UV region (around 200-300 nm). The extensive conjugation in the fused ring system will likely shift these absorptions to longer wavelengths compared to simpler, non-fused aromatic rings.

  • n→π Transitions:* Weaker absorption bands may be observed at longer wavelengths (in the 300-400 nm region), potentially appearing as shoulders on the more intense π→π* bands. These transitions are often sensitive to solvent polarity.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can draw comparisons with other triazolopyridazine derivatives and related heterocyclic systems. For instance, studies on various heterocyclic azo dyes and triazine derivatives reveal how structural modifications and solvent choice impact their UV-Vis spectra.[1][4]

Compound/ClassTypical λmax (nm)Electronic TransitionReference
Pyridine~257, 270π→π, n→π[3]
Pyridazine DerivativesVaries with substitutionπ→π, n→π[5]
Thiazolopyrimidine DerivativesVaries with substitutionπ→π, n→π[6]
Heterocyclic Azo Dyes486-654 (solvent dependent)π→π*[7]

The introduction of a bromine atom onto the pyridazine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted triazolo[1,5-b]pyridazine. This is due to the +R (resonance) effect of the bromine, where its lone pairs can delocalize into the aromatic system, extending the conjugation and lowering the energy gap between the HOMO and LUMO.

The Critical Role of Solvent: Predicting Solvatochromic Effects

The choice of solvent can significantly alter the position and intensity of absorption bands, a phenomenon known as solvatochromism.[8] This effect is particularly pronounced for compounds with polar functional groups and heteroatoms, such as 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.

  • π→π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (a shift to longer wavelengths).[8]

  • n→π Transitions:* For n→π* transitions, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons on the nitrogen atoms. This increases the energy gap between the ground and excited states, resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths).[3][8]

Table of Common Solvents for UV-Vis Spectroscopy and Their Properties:

SolventPolarity (Dielectric Constant)TypeExpected Effect on π→πExpected Effect on n→π
n-Hexane1.88Non-polarMinimal ShiftMinimal Shift
Chloroform4.81AproticSlight Red ShiftSlight Blue Shift
Dichloromethane8.93AproticModerate Red ShiftModerate Blue Shift
Acetone20.7Polar AproticRed ShiftBlue Shift
Ethanol24.5Polar ProticSignificant Red ShiftSignificant Blue Shift
Methanol32.7Polar ProticSignificant Red ShiftSignificant Blue Shift
Water80.1Polar ProticMaximum Red ShiftMaximum Blue Shift

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

The following protocol outlines the steps for obtaining a reliable UV-Vis absorption spectrum of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine.

A. Materials and Instrumentation:

  • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine (solid)[9][10][11][12]

  • Spectroscopic grade solvents (e.g., n-hexane, ethanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

B. Diagram of the Experimental Workflow:

experimental_workflowcluster_prepSample Preparationcluster_measurementSpectral Acquisitioncluster_analysisData AnalysisAWeigh CompoundBDissolve in SolventA->BCSerial DilutionB->CFMeasure Sample SpectrumC->FDCalibrate SpectrophotometerERun Blank (Solvent)D->EE->FGIdentify λmaxF->GHCalculate Molar Absorptivity (ε)G->HICompare SpectraH->I

Caption: Experimental workflow for UV-Vis spectral analysis.

C. Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Perform serial dilutions of the stock solution to prepare working solutions of lower concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁵ M). The optimal concentration should yield an absorbance maximum between 0.5 and 1.5 absorbance units.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time. Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent being used for the sample. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction (autozero).

  • Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

  • Repeat for Other Solvents: To investigate solvatochromic effects, repeat steps 1-6 using solvents of different polarities.

D. Calculation of Molar Absorptivity (ε):

The molar absorptivity (ε) can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A = Absorbance at λmax

  • ε = Molar absorptivity (L mol⁻¹ cm⁻¹)

  • b = Path length of the cuvette (typically 1 cm)

  • c = Concentration of the solution (mol L⁻¹)

Conclusion and Future Perspectives

This guide provides a predictive framework for understanding the UV-Vis absorption properties of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine based on established spectroscopic principles and comparative data. The compound is expected to exhibit characteristic π→π* and n→π* transitions, with the position of the absorption maxima being sensitive to solvent polarity. The provided experimental protocol offers a robust method for obtaining its UV-Vis spectrum.

Future experimental work should focus on acquiring the actual spectrum of 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine in a variety of solvents to validate these predictions. Such data will be invaluable for its further development and application in medicinal chemistry and materials science, contributing to the growing body of knowledge on the photophysical properties of novel heterocyclic systems.

References

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - Korea Science. Available at: [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - ResearchGate. Available at: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available at: [Link]

  • Effect of Solvent - Chemistry LibreTexts. Available at: [Link]

  • Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. Available at: [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - MDPI. Available at: [Link]

  • Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PMC. Available at: [Link]

  • 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine. Available at: [Link]

  • 6-bromo-2-methyl-[1][2][3]triazolo[1,5-b]pyridazine - PubChemLite. Available at: [Link]

  • Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Available at: [Link]

  • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine - Appretech Scientific Limited. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Synthesis of the 1,2,4-triazolo[1,5-b]pyridazines - ResearchGate. Available at: [Link]

  • Table 1 . Relevant UV-Vis data of the triazine derivatives 3a-d - ResearchGate. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org. Available at: [Link]

  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • 6-bromo-[1][2][3]triazolo[1,5-b]pyridazine - PubChemLite. Available at: [Link]

Safety Operating Guide

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS: 1301714-06-6) is a halogenated heteroaromatic building block frequently used in medicinal chemistry for scaffold synthesis. Its disposal requires strict adherence to halogenated organic waste protocols due to the thermal stability of the triazolopyridazine core and the presence of a bromine atom, which poses risks of toxic emission formation (e.g., hydrogen bromide, brominated dioxins) if incinerated improperly.

Immediate Action Directive:

  • Waste Stream: Halogenated Organic (Solid or Liquid).

  • Prohibited: Do NOT dispose of down drains, in trash, or mix with strong oxidizers.

  • Disposal Method: High-temperature incineration (>1100°C) via a licensed hazardous waste contractor.

Chemical Hazard & Property Analysis

To design a safe disposal protocol, we must first understand the physicochemical properties that dictate handling risks.

PropertyDataOperational Implication
CAS Number 1301714-06-6Unique identifier for waste manifesting.
Molecular Formula C₅H₃BrN₄High nitrogen content; potential for NOx emissions during combustion.
Physical State Solid (Off-white to yellow)Requires "Solid Hazardous Waste" segregation unless in solution.
Solubility DMSO, DMF, MeOH (partial)Rinsing glassware requires organic solvents, not water.
GHS Classification Warning H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric acid or peroxide waste streams.

Technical Insight: The [1,2,4]triazolo[1,5-b]pyridazine core is electron-deficient. While generally stable, the bromine at the 6-position renders it susceptible to nucleophilic aromatic substitution. Care must be taken not to mix this waste with highly reactive nucleophiles (e.g., thiols, azides) in the waste container to prevent unsupervised exotherms.

Waste Segregation Logic

Effective disposal starts at the bench. You must segregate this compound based on its phase and concentration.

The "1% Rule" for Liquid Waste

In most institutional safety protocols, if a non-halogenated solvent (e.g., Acetone, Methanol) contains >1-2% of a halogenated compound by volume or weight, the entire mixture must be classified as Halogenated Waste .

  • Scenario A (Solid Reagent): Expired or excess solid powder.

    • Destination: Solid Waste Container (Halogenated).[1]

  • Scenario B (Reaction Mixture): Dissolved in DCM or Chloroform.

    • Destination: Halogenated Solvent Waste.[1][2][3]

  • Scenario C (Rinsate): Glassware rinsed with Acetone.

    • Destination:Halogenated Solvent Waste (due to contamination with the bromo-compound).

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine in various experimental states.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables BinSolid Container A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->BinSolid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck BinDebris Container C: Solid Hazardous Debris (Double Bagged) Debris->BinDebris BinHaloLiq Container B: Halogenated Solvent Waste (Label: Contains 6-Bromo...) SolventCheck->BinHaloLiq Yes (DCM, CHCl3) SolventCheck->BinHaloLiq No (Acetone/MeOH) *Contaminated* Final EHS / Contractor Pickup (Incineration) BinSolid->Final BinHaloLiq->Final BinDebris->Final

Figure 1: Decision logic for segregating 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine waste streams.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Excess Reagent)

Use this for expired chemicals or synthesis failures yielding solids.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers as halogenated compounds can degrade to form acidic byproducts that corrode metal.[1]

  • Transfer:

    • Place the original vial directly into the waste jar if small.

    • If loose powder, carefully transfer using a disposable spatula to minimize dust.

  • Labeling:

    • Apply a hazardous waste label.[2][3][4]

    • Constituents: Write "6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine".

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Closure: Screw the lid tightly. Do not leave the funnel in the jar.

Protocol B: Disposal of Liquid Waste (Rinsate & Solutions)

Use this for reaction mixtures or cleaning solvents.

  • Solvent Compatibility: Ensure the liquid waste container is compatible with the solvent used (e.g., glass for DCM, HDPE for aqueous/methanol).

  • Quenching (If necessary): If the triazolopyridazine was used in a reaction with reactive species (e.g., LiAlH4, NaH), quench the reaction fully before adding to the waste container.

    • Verification: Ensure no bubbling occurs upon addition of water/acid before disposal.

  • Transfer: Pour into the Halogenated Waste carboy.

    • Why? Even if dissolved in Acetone, the presence of the bromo-heterocycle classifies the stream as halogenated for incineration purposes.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the container.

Protocol C: Spill Cleanup (Solid)

For spills < 50g.

  • Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.

  • PPE: Wear N95 dust mask or respirator if powder is fine/aerosolized.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff paper.

    • Wipe the surface with acetone-soaked tissues.

    • Place all tissues and the collected solid into a clear plastic zip-lock bag .

  • Disposal: Place the sealed bag into the Solid Hazardous Waste container.

Regulatory & Compliance Framework

Proper disposal is not just good practice; it is a legal requirement under frameworks like the Resource Conservation and Recovery Act (RCRA) in the US.

  • Waste Code Assignment:

    • While 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is not specifically "P" or "U" listed, it falls under Process Waste .

    • If mixed with spent halogenated solvents (DCM, etc.), it carries the F002 code.

    • If ignitable (in acetone), it carries D001 .

  • Destruction Efficiency: The standard for halogenated aromatics is incineration at temperatures ensuring 99.99% destruction removal efficiency (DRE) to prevent the formation of brominated dibenzodioxins [1].

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion: The incineration of halogenated organic compounds. Retrieved from [Link]

  • Appretech Scientific. (n.d.). Product Analysis: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6).[5] Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazine. Adherence to these procedures is vital for ensuring laboratory safety, experimental integrity, and proper environmental stewardship.

Core Directive: A Risk-Based Framework for Chemical Handling

The selection of Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and potential chemical exposure. It is not a substitute for robust engineering controls and diligent administrative procedures. The following guide is structured to provide a comprehensive operational plan, beginning with a foundational understanding of the potential hazards and culminating in detailed protocols for handling and disposal.

Scientific Integrity: Understanding the "Why" Behind the "How"

Expertise & Experience: Causality Behind Precaution

The molecular structure of 6-Bromo-[1][2][3]triazolo[1,5-b]pyridazine, featuring a brominated heterocyclic core, informs our safety protocol. Brominated organic compounds as a class present significant health and safety risks, including toxicity and corrosivity.[1] The triazolopyridazine scaffold is common in pharmacologically active molecules, and while this speaks to its utility, it also necessitates careful handling to avoid unintended biological effects through accidental exposure.

Trustworthiness: A Self-Validating Protocol

A safety protocol is only effective if it is understood, consistently applied, and based on a clear-eyed assessment of the risks. The following workflow illustrates the mandatory decision-making process that must precede any laboratory work with this compound.

cluster_0 Phase 1: Pre-Operational Assessment cluster_1 Phase 2: Control & Mitigation cluster_2 Phase 3: Execution & Disposal A Identify Compound: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine B Review Analog SDS & Literature (e.g., 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine) A->B C Assess Experimental Scale & Procedure (e.g., weighing, heating, potential for aerosolization) B->C D Verify Engineering Controls (Certified Chemical Fume Hood is Mandatory) C->D E Select Task-Specific PPE (Refer to Table 1) D->E F Execute Experiment Following SOP E->F G Segregate & Dispose of Waste (Halogenated Organic Waste) F->G

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.